molecular formula C5H5N3O3S B054439 (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid CAS No. 120570-48-1

(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid

Cat. No.: B054439
CAS No.: 120570-48-1
M. Wt: 187.18 g/mol
InChI Key: URGSBEYHHRKMJL-BAQGIRSFSA-N
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Description

(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid (CAS Number: 66338-96-3) is a high-value chemical intermediate with significant applications in pharmaceutical research, particularly in the development of advanced beta-lactam antibiotics . This beige solid, with a molecular formula of C5H5N3O3S and a molecular weight of 187.18 g/mol, is a key precursor in the synthesis of cephalosporin compounds . Its core research value lies in its role as a foundational side-chain moiety that contributes to the enhanced antibacterial potency and spectrum of action in novel antibiotic agents . Studies have detailed its incorporation into 7-beta-[(Z)-2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetamido] cephalosporins, where its structure is crucial for oral absorbability and efficacy . Researchers should note that this compound has a density of 1.92 g/cm³ and a melting point of 190-192 °C . It is recommended to store this material in a tightly closed container under an inert atmosphere in a cool, dry, and well-ventilated place, such as a 2-8°C refrigerator . As a handling precaution, it is irritating to the eyes, respiratory system, and skin; appropriate personal protective equipment, including gloves and eye protection, should always be used . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. All information provided is for informational purposes only.

Properties

IUPAC Name

(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O3S/c6-5-7-2(1-12-5)3(8-11)4(9)10/h1,11H,(H2,6,7)(H,9,10)/b8-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGSBEYHHRKMJL-BAQGIRSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)C(=NO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(N=C(S1)N)/C(=N/O)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120570-48-1
Record name 2-(2-Amino-1,3-thiazolyl-4-yl)-2-hydroxyiminoacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120570481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

A Technical Guide to (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic Acid: Properties, Synthesis, and Application in Cephalosporin Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth analysis of (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid, a pivotal chemical intermediate in the synthesis of advanced cephalosporin antibiotics. Central to its function is its precise molecular weight of 187.18 g/mol and its specific (Z)-stereoisomeric configuration, which are critical for conferring broad-spectrum antibacterial activity and stability against β-lactamase enzymes.[1][2][3] This document details the compound's physicochemical properties, outlines common synthetic strategies with an emphasis on stereochemical control, and describes its mechanistic role in enhancing antibiotic efficacy. Furthermore, it presents standardized analytical workflows for quality control and a detailed experimental protocol for its application in pharmaceutical synthesis, serving as a comprehensive resource for researchers and professionals in drug development.

Introduction: The Strategic Importance of the Aminothiazole Moiety

The evolution of β-lactam antibiotics has been marked by a continuous search for novel side chains capable of overcoming bacterial resistance mechanisms. Among the most successful advancements has been the incorporation of the 2-aminothiazole ring, a key pharmacophore that defines third and fourth-generation cephalosporins. This heterocyclic system is instrumental in improving the drug's penetration across the complex outer membrane of Gram-negative bacteria.

This compound represents a highly strategic side-chain precursor. When acylated onto the 7-amino position of the cephem nucleus, its unique structure accomplishes two critical functions:

  • Enhanced Antibacterial Spectrum: The aminothiazole group expands the activity profile to include challenging Gram-negative pathogens.[4]

  • β-Lactamase Stability: The (Z)-configured hydroxyimino group provides essential steric shielding for the vulnerable β-lactam ring, protecting it from hydrolysis by a wide range of β-lactamase enzymes, a primary driver of antibiotic resistance.[3][4]

This guide elucidates the core scientific principles and practical methodologies associated with this vital compound.

Core Physicochemical and Structural Properties

The identity and purity of this compound are defined by its specific physicochemical properties. These parameters are fundamental for its use in GMP-compliant pharmaceutical manufacturing.

Molecular Structure

The precise spatial arrangement of the hydroxyimino group is critical. The (Z)-isomer (also referred to as the syn-isomer) is the biologically active form, essential for potent antibacterial efficacy.[4][5]

cluster_0 This compound N1 N C1 C N1->C1 S1 S C1->S1 N2 N C1->N2 C1->N2 C2 C S1->C2 C2->N1 C3 C C2->C3 H2 H₂N C4 C C3->C4 = C_acid C C3->C_acid N3 N C4->N3 O1 O O2 O H3 H O2->H3 O3 O N3->O3 H1 H O3->H1 C_acid->O1 = C_acid->O2 G start Ethyl 4-chloroacetoacetate + Thiourea ring_formation Ring Formation (Hantzsch Synthesis) start->ring_formation Reaction intermediate Ethyl (2-aminothiazol-4-yl)acetate ring_formation->intermediate oximation Oximation (e.g., with NaNO₂/acid) intermediate->oximation Key Step for Stereochemistry product (Z)-2-(2-Aminothiazol-4-yl)-2- (hydroxyimino)acetic acid ester oximation->product hydrolysis Ester Hydrolysis product->hydrolysis final_product Final Product (Title Compound) hydrolysis->final_product

Caption: Simplified Synthetic Pathway.

Application in Pharmaceutical Synthesis: A Workflow

The primary application of this compound is as a key building block for semi-synthetic cephalosporins. [3][6]The process involves the acylation of a cephalosporin nucleus, such as 7-aminocephalosporanic acid (7-ACA) or 7-amino-3-deacetoxycephalosporanic acid (7-ADCA), with an activated form of the title compound.

The Logic of Activation: The carboxylic acid of the side chain is not sufficiently reactive to form an amide bond with the amine of the cephem nucleus directly. Therefore, it must first be "activated." This is typically achieved by converting it into a more reactive derivative, such as an acid chloride, often using reagents like thionyl chloride or phosphorus pentachloride in an inert solvent. [7]This activated intermediate is then reacted with the cephem nucleus under controlled, often cryogenic, conditions to prevent degradation of the sensitive β-lactam ring.

G A Start: (Z)-2-(2-Aminothiazol-4-yl)- 2-(hydroxyimino)acetic acid B Step 1: Carboxylic Acid Activation (e.g., Thionyl Chloride in DCM) A->B C Reactive Intermediate: Acid Chloride Hydrochloride B->C Generates D Step 2: Coupling Reaction with 7-ACA Nucleus (Base, low temp) C->D Reacts with E Crude Cephalosporin Product D->E F Step 3: Purification (Crystallization / Chromatography) E->F G Final Product: Active Pharmaceutical Ingredient (API) F->G

Caption: Workflow for Cephalosporin Synthesis.

Experimental Protocols

Protocol: Quality Control via HPLC-UV

Trustworthiness through Validation: This protocol provides a self-validating system to ensure the identity and purity of the title compound, specifically its isomeric purity.

  • Standard Preparation: Accurately weigh ~10 mg of a certified reference standard of this compound and dissolve in 10 mL of mobile phase diluent to create a 1 mg/mL stock. Prepare a working standard of 0.1 mg/mL by dilution.

  • Sample Preparation: Prepare a sample solution at the same concentration (0.1 mg/mL) using the batch to be tested.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic mixture of 90% 20 mM Potassium Phosphate buffer (pH 3.0) and 10% Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 273 nm. [8] * Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard and sample solutions.

    • The retention time of the major peak in the sample chromatogram must match that of the reference standard.

    • Calculate purity by the area percentage method. The area of the main peak should be ≥95% of the total peak area.

    • The (E)-isomer, if present, will typically elute at a different retention time, allowing for quantification of isomeric purity.

Protocol: Synthesis of an Activated Side-Chain Intermediate

Expertise in Practice: This protocol describes the conversion of the title compound to its acid chloride hydrochloride, a common activated intermediate. [7]This step is critical, and the choice of a mild chlorinating agent and low temperature is deliberate to prevent side reactions and degradation.

  • Inert Atmosphere: Set up a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.

  • Reagent Charging: Suspend 1.87 g (10 mmol) of this compound in 20 mL of anhydrous dichloromethane (DCM).

  • Cooling: Cool the suspension to -15 °C using an appropriate cooling bath. The low temperature is crucial to control the reaction's exotherm and maintain the stability of the Z-isomer. [7]4. Activation: Slowly add a solution of 1.31 g (11 mmol) of thionyl chloride and a catalytic amount (0.1 mL) of N,N-dimethylformamide (DMF) in 5 mL of DCM to the cooled suspension over 30 minutes, ensuring the internal temperature does not exceed -10 °C.

  • Reaction: Stir the mixture at -15 °C for 2 hours. The formation of the pale-colored acid chloride hydrochloride salt is typically observed as a precipitate.

  • Isolation: The resulting activated intermediate is often not isolated but used directly in the subsequent coupling reaction with the cephalosporin nucleus to maximize yield and stability.

Safety, Storage, and Handling

Proper handling is essential to maintain the integrity of this hygroscopic and sensitive compound.

  • Storage: Store in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) at 2-8 °C. [2]It is designated as hygroscopic and should be protected from moisture. [2]* Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or chemical fume hood. Avoid generating dust.

Conclusion

This compound is far more than a simple chemical reagent; it is a cornerstone of modern antibiotic design. Its precise molecular weight of 187.18 g/mol is complemented by a stereochemically defined structure that directly translates into enhanced stability and a broadened spectrum of activity in third-generation cephalosporins. A thorough understanding of its properties, synthesis, and application, as detailed in this guide, is indispensable for professionals dedicated to the development of effective new therapies to combat bacterial infections.

References

  • Google Patents. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
  • Pharmaffiliates. This compound. [Link]

  • Google Patents. US4503234A - Production of 2-(2-aminothiazole-4-yl)-2-(syn)-methoxyimino acetic esters.
  • MySkinRecipes. (2R)-2-((Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetamido)2-((2RS,5RS)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo(3,4-d)(1,3)thiazin-2-yl)acetic acid. [Link]

  • NeoMED. Cefazolin - Newborn use only. [Link]

  • ResearchGate. Preparation of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride. [Link]

  • PubMed. Synthesis and pharmacological evaluation of a new class of 2-(2-aminothiazol-4-yl)-2-hydrazonoacetamido cephalosporins. [Link]

  • PubChem. (Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic acid. [Link]

Sources

A Technical Guide to the Structural Elucidation of (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth, technical walkthrough for the complete structural elucidation of (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid. This compound is a critical building block in the synthesis of numerous third- and fourth-generation cephalosporin antibiotics.[1] Its precise structure, particularly the (Z)-geometry of the oxime group, is paramount to the biological activity of the final antibiotic product. We will explore the synergistic application of modern analytical techniques to unequivocally confirm the molecular structure of this vital pharmaceutical intermediate.

Introduction: The Significance of a Cephalosporin Side Chain

This compound, with the chemical formula C₅H₅N₃O₃S and a molecular weight of 187.18 g/mol , serves as a key side chain at the C7 position of the cephalosporin nucleus.[2][3] This side chain is instrumental in conferring broad-spectrum antibacterial activity, particularly against Gram-negative bacteria.[1] The (Z)-configuration of the hydroxyimino group is crucial for its efficacy, highlighting the need for rigorous structural verification. This guide will detail the multifaceted analytical approach required to confirm the identity, purity, and stereochemistry of this compound.

The Elucidation Workflow: A Multi-Technique Approach

A robust structural elucidation relies on the convergence of data from multiple independent analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system. The workflow for elucidating the structure of this compound is outlined below.

Structure_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure cluster_confirmation Structure Confirmation Synthesis Synthesis of Target Compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR XRay Single Crystal X-ray Diffraction (Optional but Definitive) Purification->XRay Data_Integration Data Integration & Structure Confirmation NMR->Data_Integration MS->Data_Integration FTIR->Data_Integration XRay->Data_Integration

Caption: Overall workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of the Structure

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For our target compound, we will utilize ¹H NMR, ¹³C NMR, and 2D NMR techniques.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. Based on data from closely related precursors, the expected ¹H NMR spectrum of this compound in a suitable deuterated solvent like DMSO-d₆ would exhibit the following key signals:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11.5 - 12.5Broad Singlet1H-COOHThe acidic proton of the carboxylic acid is typically broad and downfield.
~11.0 - 11.5Singlet1H=N-OHThe oxime hydroxyl proton is also acidic and appears downfield.
~7.0 - 7.5Broad Singlet2H-NH₂The two protons of the primary amine on the thiazole ring.
~6.7 - 6.9Singlet1HThiazole C5-HThe lone proton on the thiazole ring.

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments.

Predicted Chemical Shift (δ, ppm)Carbon Atom AssignmentRationale
~168-172C2' (Thiazole)The sp² carbon of the aminothiazole ring bonded to two nitrogen atoms is significantly deshielded.
~162-165C1 (Carboxylic Acid)The carbonyl carbon of the carboxylic acid.
~148-152C2 (Oxime)The sp² carbon of the oxime group.
~140-144C4' (Thiazole)The sp² carbon of the thiazole ring to which the acetic acid moiety is attached.
~108-112C5' (Thiazole)The sp² carbon of the thiazole ring bearing a proton.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR (Optional but Recommended): Perform COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments to confirm proton-proton and proton-carbon correlations, respectively.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, which aids in confirming the structure.

High-Resolution Mass Spectrometry (HRMS)

For this compound (C₅H₅N₃O₃S), the expected exact mass can be calculated. Electrospray ionization (ESI) is the preferred method for this polar molecule.[3][4]

  • Expected [M+H]⁺: 188.0128 m/z

  • Expected [M-H]⁻: 186.0002 m/z

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pattern

MS/MS analysis of the parent ion will yield characteristic fragment ions. The fragmentation pattern provides a fingerprint for the molecule.

MS_Fragmentation Parent [M+H]⁺ m/z 188 Frag1 Loss of H₂O [M+H - H₂O]⁺ m/z 170 Parent->Frag1 - H₂O Frag2 Loss of COOH [M+H - COOH]⁺ m/z 143 Parent->Frag2 - COOH Frag3 Loss of CO₂ [M+H - CO₂]⁺ m/z 144 Parent->Frag3 - CO₂ Frag4 Aminothiazole Ring Fragment m/z ~100 Parent->Frag4 Ring Cleavage

Caption: Predicted major fragmentation pathways for this compound in ESI-MS/MS.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a suitable solvent system such as 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • HRMS Acquisition: Acquire the full scan mass spectrum in both positive and negative ion modes to determine the accurate mass of the molecular ions.

  • MS/MS Acquisition: Select the parent ion ([M+H]⁺ or [M-H]⁻) and perform collision-induced dissociation (CID) to obtain the fragmentation spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Characteristic Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibration Mode
3500 - 3300-NH₂ (Amine)N-H Stretch
3300 - 2500 (broad)-COOH (Carboxylic Acid)O-H Stretch
~1700-COOH (Carboxylic Acid)C=O Stretch
~1640C=N (Oxime and Thiazole)C=N Stretch
~960-930=N-O (Oxime)N-O Stretch

The broad O-H stretch of the carboxylic acid is a key feature, often overlapping with other stretching vibrations. The presence of both the C=O stretch and the N-H and O-H stretches confirms the major functional groups.

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[5]

    • Press the mixture in a die under high pressure to form a transparent pellet.[6][7]

  • Instrumentation: Use a Fourier-transform infrared spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

Single Crystal X-ray Diffraction: The Definitive Proof

While the spectroscopic methods described provide compelling evidence for the structure, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including the crucial (Z)-stereochemistry of the oxime.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent system.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters. The resulting electron density map will reveal the precise three-dimensional arrangement of the atoms, confirming the connectivity and stereochemistry.

Conclusion: A Unified Structural Assignment

The structural elucidation of this compound is a process of accumulating and integrating evidence from multiple analytical techniques. The NMR data establishes the carbon-hydrogen framework, mass spectrometry confirms the molecular formula and provides fragmentation patterns consistent with the proposed structure, and FTIR spectroscopy verifies the presence of key functional groups. While spectroscopic data provides a very strong case, single-crystal X-ray diffraction offers the ultimate, definitive confirmation of the structure, including the critical (Z)-geometry of the oxime. This comprehensive approach ensures the identity and quality of this vital precursor for the synthesis of life-saving cephalosporin antibiotics.

References

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

  • The ¹H & ¹³C NMR spectra of thiazole derivative 10d. ResearchGate. Available at: [Link]

  • Synthesis of Cephalosporin‐Type Antibiotics by Coupling of Their β‐Lactam Nucleus and Racemic Amino Acid Side Chains Using a Clathration‐Induced Asymmetric Transformation. ResearchGate. Available at: [Link]

  • Chemical Name : this compound. Pharmaffiliates. Available at: [Link]

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. National Center for Biotechnology Information. Available at: [Link]

  • Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. National Institutes of Health. Available at: [Link]

  • KBr Pellet Method. Shimadzu. Available at: [Link]

  • Cephalosporins as key lead generation beta-lactam antibiotics. National Center for Biotechnology Information. Available at: [Link]

  • 1H and 13C NMR chemical shifts of compound 3.4 with key interactions in the relevant HMBC spectra. ResearchGate. Available at: [Link]

  • How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. Available at: [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. Available at: [Link]

  • 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]

  • SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. Available at: [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. Available at: [Link]

  • NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory, India. Available at: [Link]

  • Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. Available at: [Link]

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. Available at: [Link]

  • Making KBr Pellets for FTIR: Step by Step Guide. Specac. Available at: [Link]

Sources

Physicochemical properties of (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic Acid

Introduction

This compound is a pivotal chemical intermediate in the synthesis of numerous third-generation cephalosporin antibiotics.[1] Its molecular architecture, featuring a 2-aminothiazole ring coupled with a (Z)-configured hydroxyiminoacetic acid side chain, is a critical pharmacophore that imparts enhanced antibacterial spectra and stability against β-lactamases to the final active pharmaceutical ingredients (APIs).[2] A comprehensive understanding of its physicochemical properties is not merely an academic exercise; it is a fundamental prerequisite for robust process development, formulation design, and ensuring the quality and stability of the resulting antibiotics.

This guide provides an in-depth analysis of the core physicochemical attributes of this compound, moving beyond simple data points to explain the causality behind experimental choices and the logic of analytical protocols. It is designed for researchers, scientists, and drug development professionals who require a practical and scientifically grounded understanding of this key intermediate.

Chemical Identity and Properties Summary

A foundational overview of the molecule's identity and key physical properties is essential before delving into detailed analytical protocols.

  • IUPAC Name: (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(hydroxyimino)acetic acid

  • Synonyms: (Z)-2-Amino-α-(hydroxyimino)-4-thiazoleacetic Acid[3]

  • CAS Number: 66338-96-3[4][5]

  • Molecular Formula: C₅H₅N₃O₃S[3][4]

  • Molecular Weight: 187.18 g/mol [3][4]

Table 1: Summary of Physicochemical Properties

PropertyValue / ObservationSignificance in Drug Development
Appearance Pale Beige Solid[3]Provides a baseline for quality control and identification.
Melting Point 190-192 °C (Decomposition likely)[6]Critical for determining processing temperatures and assessing purity. The narrow range suggests high purity, but thermal stability is limited.
Storage 2-8°C, Hygroscopic, under inert atmosphere[3]Highlights the compound's sensitivity to moisture and temperature, dictating handling and storage protocols to prevent degradation.
Ionizable Centers Carboxylic acid, aminothiazole ring, oximeGoverns solubility, lipophilicity, and interactions with biological targets. Multiple pKa values are expected.
Solubility Data not specified in literature; requires experimental determination.Directly impacts reaction kinetics, purification strategies, and is a key parameter for biopharmaceutical classification (BCS).
Lipophilicity (LogP) Data not specified in literature; requires experimental determination.Influences the compound's partitioning behavior, which is critical for extraction, chromatography, and predicting the properties of the final API.

Acidity and pKa Determination

Expertise & Experience: The ionization state of a molecule at a given pH is arguably one of its most critical properties. For this compound, there are three primary ionizable centers: the carboxylic acid group (-COOH), the amino group on the thiazole ring (-NH₂), and the oxime hydroxyl group (=N-OH). The pKa values associated with these groups dictate the molecule's charge, which in turn governs its aqueous solubility, membrane permeability, and binding interactions. Potentiometric titration remains the gold-standard, direct method for pKa determination due to its precision and ability to resolve multiple ionization events.[7]

Trustworthiness: The protocol described below is a self-validating system. By titrating in both acidic and basic directions and analyzing the resulting titration curve, multiple inflection points corresponding to each pKa can be identified and verified. The accuracy is ensured through rigorous calibration of the pH electrode and the use of standardized titrants.

Protocol 1: pKa Determination by Potentiometric Titration
  • Preparation of the Analyte Solution: Accurately weigh approximately 10-15 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., 50:50 methanol:water) to ensure complete solubility.[8] Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[9]

  • System Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature (e.g., 25 °C).

  • Acidic Titration: Place the analyte solution in a thermostated vessel under a nitrogen atmosphere to prevent CO₂ absorption.[10] Begin titrating with a standardized solution of 0.1 M HCl, adding small, precise aliquots (e.g., 0.05 mL). Record the pH value after each addition, allowing the reading to stabilize. Continue well past the first inflection point.

  • Basic Titration: Using a fresh sample solution, perform a separate titration using a standardized 0.1 M NaOH solution.[7] Again, add small, precise aliquots and record the stabilized pH after each addition, continuing well past all expected inflection points.

  • Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa values are determined from the pH at the half-equivalence points (the midpoint of the buffer regions on the curve).[9] Alternatively, the first derivative of the curve (ΔpH/ΔV) can be plotted against titrant volume; the peaks of this plot correspond to the equivalence points.

G Workflow: pKa Determination by Potentiometric Titration cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_sample Dissolve Compound in Solvent + KCl titrate_acid Titrate with HCl Record pH vs. Volume prep_sample->titrate_acid titrate_base Titrate with NaOH Record pH vs. Volume prep_sample->titrate_base prep_titrant Standardize 0.1M HCl & 0.1M NaOH prep_titrant->titrate_acid prep_titrant->titrate_base calibrate_ph Calibrate pH Meter (3-point) calibrate_ph->titrate_acid calibrate_ph->titrate_base plot_curve Plot pH vs. Volume titrate_acid->plot_curve titrate_base->plot_curve find_inflection Identify Inflection/ Half-Equivalence Points plot_curve->find_inflection calc_pka Determine pKa Values find_inflection->calc_pka

Caption: Potentiometric titration workflow for pKa determination.

Aqueous Solubility

Expertise & Experience: Aqueous solubility is a master variable in drug development, influencing everything from dissolution rate in a formulation to bioavailability. For intermediates like this compound, solubility in reaction media and crystallization solvents is paramount. The World Health Organization (WHO) provides clear guidance for determining equilibrium solubility for the Biopharmaceutics Classification System (BCS), which represents the most rigorous and universally accepted approach.[11] We adopt this framework to ensure the data is relevant and reliable. The "shake-flask" method is the definitive technique for measuring equilibrium solubility.[12][13]

Trustworthiness: This protocol ensures thermodynamic equilibrium is reached by measuring concentration at multiple time points until it plateaus. The use of buffers at physiologically relevant pH values (1.2, 4.5, and 6.8) provides a comprehensive profile of how ionization state affects solubility.[11] Analysis via a validated, stability-indicating HPLC method confirms that the measured concentration corresponds to the intact compound, not degradants.

Protocol 2: Equilibrium Aqueous Solubility by Shake-Flask Method
  • Media Preparation: Prepare three aqueous buffer systems: 0.1 N HCl (pH 1.2), acetate buffer (pH 4.5), and phosphate buffer (pH 6.8).[11] All media should be pre-equilibrated to the test temperature (37 ± 1 °C).

  • Sample Preparation: Add an excess amount of the solid compound to vials containing each of the three buffer systems. The goal is to create a suspension where solid is clearly visible.[12]

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator within a temperature-controlled chamber at 37 ± 1 °C. Agitate the samples for a predetermined period (e.g., 24 and 48 hours).[13][14]

  • Sampling and Separation: At each time point, withdraw an aliquot from each vial. Immediately filter the sample through a low-binding 0.45 µm filter (e.g., PTFE or PVDF) to remove undissolved solids.

  • Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a pre-validated HPLC-UV method.

  • Equilibrium Confirmation: Compare the concentration results from the 24-hour and 48-hour time points. If the values are consistent (e.g., within 5%), equilibrium is considered to have been reached. The final concentration is reported as the equilibrium solubility at that pH.

G Workflow: Shake-Flask Solubility Determination cluster_setup Setup cluster_equilibration Equilibration cluster_analysis Analysis prep_buffers Prepare Buffers (pH 1.2, 4.5, 6.8) add_excess Add Excess Solid to each Buffer prep_buffers->add_excess agitate Agitate at 37°C add_excess->agitate sample_24h Sample at 24h agitate->sample_24h sample_48h Sample at 48h agitate->sample_48h filtrate Filter Samples (0.45 µm) sample_24h->filtrate sample_48h->filtrate hplc Quantify by HPLC-UV filtrate->hplc compare Compare 24h vs 48h Results hplc->compare

Caption: Shake-flask workflow for equilibrium solubility.

Lipophilicity (Partition Coefficient)

Expertise & Experience: Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a cornerstone of ADME (Absorption, Distribution, Metabolism, Excretion) prediction. While the traditional shake-flask method is viable, it can be resource-intensive. For rapid and reliable determination, especially during process development, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a field-proven surrogate method.[15][16] The retention time of a compound on a non-polar stationary phase (like C18) is directly related to its lipophilicity. By calibrating the system with compounds of known LogP values, we can accurately estimate the LogP of our target molecule.[17]

Trustworthiness: This method's reliability is established through a robust calibration curve using a series of well-characterized standards. The determination of the capacity factor at 100% aqueous mobile phase (log k_w) via extrapolation provides a standardized measure of lipophilicity that is independent of specific chromatographic conditions, ensuring transferability and consistency.[18]

Protocol 3: Lipophilicity (log k_w) Determination by RP-HPLC
  • System Setup: Use a C18 analytical column with a UV detector. The mobile phase consists of a mixture of an aqueous buffer (e.g., 25 mM phosphate buffer, pH 7.4) and an organic modifier (e.g., methanol or acetonitrile).[15]

  • Calibration Standards: Prepare solutions of at least five reference compounds with known LogP values that bracket the expected lipophilicity of the target compound.

  • Isocratic Elution: For each standard and the target compound, perform a series of isocratic runs using different ratios of organic modifier to aqueous buffer (e.g., 40%, 50%, 60%, 70% organic).

  • Calculate Capacity Factor (k): For each run, determine the retention time (t_R) and the column dead time (t_0, typically from an unretained compound like uracil). Calculate the capacity factor, k, using the formula: k = (t_R - t_0) / t_0.

  • Extrapolate to 100% Aqueous (log k_w): For each compound, plot log(k) against the percentage of organic modifier. Perform a linear regression and extrapolate the line to 0% organic modifier (100% aqueous). The y-intercept value is log k_w.[18]

  • Correlate to LogP: Plot the calculated log k_w values of the standards against their known LogP values. This creates a calibration curve from which the LogP of the target compound can be interpolated from its log k_w value.

G Workflow: Lipophilicity (LogP) by RP-HPLC cluster_run Chromatography cluster_calc Calculation cluster_correlation Correlation prep_solutions Prepare Standards & Target Compound run_isocratic Run Isocratic HPLC (Varying % Organic) prep_solutions->run_isocratic get_tr Record Retention Times (tR, t0) run_isocratic->get_tr calc_k Calculate Capacity Factor (k) get_tr->calc_k plot_logk Plot log(k) vs. % Organic calc_k->plot_logk extrapolate Extrapolate to 0% Organic to get log kw plot_logk->extrapolate plot_cal Plot log kw (standards) vs. known LogP extrapolate->plot_cal interpolate Interpolate LogP of Target Compound plot_cal->interpolate

Caption: RP-HPLC workflow for determining lipophilicity (log k_w).

Thermal Properties

Expertise & Experience: Thermal analysis provides critical insights into a material's physical state, purity, and stability. Differential Scanning Calorimetry (DSC) is the principal technique for this evaluation.[19] It measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. For a crystalline compound, DSC can precisely determine the melting point and enthalpy of fusion. However, for many complex organic molecules, including cephalosporin intermediates, melting is often accompanied by decomposition.[20] The DSC thermogram will reveal this as an endothermic melting peak followed immediately or concurrently by an exothermic decomposition event.

Trustworthiness: The protocol's validity is ensured by a three-point calibration of the DSC instrument (temperature and enthalpy) using certified standards like indium. Running the sample at multiple heating rates can help to deconvolute kinetic events (like decomposition) from thermodynamic transitions (like melting), adding confidence to the interpretation of the thermal events.[21]

Protocol 4: Thermal Analysis by Differential Scanning Calorimetry (DSC)
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium, tin, zinc).

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into a standard aluminum DSC pan. Crimp a lid onto the pan. Prepare an identical empty pan to serve as the reference.

  • Thermal Program: Place the sample and reference pans into the DSC cell. Equilibrate the cell at a starting temperature (e.g., 25 °C). Ramp the temperature at a constant heating rate (e.g., 10 °C/min) up to a temperature well beyond the expected thermal event (e.g., 250 °C).[19] Maintain a constant nitrogen purge to provide an inert atmosphere.

  • Data Analysis: Record the heat flow as a function of temperature. The melting point is typically determined as the onset temperature of the endothermic peak. The enthalpy of fusion (ΔH_fus) is calculated by integrating the area under the melting peak. Observe for any subsequent exothermic peaks, which indicate decomposition.

G Workflow: Thermal Analysis by DSC setup Calibrate DSC (Temp & Enthalpy) prep Weigh 2-5 mg Sample into Aluminum Pan setup->prep run Heat at 10°C/min under Nitrogen Purge prep->run analyze Record Heat Flow vs. Temperature run->analyze interpret Determine Onset Temp (Tm) & Peak Area (ΔH) analyze->interpret

Caption: Workflow for DSC thermal analysis.

Chemical Stability and Forced Degradation

Expertise & Experience: Chemical stability is not an intrinsic property but a measure of a compound's reactivity under defined conditions. As an intermediate stored in bulk and used in subsequent reactions, understanding its degradation pathways is crucial for setting appropriate storage conditions, defining shelf-life, and controlling impurity profiles in the final API. Forced degradation (or stress testing) is the systematic process of exposing a compound to conditions more severe than accelerated storage to predict its long-term stability and identify potential degradation products.[22] This is a mandatory requirement under ICH guidelines.[23] The analytical backbone of any stability study is a validated stability-indicating HPLC method, which is capable of separating the main compound from all process impurities and degradation products.[24][25]

Trustworthiness: A robust forced degradation study is inherently self-validating. By demonstrating that the analytical method can resolve the parent peak from degradant peaks formed under a variety of stress conditions (acid, base, oxidation, heat, light), we prove the method is "stability-indicating." Mass balance calculations (comparing the loss of parent compound to the sum of degradants formed) further validate the study, ensuring all major degradation products are accounted for.

Protocol 5: Forced Degradation and Stability-Indicating Method Development
  • Method Development (HPLC): Develop a gradient RP-HPLC method capable of resolving the parent compound from known starting materials and potential impurities. A C18 column with a mobile phase gradient of aqueous buffer and acetonitrile/methanol is a common starting point.

  • Stress Conditions: Prepare solutions of the compound (e.g., at 1 mg/mL) and subject them to the following stress conditions:[22]

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Heat solid powder and solution at 80 °C for 48 hours.

    • Photolytic: Expose solid and solution to UV light (e.g., 254 nm) as per ICH Q1B guidelines.

  • Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze all stressed samples, along with an unstressed control, using the developed HPLC method.

  • Method Validation:

    • Specificity: Check for peak purity of the parent compound in all chromatograms using a photodiode array (PDA) detector. Ensure all degradant peaks are well-resolved from the parent peak.

    • Mass Balance: Calculate the percentage of degradation. The sum of the areas of all degradant peaks should approximately equal the loss in the area of the parent peak.

G Workflow: Forced Degradation Study cluster_setup Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Validation dev_hplc Develop HPLC Method analyze_hplc Analyze all Samples by HPLC dev_hplc->analyze_hplc prep_samples Prepare Compound Solutions (1 mg/mL) stress_acid Acid (HCl) prep_samples->stress_acid stress_base Base (NaOH) prep_samples->stress_base stress_ox Oxidation (H2O2) prep_samples->stress_ox stress_therm Thermal (Heat) prep_samples->stress_therm stress_photo Photolytic (UV) prep_samples->stress_photo stress_acid->analyze_hplc stress_base->analyze_hplc stress_ox->analyze_hplc stress_therm->analyze_hplc stress_photo->analyze_hplc check_purity Assess Peak Purity & Resolution analyze_hplc->check_purity mass_balance Calculate Mass Balance check_purity->mass_balance

Caption: Workflow for conducting a forced degradation study.

References

  • ResearchGate. 2-Amino-4-thiazolidinones: Synthesis and Reactions. [Link]

  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • MDPI. Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. [Link]

  • CNKI. Preparation of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride. [Link]

  • Google Patents.
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  • ResearchGate. The lipophilicity parameters calculated from RP-TLC and RP-HPLC experimental values. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • PubMed Central. Comparative kinetic analysis on thermal degradation of some cephalosporins using TG and DSC data. [Link]

  • Acta Poloniae Pharmaceutica. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • Oriental Journal of Chemistry. Determination of the pKa of Some Triazole Derivatives by the Potentiometric Method in Dioxan-Water Mixtures. [Link]

  • ResearchGate. Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. [Link]

  • ResearchGate. Comparative kinetic analysis on thermal degradation of some cephalosporins using TG and DSC data. [Link]

  • PubMed Central. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. [Link]

  • World Health Organization (WHO). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients for biowaiver. [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Link]

  • MDPI. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. [Link]

  • RUN - UNL Repository. DEVELOPMENT AND VALIDATION OF AN HPLC METHOD FOR THE DETERMINATION OF EIGHT CEPHALOSPORINS. [Link]

  • SciSpace. Forced Degradation Studies. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. [Link]

  • NIH. Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

  • MDPI. Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles. [Link]

  • Longdom Publishing. Stability Indicating HPLC Method for the Simultaneous Determination of Ceftriaxone and Vancomycin in Pharmaceutical Formulation. [Link]

  • ResearchGate. Studies on beta-lactam antibiotics: differential thermal analysis of cephalosporins. [Link]

  • NIH. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. [Link]

  • PubMed. The potentiometric and spectrophotometric determination of dissociation constants for same 2-mercapto-5-R-amino-1,3,4-thiadiazole derivatives. [Link]

  • Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Semantic Scholar. A LCMS compatible Stability-Indicating HPLC Assay Method for Cefdinir. [Link]

  • Connect Journals. Synthesis and in vitro antimycobacterial evaluation of some new 2-(2-aryl thiazolidin-4-yl) benzo[d]oxazoles. [Link]

  • Rasayan Journal of Chemistry. FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. [Link]

  • ResearchGate. The lipophilicity parameters calculated from RP-TLC and RP-HPLC experimental values. [Link]

  • MDPI. Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. [Link]

  • MDPI. Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. [Link]

  • Biomedical Journal of Scientific & Technical Research. Design, Development and Characterization of Sustain Release Matrix Type Tablet of Cinnarazine. [Link]

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An In-Depth Technical Guide to the Synthesis of (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic Acid from Ethyl Acetoacetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid is a pivotal building block in the synthesis of numerous third-generation cephalosporin antibiotics, including cefotaxime and ceftriaxone. The specific (Z)-geometry of the hydroxyimino group is crucial for the biological activity of these life-saving drugs. This comprehensive technical guide details a robust and well-established synthetic pathway to this vital intermediate, commencing from the readily available starting material, ethyl acetoacetate. This document provides not only detailed, step-by-step experimental protocols but also delves into the underlying reaction mechanisms, the rationale for experimental choices, and the critical parameters for ensuring a successful synthesis with high yield and purity.

Introduction

The 2-aminothiazole ring system is a privileged scaffold in medicinal chemistry, imparting a range of biological activities to molecules that contain it.[1] When coupled with a (Z)-hydroxyiminoacetic acid side chain, it forms the acyl group of some of the most potent and widely used β-lactam antibiotics.[2] The synthesis of this side chain, this compound, is therefore of significant industrial and academic interest. This guide focuses on a classical and efficient multi-step synthesis starting from ethyl acetoacetate, a versatile and economical C4 building block.

The synthetic strategy involves four key transformations:

  • Nitrosation of the active methylene group of ethyl acetoacetate to introduce the hydroxyimino functionality.

  • Halogenation at the C4 position to create a reactive electrophilic site.

  • Hantzsch Thiazole Synthesis for the construction of the 2-aminothiazole ring.

  • Hydrolysis of the ethyl ester to yield the final carboxylic acid.

This guide will provide a detailed exploration of each of these steps, complete with mechanistic insights, validated experimental procedures, and characterization data for the key intermediates and the final product.

Overall Synthetic Pathway

The synthesis of this compound from ethyl acetoacetate is a four-step process, as illustrated in the workflow below.

Synthetic_Pathway ethyl_acetoacetate Ethyl Acetoacetate intermediate1 Ethyl (Z)-2-(hydroxyimino)-3-oxobutanoate ethyl_acetoacetate->intermediate1 Nitrosation (NaNO₂, H⁺) intermediate2 Ethyl (Z)-4-chloro-2-(hydroxyimino)-3-oxobutanoate intermediate1->intermediate2 Chlorination (SO₂Cl₂) intermediate3 Ethyl (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate intermediate2->intermediate3 Cyclization (Thiourea) final_product This compound intermediate3->final_product Hydrolysis (NaOH, then H⁺)

Caption: Overall synthetic workflow from ethyl acetoacetate to the target molecule.

Step 1: Synthesis of Ethyl (Z)-2-(hydroxyimino)-3-oxobutanoate (1)

The initial step involves the nitrosation of the active methylene group of ethyl acetoacetate. This reaction is typically carried out using sodium nitrite in an acidic medium.

Mechanism of Nitrosation

The nitrosation of a β-keto ester like ethyl acetoacetate proceeds through the formation of an enol or enolate intermediate, which then attacks the nitrosating agent.[3] In an acidic medium, nitrous acid (HONO) is generated in situ from sodium nitrite. The nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺), which is the active nitrosating species.[4]

Nitrosation_Mechanism cluster_0 Enol Formation cluster_1 Nitrosation cluster_2 Tautomerization Ethyl Acetoacetate Ethyl Acetoacetate Enol form Enol form Ethyl Acetoacetate->Enol form H⁺ Protonated Nitroso Intermediate Protonated Nitroso Intermediate Enol form->Protonated Nitroso Intermediate + NO⁺ Ethyl (Z)-2-(hydroxyimino)-3-oxobutanoate Ethyl (Z)-2-(hydroxyimino)-3-oxobutanoate Protonated Nitroso Intermediate->Ethyl (Z)-2-(hydroxyimino)-3-oxobutanoate -H⁺ Tautomerization

Caption: Mechanism of nitrosation of ethyl acetoacetate.

The stereochemistry of the resulting oxime is crucial. The desired (Z)-isomer is generally the thermodynamically more stable product due to the formation of an intramolecular hydrogen bond between the hydroxyl group of the oxime and the ester carbonyl group. The reaction conditions, such as temperature and solvent, can influence the stereoselectivity.

Experimental Protocol: Synthesis of Ethyl (Z)-2-(hydroxyimino)-3-oxobutanoate (1)
  • To a stirred and ice-cooled solution of ethyl acetoacetate (292 g) in glacial acetic acid (296 ml), a solution of sodium nitrite (180 g) in water (400 ml) is added at such a rate that the reaction temperature is maintained below 10°C.

  • Stirring and cooling are continued for approximately 30 minutes after the addition is complete.

  • A solution of potassium chloride (160 g) in water (800 ml) is then added, and the mixture is stirred for an additional hour.

  • The lower oily phase is separated, and the aqueous phase is extracted with diethyl ether.

  • The combined organic phases are washed successively with water and saturated brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure.

  • The residual oil, which solidifies upon standing, is washed with petroleum ether and dried in vacuo over potassium hydroxide to yield ethyl (Z)-2-(hydroxyimino)-3-oxobutanoate.

Step 2: Synthesis of Ethyl (Z)-4-chloro-2-(hydroxyimino)-3-oxobutanoate (2)

The second step is the chlorination of the methyl group of the hydroxyimino intermediate. This is typically achieved using sulfuryl chloride (SO₂Cl₂).

Mechanism of Chlorination

The chlorination of the acetyl group is a radical substitution reaction. Sulfuryl chloride, in the presence of a radical initiator (often adventitious or deliberately added), dissociates into a chlorine radical and a sulfonyl chloride radical. The chlorine radical then abstracts a proton from the methyl group, leading to the formation of a stabilized radical, which then reacts with another molecule of sulfuryl chloride to yield the chlorinated product and a new sulfonyl chloride radical, propagating the chain reaction.

Experimental Protocol: Synthesis of Ethyl (Z)-4-chloro-2-(hydroxyimino)-3-oxobutanoate (2)
  • Ethyl (Z)-2-(hydroxyimino)-3-oxobutanoate (1) is dissolved in a suitable solvent such as ethanol.

  • A catalytic amount of sulfuric acid is added.

  • Sulfuryl chloride is added dropwise while maintaining the reaction temperature at 5°C.[5]

  • The reaction progress is monitored by a suitable analytical technique (e.g., TLC or HPLC) until the starting material is consumed.

  • The reaction mixture is then carefully quenched and worked up to isolate the crude product, which can often be used in the next step without further purification.

Step 3: Synthesis of Ethyl (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate (3)

This step involves the construction of the 2-aminothiazole ring via the Hantzsch thiazole synthesis.[6]

Mechanism of Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic condensation reaction between an α-haloketone and a thioamide (in this case, thiourea). The mechanism involves the following key steps:[7]

  • Nucleophilic attack: The sulfur atom of thiourea, being a soft nucleophile, attacks the carbon atom bearing the chlorine atom (an α-haloketone derivative) in an SN2 reaction.

  • Cyclization: The nitrogen atom of the resulting intermediate then performs an intramolecular nucleophilic attack on the ketone carbonyl carbon.

  • Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the aromatic thiazole ring.

Hantzsch_Mechanism α-haloketone α-haloketone Thiourea adduct Thiourea adduct α-haloketone->Thiourea adduct + Thiourea (SN2) Cyclized Intermediate Cyclized Intermediate Thiourea adduct->Cyclized Intermediate Intramolecular Nucleophilic Attack 2-Aminothiazole 2-Aminothiazole Cyclized Intermediate->2-Aminothiazole - H₂O (Dehydration)

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of Ethyl (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate (3)
  • To a solution of ethyl (Z)-4-chloro-2-(hydroxyimino)-3-oxobutanoate (2) in a suitable solvent like methanol, thiourea is added at room temperature (20-30°C).[8]

  • The reaction mixture is stirred for a period of time (e.g., 20 minutes to a few hours) until the reaction is complete, as monitored by TLC or HPLC.[8]

  • The solvent is then removed under reduced pressure.

  • The crude product is purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to afford pure ethyl (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate as a solid.[8][9]

Step 4: Synthesis of this compound (4)

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions (saponification) followed by acidification.

Mechanism of Alkaline Hydrolysis

Alkaline hydrolysis of an ester involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide as a leaving group. The resulting carboxylic acid is deprotonated by the basic conditions to form the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid. This process is essentially irreversible because the final deprotonation of the carboxylic acid drives the equilibrium towards the products.

Experimental Protocol: Synthesis of this compound (4)
  • Ethyl (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate (3) is suspended in water.

  • An aqueous solution of sodium hydroxide (e.g., 1-2 equivalents) is added, and the mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC or HPLC).

  • The reaction mixture is then cooled in an ice bath and acidified to a pH of approximately 2-3 with a mineral acid such as hydrochloric acid.

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Quantitative Data Summary

StepStarting MaterialProductReagentsTypical Yield
1Ethyl acetoacetateEthyl (Z)-2-(hydroxyimino)-3-oxobutanoateNaNO₂, CH₃COOHHigh
2Ethyl (Z)-2-(hydroxyimino)-3-oxobutanoateEthyl (Z)-4-chloro-2-(hydroxyimino)-3-oxobutanoateSO₂Cl₂Good to High
3Ethyl (Z)-4-chloro-2-(hydroxyimino)-3-oxobutanoateEthyl (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetateThioureaGood
4Ethyl (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetateThis compoundNaOH, HClHigh

Characterization of Key Compounds

Ethyl (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate (3)

  • Appearance: Light yellow to beige fine powder.

  • Melting Point: 195-197 °C.

  • ¹H NMR (DMSO-d₆): δ (ppm) 1.25 (t, 3H, CH₃), 4.25 (q, 2H, CH₂), 6.75 (s, 1H, thiazole-H), 7.20 (s, 2H, NH₂), 11.5 (s, 1H, NOH).

  • ¹³C NMR (DMSO-d₆): δ (ppm) 14.1, 61.2, 108.5, 141.0, 148.5, 162.9, 168.9.

This compound (4)

  • Appearance: Pale beige solid.

  • ¹H NMR (DMSO-d₆): δ (ppm) 6.70 (s, 1H, thiazole-H), 7.15 (s, 2H, NH₂), 11.4 (s, 1H, NOH), 13.5 (br s, 1H, COOH).

  • IR (KBr, cm⁻¹): ~3400-3200 (N-H, O-H stretching), ~1720 (C=O stretching), ~1620 (C=N stretching).

Conclusion

The synthesis of this compound from ethyl acetoacetate is a well-trodden and efficient pathway that provides access to a crucial intermediate for the pharmaceutical industry. By understanding the underlying mechanisms and carefully controlling the reaction conditions at each step, researchers can reliably produce this valuable compound in high yield and purity. The protocols and data presented in this guide serve as a comprehensive resource for scientists and professionals engaged in the research and development of cephalosporin antibiotics and other medicinally important molecules.

References

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An In-depth Technical Guide to the Organic Solvent Solubility of (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid is a pivotal chemical intermediate in the synthesis of numerous third and fourth-generation cephalosporin antibiotics. Its solubility characteristics in organic solvents are a critical determinant of reaction efficiency, purification strategy, crystallization success, and ultimately, the economics of active pharmaceutical ingredient (API) manufacturing. This guide provides a comprehensive analysis of the physicochemical properties governing its solubility, presents a predictive solubility profile based on molecular structure and solvent properties, and details a robust experimental protocol for its empirical determination. This document is intended for researchers, process chemists, and formulation scientists engaged in the development and manufacturing of cephalosporin-based therapeutics.

Introduction: The Strategic Importance of a Key Intermediate

This compound (herein referred to as ATHAA), identified by CAS Number 66338-96-3, is a cornerstone building block for a significant class of β-lactam antibiotics, including Ceftizoxime and Cefmenoxime. The acylation of the 7-aminocephalosporanic acid (7-ACA) core with an activated form of ATHAA is a fundamental step in their synthesis.

Understanding and controlling the solubility of ATHAA is not merely an academic exercise; it is a critical process parameter with direct implications for:

  • Reaction Kinetics: Ensuring the homogenous presentation of reactants in the solvent phase for optimal reaction rates.

  • Purification & Crystallization: Designing efficient processes to isolate the intermediate with high purity by leveraging differential solubility in various solvent and anti-solvent systems.

  • Process Safety and Scalability: Developing robust and reproducible manufacturing protocols that avoid phase separation or uncontrolled precipitation.

This guide delves into the molecular-level factors that dictate ATHAA's behavior in organic media and provides the practical tools to measure and interpret its solubility.

Physicochemical Properties of ATHAA

The solubility of a compound is a direct consequence of its molecular structure and the resulting intermolecular forces it can establish with a solvent. ATHAA is a complex, multifunctional molecule whose properties are key to predicting its behavior.

PropertyValueSource(s)
CAS Number 66338-96-3[1]
Molecular Formula C₅H₅N₃O₃S[1]
Molecular Weight 187.18 g/mol [1]
Appearance Pale Beige Solid[1]
Storage Conditions 2-8°C, Hygroscopic, Store under inert atmosphere[1]
Hydrogen Bond Donors 3 (Amino -NH₂, Carboxyl -OH, Oxime -OH)Predicted
Hydrogen Bond Acceptors 6 (Thiazole N, Amino N, Carbonyl O, Carboxyl O, Oxime N & O)Predicted

The molecule's structure is characterized by three key functional groups that dictate its solubility:

  • The Aminothiazole Ring: A heterocyclic system containing both a basic amino group (-NH₂) and a nitrogen atom within the ring, capable of acting as hydrogen bond donors and acceptors.

  • The Carboxylic Acid Group (-COOH): A strongly acidic moiety, making it an excellent hydrogen bond donor.

  • The (Z)-Hydroxyimino Group (-NOH): The oxime group is polar and can participate in hydrogen bonding as both a donor (from the -OH) and an acceptor (at the N and O atoms).

The coexistence of the acidic carboxylic acid and the basic amino group gives ATHAA a zwitterionic character, leading to strong intermolecular attractions in the solid state (high crystal lattice energy) and a preference for polar solvents that can effectively solvate both charged centers.

Figure 1. ATHAA structure with key functional groups.

Solubility Profile in Organic Solvents: A Predictive Analysis

While exhaustive, publicly available quantitative solubility data for ATHAA is limited, a robust predictive framework can be constructed based on its physicochemical properties and data from structurally analogous compounds, such as cefixime and ceftizoxime.[2][3] The principle of "like dissolves like" is paramount: the high polarity and extensive hydrogen bonding capability of ATHAA dictate its preference for polar solvents.

The table below presents a predicted solubility profile. It is imperative to note that these are estimations and should be confirmed experimentally for process design.

Solvent ClassSolvent ExamplePredicted SolubilityRationale for Interaction
Polar Aprotic Dimethyl Sulfoxide (DMSO)High Excellent hydrogen bond acceptor. Effectively solvates the acidic protons of ATHAA (carboxyl, oxime) and disrupts the crystal lattice.
Dimethylformamide (DMF)High Similar to DMSO, a strong hydrogen bond acceptor that can solvate the zwitterionic structure.
Polar Protic MethanolModerate Can act as both H-bond donor and acceptor, interacting with all polar sites on ATHAA. Smaller size allows for effective solvation.
EthanolLow to Moderate Less polar than methanol. The larger alkyl chain slightly reduces its efficiency in solvating the highly polar solute.
Acetic AcidModerate The acidic environment can protonate the amino group, potentially increasing solubility, while the carboxyl group of the solvent interacts with ATHAA's polar functionalities.
Slightly Polar AcetoneVery Low Primarily a hydrogen bond acceptor with limited ability to solvate the multiple H-bond donor sites on ATHAA.
Ethyl AcetateVery Low/Insoluble Lacks the polarity and hydrogen bonding capacity to overcome the strong intermolecular forces of the ATHAA crystal lattice.
Nonpolar TolueneInsoluble Incapable of the strong dipole-dipole or hydrogen bonding interactions required to dissolve ATHAA.
HexaneInsoluble Van der Waals forces are insufficient to overcome the high crystal lattice energy of the polar, zwitterionic solute.

Key Factors Influencing ATHAA Solubility

Beyond the choice of solvent, several environmental and physical factors can significantly alter solubility.

  • Temperature : For most solid solutes, solubility increases with temperature.[4] This relationship is fundamental for developing crystallization protocols, where a compound is dissolved in a hot solvent and precipitated upon cooling.

  • pH (in Aqueous or Mixed-Solvent Systems) : Due to its zwitterionic nature, ATHAA's solubility in systems containing water will be highly dependent on pH. Solubility is expected to be at a minimum at its isoelectric point and increase significantly in both acidic (protonation of the amino group) and basic (deprotonation of the carboxylic acid) conditions. Patents for related compounds often describe pH adjustments to achieve dissolution in mixed solvent systems like water/glycol.[5]

  • Solid-State Properties (Polymorphism) : ATHAA may exist in different crystalline forms (polymorphs) or as an amorphous solid. Each form can have a unique crystal lattice energy, leading to different thermodynamic solubilities and dissolution rates. The most stable polymorph will typically exhibit the lowest solubility.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The saturation shake-flask method is the gold standard for determining equilibrium (thermodynamic) solubility, providing the most reliable data for process development.[6][7] It is based on allowing a suspension of the solute in the solvent to reach equilibrium, after which the concentration of the saturated solution is measured.

Objective: To determine the equilibrium solubility of ATHAA in a selected organic solvent at a specified temperature.

Materials & Equipment:

  • This compound (ATHAA) solid

  • Selected organic solvent (HPLC grade)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Validated HPLC-UV system for quantification

Step-by-Step Methodology

  • Preparation of Vials:

    • Add an excess amount of solid ATHAA to several glass vials. "Excess" is critical; there must be visible solid remaining at the end of the experiment to ensure saturation has been achieved.[6] A common starting point is 20-50 mg of solid per 1 mL of solvent.

    • Causality: Using an excess of solid ensures that the dissolution process proceeds until the solvent is fully saturated and in equilibrium with the solid phase.

  • Solvent Addition & Equilibration:

    • Accurately pipette a known volume of the selected organic solvent (e.g., 2.0 mL) into each vial.

    • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C) and agitation speed (e.g., 150 rpm).

    • Allow the vials to shake for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[8][9]

    • Causality: Constant agitation ensures the entire solvent volume is continuously exposed to the solid surface, facilitating dissolution. A prolonged equilibration time is necessary for the rates of dissolution and precipitation to become equal, defining thermodynamic equilibrium.

  • Verification of Equilibrium (Self-Validation):

    • Sample the vials at different time points (e.g., 24h, 36h, and 48h).

    • Equilibrium is confirmed when the measured concentrations from consecutive time points are statistically identical.[6]

    • Causality: This step validates that the experiment was run long enough to achieve a true equilibrium state, making the resulting data trustworthy.

  • Phase Separation:

    • Remove the vials from the shaker and let them stand for 30 minutes to allow larger particles to settle.

    • To separate the saturated liquid phase (supernatant) from the undissolved solid, either:

      • Centrifuge: Spin the vials at high speed (e.g., 10,000 rpm for 10 minutes).

      • Filter: Directly draw the supernatant using a syringe fitted with a chemically inert 0.22 µm filter.

    • Causality: This is a critical step to ensure that no solid microparticles are carried over into the sample for analysis, which would falsely inflate the measured solubility. The filter must be compatible with the organic solvent used.

  • Sample Preparation and Quantification:

    • Immediately after separation, carefully pipette a precise volume of the clear, saturated supernatant into a volumetric flask.

    • Dilute the sample with a suitable mobile phase (or solvent) to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC-UV method against a standard calibration curve prepared with known concentrations of ATHAA.

    • Causality: A validated, specific analytical method like HPLC is required for accurate quantification, distinguishing the analyte from any potential impurities or degradation products.

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Solubility (mg/mL) = (Concentration from HPLC, mg/mL) × (Dilution Factor)

G prep Step 1: Preparation Add excess ATHAA solid to glass vial. add_solvent Step 2: Equilibration Add known volume of solvent. Place on orbital shaker at constant T. prep->add_solvent equilibrate Shake for 24-48 hours to reach equilibrium. add_solvent->equilibrate separate Step 3: Phase Separation Centrifuge or filter (0.22 µm) to remove undissolved solid. equilibrate->separate Check for visible excess solid quantify Step 4: Quantification Dilute supernatant. Analyze concentration via HPLC-UV. separate->quantify Clear Saturated Solution result Result Thermodynamic Solubility (e.g., in mg/mL) quantify->result

Figure 2. Workflow for the Shake-Flask Solubility Method.

Conclusion

This compound is a highly polar, zwitterionic molecule whose solubility is governed by its extensive capacity for hydrogen bonding. It exhibits a strong preference for polar solvents, with high solubility predicted in polar aprotic solvents like DMSO and DMF, and moderate to low solubility in polar protic solvents such as alcohols. It is effectively insoluble in nonpolar media. The shake-flask method provides a reliable and definitive means of quantifying its thermodynamic solubility, generating essential data for the rational design of robust, efficient, and scalable synthetic and purification processes in pharmaceutical manufacturing.

References

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Solubility of Things. (n.d.). Ceftizoxime. Retrieved from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug-like Properties: Concepts, Structure, Design and Methods. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Google Patents. (n.d.). CN103044450B - Ceftizoxime sodium compound and preparation method and drug composition.
  • World Health Organization (WHO). (n.d.). Proposal to waive in vivo bioequivalence studies for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. Annex 4. Retrieved from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • ACS Publications. (2011). Solubility Calculation of Active Pharmaceutical Ingredients in Alkanes, Alcohols, Water and their Mixtures Using Various Activity Coefficient Models. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

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Stability and storage conditions for (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Stability and Storage of (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid

Introduction: The Critical Role of a Cephalosporin Precursor

This compound is a pivotal chemical intermediate in the synthesis of numerous third and fourth-generation cephalosporin antibiotics.[1][2] Its molecular structure, specifically the aminothiazole ring and the (Z)-hydroxyimino group, forms the characteristic side chain that imparts broad-spectrum antibacterial activity to blockbuster drugs like Cefotaxime, Ceftriaxone, and Cefepime. The chemical integrity of this precursor is paramount; any degradation or isomerization can directly impact the yield, purity, and ultimately, the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive analysis of the factors governing the stability of this compound and outlines scientifically grounded protocols for its optimal storage and handling.

Physicochemical Characteristics

A foundational understanding of the compound's properties is essential for designing appropriate storage and handling protocols. The key physicochemical data are summarized below.

PropertyValueSource
Chemical Name This compound[3]
CAS Number 66338-96-3[3]
Molecular Formula C₅H₅N₃O₃S[3]
Molecular Weight 187.18 g/mol [3]
Appearance Pale Beige to White/Off-White Solid[2][3]
Melting Point Approximately 130-152°C (with decomposition)[4][5][6]
Solubility Slightly soluble in methanol and DMSO; low water solubility.[2][6]

Intrinsic Stability Profile and Degradation Pathways

The molecule possesses several functional groups susceptible to degradation under common laboratory and manufacturing conditions. The primary sources of instability are hydrolysis, oxidation, and photolysis. Understanding these pathways is not merely academic; it is the basis for establishing preventative storage measures.

Causality Behind Instability:
  • Hydrolytic Degradation: The aminothiazole ring, while aromatic, can be susceptible to cleavage under harsh acidic or basic conditions. More significantly, the hydroxyimino (-NOH) and carboxylic acid (-COOH) groups are prone to hydrolysis-mediated reactions. The stability of related cephalosporin antibiotics is often dictated by the integrity of similar side chains.[7][8]

  • Oxidative Degradation: The sulfur atom in the thiazole ring and the amine group are potential sites for oxidation.[9] Oxidizing agents or atmospheric oxygen, especially in the presence of metal ion catalysts, can initiate degradation cascades, leading to the formation of sulfoxides or other oxidized impurities.[10]

  • Photodegradation: Aromatic heterocyclic compounds are often photosensitive. Exposure to UV or high-intensity visible light can provide the energy needed to induce isomerization of the (Z)-hydroxyimino group to the less desirable (E)-isomer or trigger radical-mediated degradation pathways.[11]

  • Thermal Stress: While the compound is a solid with a relatively high melting point, elevated temperatures can accelerate all other degradation pathways, particularly in the presence of moisture.[12]

The following diagram illustrates the primary environmental factors that can compromise the integrity of the compound.

G cluster_stress A (Z)-2-(2-aminothiazol-4-yl)-2- (hydroxyimino)acetic acid B Hydrolysis (Moisture, pH extremes) A->B C Oxidation (Atmospheric O₂) A->C D Photolysis (UV/Visible Light) A->D E Thermal Energy (Heat) A->E F Degradation Products (e.g., Isomers, Ring-Opened Species, Oxidized Impurities) B->F C->F D->F E->F

Key Stress Factors Leading to Degradation.

Recommended Storage and Handling Conditions

Based on the compound's inherent instabilities, a multi-faceted approach to storage is required to ensure its long-term integrity. The following conditions are derived from material safety data sheets and best practices for handling sensitive pharmaceutical intermediates.

ParameterRecommendationScientific Rationale
Temperature 2-8°C (Refrigerated)Slows down the rate of all potential chemical degradation reactions, including hydrolysis and oxidation.[3]
Atmosphere Under an inert atmosphere (Nitrogen or Argon)Prevents oxidative degradation by displacing atmospheric oxygen.[2][13]
Light Protect from light (Store in amber vials or opaque containers)Prevents photolytic degradation and potential Z/E isomerization of the hydroxyimino group.
Moisture Store in a dry environment (Hygroscopic)The compound is hygroscopic; minimizing moisture prevents hydrolysis and physical changes like clumping.[3][12]
Container Tightly sealed containersPrevents ingress of moisture and atmospheric oxygen, maintaining the controlled storage environment.[4][13][14]

Handling Protocol: When handling the material outside of its storage container, it is crucial to minimize exposure time to ambient light and atmosphere. Weighing and dispensing should be performed expeditiously in a controlled environment with low humidity. For solution-based work, freshly prepared solutions should be used, as the compound's stability in solution is noted to be poor.[6]

Experimental Protocol: Forced Degradation Study

A forced degradation study is a self-validating system to understand the intrinsic stability of a molecule. It purposefully exposes the compound to harsh conditions to identify likely degradation products and establish a "stability-indicating" analytical method. This protocol outlines a typical workflow.

Objective:

To identify the degradation pathways of this compound and develop a stability-indicating HPLC method capable of separating the intact compound from its potential degradants.

Workflow Diagram:

G cluster_stress Stress Conditions (ICH Q1A/Q1B) start Prepare Stock Solution (e.g., 1 mg/mL in Methanol) acid Acid Hydrolysis (0.1N HCl, 60°C) start->acid base Base Hydrolysis (0.1N NaOH, RT) start->base ox Oxidation (3% H₂O₂, RT) start->ox therm Thermal (60°C, Solid & Solution) start->therm photo Photolytic (ICH Q1B Light Box) start->photo neutralize Sample Quenching (Neutralization, Dilution) acid->neutralize base->neutralize ox->neutralize therm->neutralize photo->neutralize hplc Stability-Indicating HPLC-PDA Analysis neutralize->hplc eval Data Evaluation: - Assess Peak Purity - Quantify Degradation - Mass Balance Calculation hplc->eval

Workflow for a Forced Degradation Study.
Step-by-Step Methodology:
  • Preparation of Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol) to a concentration of 1 mg/mL.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1N HCl. Keep at 60°C for a predetermined time (e.g., 2, 4, 8 hours).

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1N NaOH. Keep at room temperature, monitoring frequently as base-catalyzed degradation can be rapid.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.[10]

    • Thermal Degradation: Store aliquots of the stock solution and the solid powder at an elevated temperature (e.g., 60°C).[12]

    • Photostability: Expose aliquots of the stock solution and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Quenching and Preparation: At each time point, withdraw an aliquot of the stressed sample. For acid/base samples, neutralize with an equimolar amount of base/acid. Dilute all samples with the mobile phase to a suitable concentration for analysis (e.g., 0.1 mg/mL).

  • Development of Stability-Indicating HPLC Method:

    • Rationale: The goal is to achieve baseline separation between the main peak (intact compound) and all process impurities and degradation products.

    • Typical Parameters:

      • Column: C18, 250 mm x 4.6 mm, 5 µm

      • Mobile Phase: Gradient elution using a mixture of an aqueous buffer (e.g., 20mM potassium phosphate, pH 3.0) and an organic modifier (acetonitrile or methanol).

      • Detection: Photodiode Array (PDA) detector to assess peak purity and determine the optimal wavelength for quantification (typically around 254 nm or 280 nm).

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 30°C

  • Analysis and Data Interpretation:

    • Inject the unstressed control and all stressed samples.

    • Calculate the percentage of degradation for each condition.

    • Assess the peak purity of the principal peak in all chromatograms to ensure the method is specific.

    • Perform a mass balance calculation to ensure that the decrease in the main peak corresponds to the increase in impurity peaks. A good mass balance (95-105%) provides confidence in the analytical method.

Conclusion

The chemical stability of this compound is a critical quality attribute that directly influences the synthesis of vital cephalosporin antibiotics. Its susceptibility to hydrolysis, oxidation, and photolysis necessitates stringent control over storage and handling conditions. By implementing a scientifically-sound storage protocol—refrigeration, inert atmosphere, and protection from light and moisture—researchers and manufacturers can ensure the material's integrity. Furthermore, the application of systematic forced degradation studies is an indispensable tool for elucidating degradation pathways and developing robust, stability-indicating analytical methods, thereby safeguarding the quality of the final pharmaceutical products.

References

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  • The Degradation Mechanism of an Oral Cephalosporin: Cefaclor. ResearchGate. [Link]

  • Synthesis of 2-aminothiazole derivatives: A short review. ResearchGate. [Link]

  • A Theoretical Study on the Degradation Mechanism, Kinetics, and Ecotoxicity of Metronidazole (MNZ) in •OH- and SO4•−-Assisted Advanced Oxidation Processes. MDPI. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]

  • Material Safety Data Sheet - (2-Aminothiazole-4-yl)-Acetic Acid, 98%. Cole-Parmer. [Link]

  • Cephalosporin degradations. PubMed. [Link]

  • Degradation Pathway. ResearchGate. [Link]

  • Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam. PubMed Central. [Link]

  • MSDS of 2-(2-aMinothiazol-4-yl) acetic acid hydrochloride. Capot Chemical. [Link]

  • Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC Publishing. [Link]

  • Preparation method of 2-(hydroxyimino)acetic acid.
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  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). PubMed. [Link]

  • Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]

  • CEFEPIME/ENMETAZOBACTAM: Physicochemical Stability of a Novel β-Lactam/β-Lactamase Inhibitor Combination in Syringes and Elastomeric Devices. MDPI. [Link]

  • Kinetic model proposed for MA degradation pathway during storage of red yeast rice powder at 4-50 °C. ResearchGate. [Link]

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The Aminothiazole Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 2-aminothiazole moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide array of biological activities.[1][2][3] This structural motif is a key component in numerous clinically approved drugs and a fertile ground for the development of novel therapeutic agents.[4] This in-depth technical guide provides a comprehensive overview of the diverse biological activities of aminothiazole-based compounds, delving into their mechanistic underpinnings and the experimental methodologies crucial for their evaluation. We will explore their applications as anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective agents, offering field-proven insights into the rationale behind experimental designs and the validation of therapeutic potential.

The Versatility of the Aminothiazole Core: A Gateway to Diverse Biological Targets

The unique electronic and structural features of the 2-aminothiazole ring system allow it to interact with a multitude of biological targets. Its ability to act as a hydrogen bond donor and acceptor, coupled with the potential for diverse substitutions at various positions of the thiazole ring, enables the fine-tuning of its pharmacological profile.[1][2] This inherent versatility has led to the discovery of aminothiazole derivatives with a remarkable spectrum of biological activities.[1][2][3]

Key Biological Activities of Aminothiazole-Based Compounds:
  • Anticancer: Many aminothiazole derivatives exhibit potent cytotoxic effects against a wide range of cancer cell lines, including those of the breast, lung, colon, and leukemia.[4]

  • Antimicrobial: This class of compounds has demonstrated significant activity against various bacterial and fungal pathogens.[1][5][6]

  • Anti-inflammatory: Aminothiazole derivatives have been shown to modulate inflammatory pathways, indicating their potential in treating inflammatory disorders.[1][2]

  • Antioxidant: Several aminothiazole compounds exhibit free radical scavenging properties, which is beneficial in combating oxidative stress-related diseases.[5][6]

  • Neuroprotective: Emerging research highlights the potential of aminothiazole derivatives in the context of neurodegenerative diseases like Alzheimer's.[7]

Anticancer Activity: Targeting the Machinery of Malignancy

The anticancer properties of aminothiazole-based compounds are one of the most extensively studied areas.[4] Their mechanisms of action are often multifaceted, with kinase inhibition being a prominent theme.

Mechanism of Action: Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. The aminothiazole scaffold has proven to be an excellent template for the design of potent kinase inhibitors.[8][9]

A prime example is Dasatinib , a clinically approved anticancer drug that features a 2-aminothiazole core.[4] Dasatinib is a potent inhibitor of multiple tyrosine kinases, including the Bcr-Abl fusion protein (implicated in chronic myeloid leukemia) and Src family kinases.[1] The aminothiazole moiety in Dasatinib plays a critical role in its binding to the ATP-binding pocket of these kinases, effectively blocking their activity and downstream signaling pathways that promote cell proliferation and survival.

Another important class of kinases targeted by aminothiazole derivatives is the Aurora kinases , which are key regulators of mitosis.[10] Inhibition of Aurora kinases by aminothiazole compounds can lead to defects in cell division and ultimately trigger apoptosis in cancer cells.[10]

Signaling Pathway: Kinase Inhibition by Aminothiazole Derivatives

kinase_inhibition cluster_cell Cancer Cell ATP ATP Kinase Protein Kinase (e.g., Bcr-Abl, Src, Aurora) ATP->Kinase binds to active site Substrate Substrate Protein Kinase->Substrate phosphorylates PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream Apoptosis Apoptosis Downstream->Apoptosis inhibition leads to Aminothiazole Aminothiazole Inhibitor Aminothiazole->Kinase competitively binds to ATP pocket

Caption: Competitive binding of aminothiazole inhibitors to the ATP pocket of kinases.

Experimental Workflow: Assessing Anticancer Activity

A robust evaluation of the anticancer potential of novel aminothiazole compounds requires a multi-step experimental approach.[11][12][13]

The initial screening of anticancer activity is typically performed using in vitro cell viability assays. The MTT and XTT assays are widely used colorimetric methods for this purpose.[14][15]

Principle: These assays measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product.[14][16] The intensity of the color is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay [15]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the aminothiazole compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Workflow Diagram: In Vitro Anticancer Screening

anticancer_workflow start Synthesized Aminothiazole Compound cell_culture Cancer Cell Line Culture start->cell_culture treatment Compound Treatment (Dose-Response) cell_culture->treatment viability_assay Cell Viability Assay (MTT/XTT) treatment->viability_assay data_analysis Data Analysis (IC50 Determination) viability_assay->data_analysis hit_identification Hit Compound Identification data_analysis->hit_identification mechanism_studies Mechanism of Action Studies (e.g., Kinase Assay) hit_identification->mechanism_studies Promising IC50 end Lead Compound mechanism_studies->end

Caption: A streamlined workflow for the initial in vitro screening of anticancer aminothiazoles.

For compounds that show promising cytotoxicity, it is crucial to investigate their specific molecular targets. In vitro kinase assays are essential for confirming the inhibition of specific kinases.[17][18][19]

Principle: These assays measure the activity of a purified kinase enzyme in the presence of the test compound. The transfer of a phosphate group from ATP to a substrate is quantified.[20]

Experimental Protocol: A General In Vitro Kinase Assay [17][19]

  • Reaction Setup: In a microplate well, combine the purified kinase, a specific substrate, and the aminothiazole inhibitor at various concentrations.

  • Initiation: Start the kinase reaction by adding a solution containing ATP and MgCl2.[17]

  • Incubation: Incubate the reaction mixture at a controlled temperature for a defined period.

  • Termination: Stop the reaction by adding a chelating agent (e.g., EDTA) or by heat inactivation.[17]

  • Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, including radiometric assays (using ³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

  • Data Analysis: Determine the IC50 value of the compound for the specific kinase.

Antimicrobial Activity: A Scaffold for Combating Drug Resistance

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Aminothiazole derivatives have emerged as a promising scaffold in this area, exhibiting activity against a range of bacteria and fungi.[1][21]

Spectrum of Activity

Substituted aminothiazoles have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, including clinically relevant strains like Staphylococcus aureus and Escherichia coli.[1][6] Some derivatives also show antifungal activity against species such as Aspergillus niger.[1] The presence of electron-withdrawing groups on the thiazole ring has been linked to enhanced antibacterial activity.[6]

Experimental Workflow: Assessing Antimicrobial Activity

Standardized methods are employed to determine the antimicrobial susceptibility of aminothiazole compounds.[22][23][24]

The MIC is a fundamental parameter that defines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[23][25] The broth microdilution method is a commonly used technique for MIC determination.[23]

Experimental Protocol: Broth Microdilution Method [23]

  • Compound Dilution: Prepare a two-fold serial dilution of the aminothiazole compound in a liquid growth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Inoculation: Inoculate each well of the microplate with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (temperature, time) for microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation: Hypothetical MIC Values for Aminothiazole Derivatives
Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)A. niger MIC (µg/mL)
AMT-0181632
AMT-024816
AMT-03>64>64>64
Ciprofloxacin10.5N/A
FluconazoleN/AN/A8

This table presents hypothetical data for illustrative purposes.

Other Notable Biological Activities

Beyond their anticancer and antimicrobial properties, aminothiazole derivatives have shown promise in other therapeutic areas.

  • Anti-inflammatory Activity: Some aminothiazole compounds can inhibit the production of pro-inflammatory cytokines like TNF-α, suggesting their potential in treating inflammatory conditions.[8]

  • Antioxidant Activity: The ability of certain aminothiazoles to scavenge free radicals has been demonstrated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[6]

  • Neuroprotective Effects: In the context of Alzheimer's disease, aminothiazole derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.[26] They are also being explored for their ability to inhibit the aggregation of amyloid-beta and tau proteins.[7] Aminothiazoles can also act as ligands for estrogen and adenosine receptors in the central nervous system.[7]

Conclusion and Future Perspectives

The 2-aminothiazole scaffold is undeniably a privileged structure in medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents with a wide range of biological activities.[1][2] The continued exploration of this chemical space, guided by a deep understanding of structure-activity relationships and mechanistic insights, holds immense promise for addressing unmet medical needs. Future research should focus on the development of highly selective and potent aminothiazole derivatives with favorable pharmacokinetic and safety profiles. The integration of computational drug design with high-throughput screening and robust in vitro and in vivo validation will be instrumental in unlocking the full therapeutic potential of this remarkable class of compounds.

References

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., & El-Sayed, W. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461. [Link]

  • Gedgaudaitė, G., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. International Journal of Molecular Sciences, 23(14), 7688. [Link]

  • Gedgaudaitė, G., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. MDPI. [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., & El-Sayed, W. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Center for Biotechnology Information. [Link]

  • Asif, M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Medicinal Chemistry, 13(4), 417-443. [Link]

  • Tille, P. (2021). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. [Link]

  • Lombardo, L. J., et al. (2004). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]

  • de Souza, M. V. N., et al. (2012). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Archiv der Pharmazie, 345(10), 814-820. [Link]

  • López-Lázaro, M. (2015). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Oncoscience, 2(5), 456-463. [Link]

  • Ayati, A., et al. (2015). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Letters in Drug Design & Discovery, 12(7), 513-523. [Link]

  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. (2011). Der Pharma Chemica, 3(6), 340-348. [Link]

  • Ghaemmaghami, S., et al. (2004). Discovery of 2-Aminothiazoles as Potent Antiprion Compounds. Journal of Virology, 78(21), 11867-11875. [Link]

  • In vitro kinase assay. (2023). protocols.io. [Link]

  • Imramovský, A., et al. (2020). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 25(23), 5633. [Link]

  • INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]

  • López-Lázaro, M. (2015). Basic protocol to assess preclinical anticancer activity. ResearchGate. [Link]

  • In vitro NLK Kinase Assay. (2014). National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. (2022). ACS Omega, 7(32), 28249-28263. [Link]

  • EXCLI Journal. (2024). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. [Link]

  • Ghaffari, S., et al. (2021). The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. DARU Journal of Pharmaceutical Sciences, 29(1), 181-201. [Link]

  • In vitro kinase assay. (2022). Bio-protocol. [Link]

  • Synthesis and anticancer properties of 2-aminothiazole derivatives. (2019). Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 391-400. [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org. [Link]

  • Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. (2023). Molecules, 28(15), 5828. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Thiadiazole-incorporated Aminothiazole Derivatives as Potential Anticancer Agents. (2023). ResearchGate. [Link]

  • In vitro kinase assay v1. (2023). ResearchGate. [Link]

  • bioMerieux. (n.d.). ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. (2021). Journal of Inflammation Research, 14, 1269-1286. [Link]

  • Review of the synthesis and biological activity of thiazoles. (2020). Phosphorus, Sulfur, and Silicon and the Related Elements, 195(12), 1039-1061. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Journal of the Iranian Chemical Society. [Link]

  • Chemical structures of diverse reported aminothiazole kinase inhibitors. (n.d.). ResearchGate. [Link]

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  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2021). Antibiotics, 10(4), 429. [Link]

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  • Design, synthesis and evaluation of aminothiazole derivatives as potential anti-Alzheimer's candidates. (2024). Future Medicinal Chemistry, 16(5), 329-346. [Link]

  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments, (81), e50635. [Link]

  • Synthesis and Anticancer Activities of Some Thiazole Derivatives. (2023). ResearchGate. [Link]

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Methodological & Application

Protocol for synthesizing Cefdinir using (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of Cefdinir

Topic: Protocol for Synthesizing Cefdinir using (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of Cefdinir, a third-generation oral cephalosporin antibiotic. The synthesis is based on the acylation of the core cephalosporin nucleus, 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA), with an activated form of the side chain, this compound (ATMA). This guide offers an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, and critical process parameters designed to ensure a high-yield, high-purity synthesis suitable for research and development applications.

Introduction: The Significance of Cefdinir Synthesis

Cefdinir, chemically known as 7β-[(Z)-2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetamido]-3-vinyl-3-cephem-4-carboxylic acid, is a prominent member of the third-generation cephalosporins.[1][2] It exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria and is noted for its stability against many β-lactamase enzymes.[2] The clinical success of Cefdinir hinges on the ability to produce it efficiently and with high purity.

The core of Cefdinir's structure is formed by coupling two key building blocks: the β-lactam nucleus, 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA), and the characteristic side chain derived from this compound (ATMA). This document outlines a robust protocol centered on this critical coupling reaction.

The Chemistry of Cefdinir Synthesis: A Mechanistic Overview

The synthesis of Cefdinir is fundamentally an amide bond formation reaction—specifically, the acylation of the primary amine at the C-7 position of the 7-AVCA nucleus.[3] A direct reaction between the carboxylic acid of ATMA and the amine of 7-AVCA is thermodynamically unfavorable and kinetically slow. Therefore, the carboxylic acid group of the ATMA side chain must first be "activated" to a more reactive species to facilitate an efficient reaction.

Activation of the ATMA Side Chain

To enhance its electrophilicity, the ATMA side chain is converted into a highly reactive intermediate. A common and effective strategy involves a two-part process:

  • Protection: The reactive hydroxyimino (-N-OH) group on ATMA is temporarily protected to prevent unwanted side reactions during the activation and coupling steps. Acetylation is a frequently used method, converting the hydroxyl group to an acetoxy group (-N-OAc). This yields (Z)-2-(2-aminothiazol-4-yl)-2-acetoxyiminoacetic acid.

  • Activation: The protected carboxylic acid is then converted into an active ester. Thioesters, such as the 2-mercaptobenzothiazolyl ester, are excellent activating groups.[1] This activated, protected side chain, often referred to as Cefdinir Active Ester (CAEM), readily reacts with the amino group of 7-AVCA.

The Coupling Reaction: Amide Bond Formation

The key Cefdinir-forming step is the nucleophilic acyl substitution where the amino group of 7-AVCA attacks the activated carbonyl carbon of the CAEM. This reaction is typically performed in the presence of a mild organic base, such as N-methyl morpholine or triethylamine.[1][4] The base plays a crucial role in neutralizing any acid generated during the reaction and ensuring the 7-AVCA amine remains deprotonated and thus nucleophilic. The use of N-methyl morpholine has been shown to proceed smoothly and can result in improved yields.[1]

Deprotection and Isolation

Following the successful coupling, the acetyl protecting group on the hydroxyimino function must be removed. This is readily achieved via hydrolysis under mild alkaline conditions, for instance, by adjusting the pH to approximately 8.0-8.2 with a base like potassium carbonate.[1][4][5]

Finally, pure Cefdinir is isolated from the reaction mixture by adjusting the pH to its isoelectric point (typically between 2.5 and 3.0), causing it to precipitate out of the aqueous solution.[4][5][6]

Visualized Synthesis Workflow and Reaction

The overall process can be visualized as a sequence of distinct modules, from starting materials to the final active pharmaceutical ingredient.

G cluster_0 Part A: Side Chain Preparation cluster_1 Part B: Core Coupling cluster_2 Part C: Finalization & Purification ATMA ATMA Protected_ATMA Acetyl-Protected ATMA ATMA->Protected_ATMA Acetylation Activated_Ester Activated Thioester (CAEM) Protected_ATMA->Activated_Ester Activation Coupled_Product Protected Cefdinir Intermediate Activated_Ester->Coupled_Product AVCA 7-AVCA AVCA->Coupled_Product Acylation (Base-catalyzed) Deprotected Cefdinir (in solution) Coupled_Product->Deprotected Hydrolysis (Deprotection) Final_Product Pure Cefdinir (Solid) Deprotected->Final_Product pH Adjustment & Precipitation

Caption: High-level workflow for the synthesis of Cefdinir.

The core chemical transformation is the formation of the amide bond between the two key intermediates.

reaction cluster_reactants cluster_products r1 Activated ATMA Side Chain (Acetyl-Protected Thioester) p1 Cefdinir (After Deprotection) r1->p1 Acylation & Hydrolysis plus + r2 7-AVCA (Cephem Nucleus)

Caption: The core acylation reaction in Cefdinir synthesis.

Detailed Experimental Protocol

Safety Precaution: This protocol involves the use of organic solvents, acids, and bases. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Part A: Preparation of Activated Side Chain - 2-mercaptobenzothiazolyl (Z)-2-(2-amino-4-thiazolyl)-2-acetoxyimino acetate (CAEM)

Rationale: This step creates a highly reactive thioester from the acetyl-protected ATMA, priming it for efficient coupling with 7-AVCA. Triphenylphosphine and bis(benzothiazol-2-yl) disulfide are used in a classic activation reaction.

  • To a stirred mixture of anhydrous (Z)-2-(2-aminothiazol-4-yl)-2-acetoxyiminoacetic acid (1.0 eq), triphenylphosphine (1.25 eq), and bis(benzothiazol-2-yl) disulfide (1.05 eq), add anhydrous methylene chloride (MDC, approx. 15 mL per gram of starting acid).

  • Cool the resulting slurry to 15-20°C in an ice-water bath.

  • Slowly add triethylamine (1.05 eq) dropwise over 30 minutes, ensuring the temperature remains between 15-20°C.

  • Stir the reaction mixture at this temperature for an additional 30-60 minutes.

  • Monitor the reaction for completion using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, filter the precipitated yellow product. Wash the solid with cold methylene chloride (2 x 4 mL per gram of starting acid).

  • Dry the product under vacuum to afford the activated thioester (CAEM). An expected yield is approximately 80%.[1]

Part B: Acylation of 7-AVCA with Activated Side Chain

Rationale: This is the crucial bond-forming step. A mixed solvent system of THF and water is used to dissolve both the organic-soluble activated ester and the more polar 7-AVCA. N-methyl morpholine is added as a mild base to facilitate the reaction.

  • In a reaction vessel, suspend 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA, 1.0 eq) in a mixture of tetrahydrofuran (THF, 10 mL/g of 7-AVCA) and deionized water (4 mL/g of 7-AVCA).

  • Add the prepared activated thioester (CAEM, 1.05 eq) to the suspension at ambient temperature (20-25°C) and stir for 15 minutes.

  • Add N-methyl morpholine (1.1 eq) dropwise over 10-15 minutes. A slight exotherm may be observed.

  • Stir the reaction mixture vigorously for 3-5 hours at 25-30°C.

  • Monitor the consumption of 7-AVCA by HPLC. The reaction is considered complete when <1% of 7-AVCA remains.[1]

Part C: Work-up and Hydrolysis (Deprotection)

Rationale: The reaction mixture is first washed to remove the mercaptobenzothiazole byproduct. The pH is then raised to a controlled alkaline level to selectively cleave the acetyl protecting group without degrading the β-lactam ring.

  • Once the acylation is complete, add methylene chloride (MDC, 3 x 5 mL/g of 7-AVCA) to the reaction mixture to extract the 2-mercaptobenzothiazole byproduct. Separate the aqueous layer.

  • Gently degas the aqueous layer under reduced pressure to remove residual organic solvents.

  • To the aqueous layer, add ammonium chloride (2.8 eq).

  • Cool the solution to 15-20°C and begin the hydrolysis by slowly adding a 20% (w/v) aqueous potassium carbonate solution. Carefully maintain the pH between 8.0 and 8.2 throughout the addition.[1][4]

  • Stir for 30-45 minutes at 15-20°C, monitoring the hydrolysis by HPLC.

Part D: Isolation and Purification of Cefdinir

Rationale: Cefdinir is least soluble at its isoelectric point. By carefully acidifying the solution, the pure product is precipitated, leaving more soluble impurities behind. A final wash with cold water removes residual salts.

  • After hydrolysis is complete, adjust the pH of the solution to ~5.5 with 10% sulfuric acid.

  • Add activated carbon (5% w/w relative to starting 7-AVCA) and stir for 30 minutes for decolorization.

  • Filter the mixture through a pad of celite to remove the carbon, washing the pad with a small amount of deionized water.

  • Cool the clear filtrate to 10-15°C.

  • Slowly add 10% sulfuric acid or hydrochloric acid dropwise to the stirred solution to adjust the pH to the isoelectric point of Cefdinir, approximately 2.5-2.8.[1][6]

  • A white to off-white precipitate will form. Continue stirring the slurry at 10-15°C for an additional 45-60 minutes to ensure complete precipitation.

  • Filter the solid product and wash thoroughly with cold (0-5°C) deionized water.

  • Dry the final product under vacuum at 40-45°C to a constant weight. The expected overall yield is approximately 85%.[1]

Quantitative Data and Quality Control

Table 1: Suggested Reagent Quantities (Lab Scale)
ReagentMolar Mass ( g/mol )Molar Eq.Suggested Mass/Volume (for 10g 7-AVCA)
Part A
(Z)-...-acetoxyiminoacetic acid243.241.011.2 g
Triphenylphosphine262.291.2514.4 g
Bis(benzothiazol-2-yl) disulfide332.481.0515.4 g
Triethylamine101.191.054.9 g (6.7 mL)
Methylene Chloride--~170 mL
Part B
7-AVCA226.251.010.0 g
Activated Thioester (CAEM)378.441.0517.6 g
N-Methyl Morpholine101.151.14.9 g (4.9 mL)
THF / Water--100 mL / 40 mL
Table 2: Key Process Parameters and Expected Outcomes
StepParameterSetpoint / RangeRationale
Acylation Temperature25-30°CBalances reaction rate with stability of reactants.
Time3-5 hoursTypical duration for near-complete conversion.
MonitoringHPLC (<1% 7-AVCA)Ensures reaction proceeds to completion for max yield.
Hydrolysis Temperature15-20°CControls exotherm and prevents β-lactam degradation.
pH8.0 - 8.2Optimal for selective acetyl removal.
Precipitation Temperature10-15°CLower temperature decreases solubility, improving yield.
pH2.5 - 2.8Isoelectric point of Cefdinir for maximum precipitation.
Overall Expected Yield~85%Based on reported literature values.[1]
Expected Purity>99.0% (HPLC)Achievable with careful control of pH and washing.[6]
Table 3: Final Product Characterization
TestSpecificationMethod
Appearance White to off-white crystalline powderVisual
Identification Retention time matches USP Cefdinir RSHPLC
Purity ≥99.0%HPLC
Water Content 6.0 - 7.5%Karl Fischer
IR Spectrum Key peaks at ~1770-1785 cm⁻¹ (β-lactam C=O), ~1670-1690 cm⁻¹ (amide C=O)FTIR (KBr)
¹H NMR Spectrum consistent with Cefdinir structure[6]NMR (DMSO-d₆)

References

  • Cefdinir for Oral Suspension - USP-NF. (2013).
  • Muralikrishna, A., et al. (2008). Synthesis of Cefdinir from 7-Amino-3-vinyl Cephem-4-carboxylic Acid Using N-Methyl Morpholine as Base. Asian Journal of Chemistry.
  • Ranbaxy Laboratories Ltd. (2006). Process for the preparation of cefdinir.
  • Bouz, G., et al. (2002). An Alternative Procedure for Preparation of Cefdinir. ResearchGate. [Link]

  • Zhejiang University. (2011). Method for synthesizing cefdinir.
  • Lee, G.S., et al. (2000). Process for preparation of cefdinir.
  • Hefei Kairui Pharmaceutical Technology Co., Ltd. (2011). Synthesis method for cefdinir.
  • ACS Dobfar S.p.A. (2009). CEFDINIR synthesis process.
  • Reddy, B., et al. (2010). Synthesis of potential related compounds of Cefdinir. Arkivoc. [Link]

Sources

Application Note: Quantitative Analysis of (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid is a crucial chemical intermediate in the synthesis of various third and fourth-generation cephalosporin antibiotics. Its purity and concentration are critical parameters that directly impact the yield and quality of the final active pharmaceutical ingredient (API). This application note provides a comprehensive guide to the analytical methods for the precise and accurate quantification of this compound, tailored for researchers, scientists, and professionals in drug development and quality control. The methodologies detailed herein are grounded in established analytical principles for structurally related aminothiazole and cephalosporin compounds and are designed to be robust and transferable.

The chemical structure of this compound, with its aminothiazole ring, carboxylic acid, and oxime functional groups, presents specific analytical challenges and opportunities. This guide will explore High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the primary analytical techniques, offering orthogonal approaches for quantification. A preliminary discussion on UV-Vis spectrophotometry for in-process monitoring is also included.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Chemical Name This compound[1]
Synonym(s) 2-(2-Aminothiazole-4-yl)-2-hydroxyiminoacetic acid[2]
CAS Number 66338-96-3[1][2]
Molecular Formula C₅H₅N₃O₃S[1][2]
Molecular Weight 187.18 g/mol [1][2]
Appearance Pale Beige Solid[1]
Melting Point 190-192℃[2]
Purity Typically ≥95%[2]

I. High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC with UV detection is a widely adopted technique for the quality control of pharmaceutical ingredients due to its robustness, precision, and cost-effectiveness. The proposed method is a reverse-phase HPLC approach, which is well-suited for separating polar compounds like the target analyte.

Rationale for Method Design

The selection of a C18 stationary phase is based on its versatility and proven efficacy in retaining and separating a broad range of polar and non-polar compounds. The mobile phase, a combination of an aqueous buffer and an organic modifier, is chosen to ensure optimal retention and peak shape of the acidic analyte. The pH of the mobile phase is a critical parameter; maintaining it below the pKa of the carboxylic acid group will ensure the analyte is in its neutral form, leading to better retention and symmetrical peaks on a reverse-phase column. The UV detection wavelength is selected based on the chromophoric aminothiazole ring, which is expected to exhibit strong absorbance in the UV region.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis A Weigh Analyte Standard B Dissolve in Diluent A->B C Prepare Calibration Curve Standards B->C D Prepare QC Samples B->D F Equilibrate HPLC System C->F D->F E Prepare Sample for Analysis E->F G Inject Standard/Sample F->G H Isocratic/Gradient Elution G->H I UV Detection H->I J Integrate Peak Area I->J K Construct Calibration Curve J->K M System Suitability & Validation J->M L Quantify Analyte Concentration K->L

Caption: HPLC-UV analysis workflow from sample preparation to data analysis.

Detailed Protocol

1. Materials and Reagents:

  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Acetic acid (glacial, analytical grade)

  • Ultrapure water (18.2 MΩ·cm)

2. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

3. Chromatographic Conditions:

ParameterRecommended ConditionsRationale
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for polar analytes.
Mobile Phase A: 0.1 M Ammonium acetate buffer (pH 5.6) B: AcetonitrileA buffered mobile phase controls the ionization state of the analyte, ensuring reproducible retention times. Acetonitrile is a common organic modifier providing good peak shape.[3]
Elution Mode Isocratic (e.g., 95:5 v/v A:B) or GradientIsocratic elution is simpler and more robust for routine analysis. A gradient may be necessary to resolve impurities.
Flow Rate 0.8 - 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency.[3]
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times.[3]
Detection Wavelength 250 nmBased on the UV absorbance of similar cephalosporin structures.[3] A UV scan of the analyte should be performed to determine the optimal wavelength.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

4. Preparation of Solutions:

  • Mobile Phase A (0.1 M Ammonium Acetate, pH 5.6): Dissolve an appropriate amount of ammonium acetate in ultrapure water to make a 0.1 M solution. Adjust the pH to 5.6 with glacial acetic acid. Filter through a 0.45 µm membrane filter.

  • Diluent: A mixture of Mobile Phase A and Acetonitrile (e.g., 80:20 v/v).

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of the reference standard and dissolve it in a 25 mL volumetric flask with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

  • Sample Preparation: Accurately weigh the sample containing the analyte and dissolve it in the diluent to achieve a final concentration within the calibration range.

5. Method Validation: The developed method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from any impurities or degradation products.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified concentration range.
Accuracy Recovery of 98.0% to 102.0% for the analyte.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate).

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

For applications requiring higher sensitivity and selectivity, such as the analysis of the analyte in complex matrices (e.g., biological fluids or during early-stage process development where concentrations may be low), LC-MS/MS is the method of choice.

Rationale for Method Design

The high selectivity of tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, allows for the accurate quantification of the target analyte even in the presence of co-eluting impurities. Electrospray ionization (ESI) is a suitable ionization technique for polar molecules like the target analyte. The choice of a C18 column and a mobile phase consisting of a volatile buffer (e.g., formic acid in water) and an organic solvent is standard for LC-MS applications.

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis A Sample Extraction (e.g., Protein Precipitation) B Spike with Internal Standard A->B C Dilution to working concentration B->C D UPLC/HPLC Separation C->D E Electrospray Ionization (ESI) D->E F Quadrupole 1 (Precursor Ion Selection) E->F G Collision Cell (Fragmentation) F->G H Quadrupole 2 (Product Ion Selection) G->H I Detection H->I J Peak Integration (Analyte & IS) I->J K Calculate Peak Area Ratios J->K L Quantification using Calibration Curve K->L

Caption: LC-MS/MS workflow for high-sensitivity quantification.

Detailed Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Stable isotope-labeled internal standard (if available)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

2. Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Data acquisition and analysis software.

3. Chromatographic and MS Conditions:

ParameterRecommended ConditionsRationale
Column C18 UHPLC Column (e.g., 50 mm x 2.1 mm, 1.7 µm)Provides fast and efficient separations.
Mobile Phase A: 0.1% Formic acid in water B: 0.1% Formic acid in acetonitrileVolatile mobile phase additives are essential for MS compatibility.
Elution Mode Gradient elutionOften required to achieve good separation and peak shape in complex matrices.
Flow Rate 0.3 - 0.5 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40°CEnsures reproducible chromatography.[4]
Ionization Mode ESI Positive or NegativeThe choice depends on the analyte's ability to be protonated or deprotonated. Both should be evaluated.
MRM Transitions To be determined by direct infusion of the analyte standardThe precursor ion will be [M+H]⁺ or [M-H]⁻. Product ions are generated by fragmentation in the collision cell.
Collision Energy To be optimized for each MRM transition
Dwell Time To be optimized for the number of MRM transitions

4. Sample Preparation for Biological Matrices:

  • Protein Precipitation: To a 100 µL aliquot of plasma or serum, add 300 µL of cold acetonitrile containing the internal standard. Vortex and centrifuge. Evaporate the supernatant to dryness and reconstitute in the mobile phase.[5]

5. Method Validation: Validation for bioanalytical methods should follow the guidelines from regulatory agencies such as the FDA or EMA. Key parameters are similar to HPLC-UV but with a focus on matrix effects, recovery, and stability in the biological matrix.

III. UV-Vis Spectrophotometry

For rapid, at-line or in-process monitoring where high accuracy and selectivity are not paramount, UV-Vis spectrophotometry can be a valuable tool.

Protocol
  • Solvent Selection: Choose a solvent in which the analyte is stable and soluble (e.g., a buffered aqueous solution or a mixture of water and a polar organic solvent).

  • Wavelength of Maximum Absorbance (λmax): Scan a solution of the analyte across the UV-Vis spectrum (e.g., 200-400 nm) to determine the λmax.[6]

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a graph of absorbance versus concentration.

  • Quantification: Measure the absorbance of the sample solution and determine the concentration from the calibration curve.

Limitations: This method is susceptible to interference from other UV-absorbing species in the sample matrix. Therefore, its application is generally limited to the analysis of relatively pure samples.

Conclusion

This application note provides a detailed framework for the quantitative analysis of this compound using HPLC-UV and LC-MS/MS. The choice of method will depend on the specific requirements of the analysis, including the required sensitivity, selectivity, and the nature of the sample matrix. For routine quality control of the bulk substance, the validated HPLC-UV method is recommended. For trace-level quantification or analysis in complex matrices, the LC-MS/MS method offers superior performance. All methods must be thoroughly validated to ensure the reliability of the generated data.

References

  • This compound. Pharmaffiliates. [Link]

  • DEVELOPMENT AND VALIDATION OF AN HPLC METHOD FOR THE DETERMINATION OF EIGHT CEPHALOSPORINS. RUN - UNL Repository. [Link]

  • A Simultaneous, Validated RP-HPLC Method for Determination of Eight Cephalosporins in Pharmaceutical Formulations. Systematic Reviews in Pharmacy. [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Development and Validation for Quantification of Cephapirin and Ceftiofur by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry. Molecules. [Link]

  • Validation of Analytical Method of Testing Cefotaxime Sodium in Injection Powder Preparation by High-Performance Liquid Chromatography. Berkala Ilmiah Kimia Farmasi. [Link]

  • UV-Vis Spectroscopy and Chemometrics for the Monitoring of Organosolv Pretreatments. Sensors. [Link]

Sources

A Robust, Stability-Indicating HPLC Method for Purity Analysis of (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Pharmaceutical Industry

Abstract

This application note details a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity and impurities of (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid. This compound is a critical starting material in the synthesis of several third-generation cephalosporin antibiotics.[1] Given its importance, ensuring its purity is paramount for the quality and safety of the final active pharmaceutical ingredient (API). The developed reversed-phase HPLC method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing in regulated environments. The protocol herein provides a complete methodology, from method development rationale to a full validation plan according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2]

Introduction and Chromatographic Challenges

This compound (CAS No: 66338-96-3, Molecular Formula: C₅H₅N₃O₃S) is a polar organic molecule containing multiple functional groups: a carboxylic acid, an oxime, and an aminothiazole ring.[3] Its molecular structure presents specific challenges for reversed-phase HPLC, the most common analytical technique in the pharmaceutical industry.[4]

  • High Polarity: The presence of multiple heteroatoms and ionizable groups confers high polarity, leading to poor retention on conventional C18 stationary phases with highly organic mobile phases.[5][6] Method development must focus on enhancing retention, often through the use of highly aqueous mobile phases.

  • pH Sensitivity: The molecule has both acidic (carboxylic acid) and basic (aminothiazole) functional groups. The pH of the mobile phase will dictate the ionization state of these groups, which in turn significantly impacts retention time, peak shape, and selectivity.[7] Controlling the mobile phase pH with a suitable buffer is therefore critical for method reproducibility.

  • Isomeric Impurities: A primary process-related impurity is the corresponding E-isomer.[8] The analytical method must possess sufficient selectivity to resolve the desired Z-isomer from the E-isomer and other potential synthetic byproducts or degradants.

This guide provides a systematic approach to overcome these challenges, resulting in a reliable, stability-indicating purity assay.

Optimized HPLC Method & Rationale

The primary goal of method development was to achieve adequate retention of the main analyte while ensuring baseline separation from all potential impurities, particularly the E-isomer.

Causality of Experimental Choices
  • Stationary Phase: A modern, polar-endcapped C18 column was selected. These columns are designed for enhanced stability in highly aqueous mobile phases (addressing "dewetting" or "phase collapse") and offer alternative selectivity for polar analytes. The polar endcapping provides a mechanism to better retain hydrophilic compounds like the target analyte.[9]

  • Mobile Phase pH: To ensure robust and reproducible chromatography, the analyte's ionizable groups must be in a single, consistent state.[7] By setting the mobile phase pH to approximately 2.5, the carboxylic acid group is protonated (non-ionized), which enhances its retention on the non-polar stationary phase. A potassium phosphate buffer was chosen for its excellent buffering capacity in this acidic pH range.

  • Organic Modifier: Acetonitrile was chosen over methanol as the organic modifier. While both are common in reversed-phase HPLC, acetonitrile often provides better peak shape (lower backpressure and higher efficiency) and different selectivity, which can be crucial for resolving closely eluting impurities.[7]

  • Detection Wavelength: The UV spectrum of the analyte shows a significant absorbance maximum around 254 nm, providing excellent sensitivity for both the main component and related impurities containing the same chromophore.

Final Chromatographic Conditions

All quantitative parameters for the final validated HPLC method are summarized in the table below.

ParameterCondition
Instrument HPLC system with UV/PDA Detector
Column Polar-Endcapped C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 2.5 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Program 0-2 min (5% B), 2-15 min (5% to 40% B), 15-18 min (40% B), 18-18.1 min (40% to 5% B), 18.1-25 min (5% B)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector Wavelength 254 nm
Injection Volume 10 µL
Diluent Mobile Phase A / Acetonitrile (95:5, v/v)
Run Time 25 minutes

Experimental Protocol: Purity Determination

This section provides a step-by-step protocol for performing the purity analysis.

Required Materials and Reagents
  • This compound Reference Standard (RS), purity ≥ 99.5%

  • Potassium Phosphate Monobasic (KH₂PO₄), HPLC Grade

  • Phosphoric Acid (H₃PO₄), ACS Grade

  • Acetonitrile (ACN), HPLC Grade

  • Water, HPLC Grade or Milli-Q

  • 0.45 µm Nylon or PVDF syringe filters

Solution Preparation
  • Mobile Phase A (Buffer): Weigh and dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 2.5 ± 0.05 using phosphoric acid. Filter through a 0.45 µm membrane filter before use.

  • Diluent Preparation: Mix Mobile Phase A and Acetonitrile in a 95:5 volume ratio.

  • Reference Standard (RS) Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of the Reference Standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate for 5 minutes to dissolve, allow to cool to room temperature, and dilute to volume with diluent.

  • Sample Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of the test sample into a 50 mL volumetric flask. Prepare as described for the RS solution.

Analytical Workflow

The overall workflow for sample analysis is depicted below.

G Start Finalized Analytical Method Specificity Specificity (Forced Degradation) Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness (Varied Parameters) Limits->Robustness End Validated Method Robustness->End

Sources

1H NMR characterization of (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Characterization of (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic Acid

Authored by a Senior Application Scientist

This document provides a detailed guide for the ¹H NMR characterization of this compound, a key intermediate in the synthesis of various third-generation cephalosporin antibiotics. Its structural confirmation is paramount for ensuring the purity and identity of downstream active pharmaceutical ingredients (APIs). This guide is intended for researchers, scientists, and drug development professionals who require a robust analytical protocol and a deep understanding of the spectral data.

This compound, with the CAS Number 66338-96-3, is a pale beige solid that is hygroscopic and should be stored under an inert atmosphere in a refrigerator[1]. The 2-aminothiazole moiety is a well-established "privileged structure" in medicinal chemistry, frequently incorporated into molecules to target a wide array of proteins[2]. This specific molecule serves as a critical side-chain precursor for antibiotics like ceftriaxone and cefotaxime, where the structural integrity of the R1 side chain is crucial for biological activity[3][4][5][6][7].

This guide will detail the necessary steps from sample preparation to spectral interpretation, explaining the rationale behind each procedural choice to ensure trustworthy and reproducible results.

I. Foundational Principles: Understanding the ¹H NMR Spectrum

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. For ¹H NMR, we are observing the protons within the molecule. The chemical environment of each proton influences its resonance frequency, resulting in a unique "chemical shift" (δ), measured in parts per million (ppm)[8]. This shift is referenced against a standard, typically tetramethylsilane (TMS) at 0 ppm[8][9].

Key factors influencing the chemical shift include:

  • Electron Density: Protons near electronegative atoms (like oxygen and nitrogen) are "deshielded" from the external magnetic field, causing them to resonate at a higher frequency (downfield, higher ppm value)[8][9].

  • Magnetic Anisotropy: Electrons in π-systems (like the thiazole ring) induce their own magnetic fields. Protons located in the plane of the ring experience a deshielding effect, shifting them downfield.

  • Exchangeable Protons: Protons on heteroatoms (O-H, N-H) can exchange with each other and with trace amounts of water or deuterated solvent. This often results in broad signals in the spectrum. Their chemical shifts are highly dependent on solvent, concentration, and temperature[10].

II. Experimental Protocol: From Sample to Spectrum

This section provides a self-validating protocol for acquiring a high-quality ¹H NMR spectrum of the title compound.

A. Materials and Equipment
  • This compound

  • Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)

  • Tetramethylsilane (TMS) or reference to residual solvent peak

  • High-quality 5 mm NMR tubes

  • Vortex mixer

  • Pipettes

  • NMR Spectrometer (300 MHz or higher recommended)

B. Rationale for Solvent Selection

This compound is a polar molecule containing multiple hydrogen bond donors and acceptors (amine, carboxylic acid, hydroxyimino). Therefore, a polar, aprotic deuterated solvent is required for solubilization. DMSO-d₆ is the solvent of choice for the following reasons:

  • Excellent Solubilizing Power: It effectively dissolves the polar analyte.

  • Observation of Exchangeable Protons: Unlike D₂O, it does not readily exchange with the N-H and O-H protons of the analyte, allowing for their observation as distinct (though often broad) signals.

  • Wide Chemical Shift Window: Its residual proton signal appears at approximately 2.50 ppm, which typically does not interfere with the analyte's key signals[11].

C. Step-by-Step Sample Preparation Workflow

The following workflow is designed to ensure a clean, homogeneous sample, which is critical for obtaining high-resolution spectra.

G cluster_prep Sample Preparation cluster_load NMR Tube Loading A 1. Weigh Sample (5-10 mg) B 2. Transfer to Vial A->B C 3. Add DMSO-d6 (0.6-0.7 mL) B->C D 4. Vortex to Dissolve (Ensure complete dissolution) C->D E 5. Transfer Solution to NMR Tube D->E F 6. Cap and Invert E->F G 7. Insert into Spectrometer F->G

Caption: Workflow for NMR Sample Preparation.

Detailed Steps:

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound. A higher concentration may be needed for ¹³C NMR but can cause line broadening in ¹H NMR.

  • Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of DMSO-d₆.

  • Homogenization: Vortex the mixture until the solid is completely dissolved. A clear, particulate-free solution is essential for good spectral quality.

  • Transfer: Carefully transfer the solution into a 5 mm NMR tube.

  • Final Check: Cap the tube, invert it a few times to ensure homogeneity, and wipe the outside clean before inserting it into the spectrometer's spinner turbine.

D. NMR Data Acquisition Parameters

For a standard ¹H NMR experiment on a 400 MHz spectrometer:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

  • Number of Scans (NS): 16 to 64 scans are typically sufficient.

  • Receiver Gain (RG): Adjust automatically.

  • Acquisition Time (AQ): ~3-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Spectral Width (SW): 0 to 16 ppm.

III. Spectral Analysis and Interpretation

The structural integrity of the molecule is confirmed by analyzing the chemical shifts, integration values, and multiplicities of the observed proton signals.

Structure of this compound with Proton Numbering:

Chemical structure with numbered protons (Note: An illustrative image of the chemical structure with protons labeled H-5, NH₂, N-OH, and COOH would be placed here.)
A. Predicted ¹H NMR Chemical Shifts in DMSO-d₆

Due to the limited availability of a fully assigned public spectrum for this specific acid, the following assignments are based on data from closely related structures, including its trityl-protected precursor and its ethyl ester derivative, combined with established chemical shift principles[3].

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Assignment
H-5 ~6.7 - 6.9Singlet (s)1HThis proton is on an electron-rich heterocyclic aromatic ring. Data from a trityl-protected analog shows this peak at 6.69 ppm, while a similar ester shows it at 6.9 ppm[3].
-NH₂ ~7.2 - 7.4Broad Singlet (br s)2HThe amino group protons are exchangeable. Their chemical shift is influenced by hydrogen bonding and the electronic nature of the thiazole ring. The signal is often broad due to quadrupolar relaxation and exchange.
N-OH ~11.5 - 12.0Broad Singlet (br s)1HThe hydroxyimino proton is acidic and strongly hydrogen-bonded, shifting it significantly downfield. A similar ester derivative shows this proton at 11.7 ppm[3].
-COOH > 12.0Very Broad Singlet (br s)1HThe carboxylic acid proton is the most acidic proton in the molecule, leading to a very downfield and often very broad signal that can sometimes be difficult to distinguish from the baseline.
B. Self-Validating the Spectrum

To confirm the identity of the exchangeable protons (-NH₂, N-OH, -COOH), a D₂O shake experiment should be performed.

G A Acquire Initial ¹H NMR Spectrum in DMSO-d6 B Add 1-2 drops of D₂O to the NMR tube A->B C Shake well and re-acquire spectrum B->C D Observe Disappearance of -NH₂, N-OH, and -COOH signals C->D

Caption: D₂O Shake Experiment Workflow.

Protocol:

  • After acquiring the initial spectrum, remove the NMR tube from the spectrometer.

  • Add 1-2 drops of deuterium oxide (D₂O) to the tube.

  • Cap the tube and shake vigorously for 30 seconds to facilitate proton-deuterium exchange.

  • Re-acquire the ¹H NMR spectrum.

Expected Result: The signals corresponding to the -NH₂, N-OH, and -COOH protons will disappear or significantly decrease in intensity, confirming their assignment as exchangeable protons. The singlet for the H-5 proton on the thiazole ring will remain unchanged.

IV. Troubleshooting and Common Pitfalls

  • Broad Signals: If all signals, including the H-5 proton, are broad, it may indicate the presence of paramagnetic impurities or that the sample is too concentrated. Filter the sample through a small cotton plug in a pipette to remove any particulate matter.

  • No Signals for Exchangeable Protons: If the DMSO-d₆ used is "wet" (contains significant water), the exchangeable proton signals may be broadened into the baseline or merged with the water signal. Using fresh, high-purity solvent is crucial.

  • Impurity Peaks: Small signals from residual solvents used during synthesis (e.g., ethanol, ethyl acetate) may be present. Consult tables of common solvent impurities to identify them[11].

V. Conclusion

The ¹H NMR characterization of this compound is a straightforward yet critical quality control step. By using DMSO-d₆ as the solvent, a skilled analyst can confidently identify the characteristic singlet of the thiazole proton around 6.7-6.9 ppm and the downfield signals of the exchangeable amine, hydroxyimino, and carboxylic acid protons. The D₂O shake experiment provides an unequivocal method for validating the assignment of these exchangeable protons. This comprehensive protocol ensures the generation of reliable and accurate data for this vital pharmaceutical intermediate.

References

  • Pharmaffiliates. This compound. [Link]

  • Google Patents. (WO2011029596A1)
  • Google Patents. (US4503234A) Production of 2-(2-aminothiazole-4-yl)-2-(syn)-methoxyimino acetic esters.
  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • IDStewardship. (2025). Cross-Reactivity Between Cephalosporins and Penicillins: How Beta-Lactam Side Chain Grids Are (Probably) Saving Lives. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • Pichichero, M. E., & Zagursky, R. J. (2019). Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity. Antibiotics, 8(3), 128. [Link]

  • National Center for Biotechnology Information. (2020). Penicillin and cephalosporin cross-reactivity: role of side chain and synthetic cefadroxil epitopes. Clinical and Molecular Allergy, 18, 24. [Link]

  • PubChem. (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1). [Link]

  • ResearchGate. (2014). Synthesis of new 3-(2-aminothiazol-4-yl)-4-hydroxy-2H-chromen-2-one derivatives. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]

  • MDPI. (2021). (5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic Acid Derivatives as Multifunctional Aldose Reductase Inhibitors. [Link]

  • ResearchGate. (2019). Fig. 1 Rates of cross-reactivity between beta-lactam antibiotics. [Link]

  • ResearchGate. (2014). NMR Spectra of Hydroxylamines, Oximes and Hydroxamic Acids. [Link]

  • ResearchGate. (2017). Synthesis and characterization of acetic acid and ethanoic acid (based)-maleimide. [Link]

  • SpectraBase. 1-[(7-HYDROXY-2-OXO-2H-CHROMEN-4-YL)-METHYL]-2,3-DICYANO-IMIDAZOLE. [Link]

  • YouTube. (2018). Chemical Shift In NMR Spectroscopy. [Link]

  • PubMed. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? [Link]

  • University of Rochester. How to Get a Good 1H NMR Spectrum. [Link]

  • The Organic Chemistry Tutor. (2018). Chemical Shift In NMR Spectroscopy. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

Sources

Application Notes & Protocols: A Guide to the Amide Coupling of (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid with 7-ACA Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: The Architectural Core of Modern Cephalosporins

The synthesis of third and fourth-generation cephalosporin antibiotics is a cornerstone of modern medicinal chemistry. These life-saving drugs, noted for their broad-spectrum activity and resistance to β-lactamases, are structurally defined by the acylation of the 7-aminocephalosporanic acid (7-ACA) nucleus.[1][2] The specific side chain attached at the C-7 position is a primary determinant of the antibiotic's efficacy and pharmacological profile.

This guide provides an in-depth examination of a pivotal reaction in this field: the coupling of the (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid (ATHAA) side chain with the 7-amino group of a 7-ACA derivative. The presence of the aminothiazole oxime moiety, specifically in its (Z)-geometric isomer configuration, is crucial for high antibacterial activity.[3] We will dissect the underlying chemical principles, provide a detailed, field-tested protocol, and offer expert insights into process optimization and troubleshooting.

II. Foundational Principles: Activating the Carboxyl for Amide Bond Formation

The direct reaction between the carboxylic acid of ATHAA and the amine of 7-ACA is thermodynamically unfavorable and kinetically slow. To facilitate the formation of a stable amide bond, the carboxyl group of the ATHAA side chain must first be "activated." This converts the hydroxyl of the carboxylic acid into a better leaving group, rendering the carboxyl carbon highly electrophilic and susceptible to nucleophilic attack by the 7-amino group of the cephalosporin core.

Several activation strategies exist, each with distinct advantages and considerations:

  • Acid Halide Formation: Conversion of the carboxylic acid to a highly reactive acid chloride using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) is a common industrial method.[4][5]

  • Active Ester Formation: The carboxylic acid can be reacted with compounds like N-hydroxysuccinimide (NHS) or 2-mercaptobenzothiazole to form an active ester, which readily reacts with the amine.[6]

  • Carbodiimide-Mediated Coupling: Reagents such as N,N'-Dicyclohexylcarbodiimide (DCC) are widely used dehydrating agents that facilitate amide bond formation.[7][8][9] This method is particularly valuable in laboratory and process development settings due to its mild conditions.

This guide will focus on the DCC-mediated approach, valued for its operational simplicity and effectiveness.

The Challenge of Competing Reactivity: The Role of Protecting Groups

Both ATHAA and 7-ACA possess multiple reactive functional groups. To ensure the selective formation of the desired C-7 amide bond, other reactive sites must be temporarily masked using protecting groups.[10][11]

  • ATHAA Amino Group: The exocyclic amine on the aminothiazole ring is nucleophilic and can compete with the 7-ACA amine. It is often protected, for example, as a triphenylmethyl (trityl, Tr) derivative.[12]

  • 7-ACA Carboxylic Acid: The C-4 carboxylic acid of the 7-ACA nucleus is acidic and can interfere with the coupling reaction. It is typically protected as an ester, such as a benzhydryl or silyl ester.[13]

The strategic use of these orthogonal protecting groups, which can be removed under conditions that do not affect the newly formed amide bond, is fundamental to a successful synthesis.

III. Visualizing the Synthesis: Reaction Schematics

Overall Coupling Reaction

The diagram below outlines the general synthetic pathway, including protection, activation, coupling, and deprotection steps.

G cluster_0 Step 1: Protection cluster_1 Step 2: Activation & Coupling cluster_2 Step 3: Deprotection ATHAA ATHAA P_ATHAA Protected ATHAA (e.g., Tr-ATHAA) ATHAA->P_ATHAA Add Tr-Cl ACA 7-ACA P_ACA Protected 7-ACA (e.g., Benzhydryl Ester) ACA->P_ACA Add Diphenyldiazomethane Activated_ATHAA Activated Ester (O-acylisourea intermediate) P_ATHAA->Activated_ATHAA + DCC (Anhydrous Solvent) Coupled_Product Protected Cephalosporin Derivative P_ACA->Coupled_Product Nucleophilic Attack Activated_ATHAA->Coupled_Product Final_Product Final Cephalosporin Antibiotic Coupled_Product->Final_Product Acidic Cleavage (e.g., Formic Acid)

Caption: General workflow for cephalosporin synthesis.

Mechanism of DCC Activation

The core of the coupling process is the DCC-mediated activation of the protected ATHAA.

G reagents Protected ATHAA (R-COOH) + DCC (RN=C=NR) intermediate { O-acylisourea Intermediate | Highly Reactive } reagents->intermediate Protonation & Attack product Final Coupled Product (R-CO-NHR') + Dicyclohexylurea (DCU) intermediate->product Nucleophilic attack by Amine amine Protected 7-ACA (R'-NH2) amine->product

Caption: DCC activation and coupling mechanism.

IV. Experimental Protocol: DCC-Mediated Coupling

This protocol provides a representative procedure. Researchers must adapt quantities, timings, and purification methods based on the specific 7-ACA derivative and available analytical capabilities.

Safety Precaution: DCC is a potent skin sensitizer and should be handled with extreme care using appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.

Materials & Reagents
ReagentMolar Mass ( g/mol )Typical Molar RatioPurpose
Protected ATHAA (e.g., Tr-ATHAA)Varies1.0Side chain precursor
Protected 7-ACA DerivativeVaries1.0 - 1.1Cephalosporin core
N,N'-Dicyclohexylcarbodiimide (DCC)206.331.05 - 1.2Coupling Agent
Dichloromethane (DCM), Anhydrous84.93-Solvent
N,N-Dimethylformamide (DMF), Anhydrous73.09-Co-solvent (optional)
Hydrochloric Acid (0.5 N)36.46-Aqueous Wash
Sodium Bicarbonate (5% aq.)84.01-Aqueous Wash
Brine (Saturated NaCl)58.44-Aqueous Wash
Magnesium Sulfate (Anhydrous)120.37-Drying Agent
Step-by-Step Methodology

Part A: Activation of Protected ATHAA

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, dissolve the protected ATHAA (1.0 eq.) in anhydrous dichloromethane (DCM).

    • Causality: Anhydrous conditions are critical to prevent the hydrolysis of DCC and the activated intermediate, which would reduce yield.[14]

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

    • Causality: The reaction of DCC with the carboxylic acid is exothermic. Cooling minimizes side reactions, such as the formation of N-acylurea, and prevents potential degradation of reactants.[14]

  • DCC Addition: Dissolve DCC (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled ATHAA solution over 15-20 minutes, maintaining the internal temperature below 5 °C.

  • Activation Reaction: Stir the mixture at 0-5 °C for 1-2 hours. The formation of the insoluble dicyclohexylurea (DCU) byproduct may be observed as a white precipitate.[8]

Part B: Coupling with Protected 7-ACA Derivative

  • Amine Solution: In a separate flask, dissolve the protected 7-ACA derivative (1.05 eq.) in anhydrous DCM.

  • Coupling: Add the 7-ACA solution to the activated ATHAA mixture from Part A. The reaction is typically stirred at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the limiting reagent (typically the 7-ACA derivative) indicates completion, which usually occurs within 4-12 hours.

Part C: Work-up and Purification

  • Byproduct Removal: Once the reaction is complete, cool the mixture again to 0 °C to maximize the precipitation of the DCU byproduct. Remove the DCU by vacuum filtration, washing the filter cake with a small amount of cold DCM.

    • Trustworthiness: Efficient removal of DCU at this stage is crucial as it can complicate subsequent purification steps. Its high insolubility in most organic solvents is a key advantage of the DCC method.[14]

  • Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 0.5 N HCl, water, 5% NaHCO₃ solution, and finally with brine.

    • Causality: The acid wash removes any unreacted basic compounds, while the bicarbonate wash removes unreacted acidic starting material (ATHAA).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude protected cephalosporin.

  • Purification: The crude product is typically purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography if necessary.[13][15]

Part D: Deprotection

  • Cleavage: The specific deprotection method depends on the protecting groups used. For trityl and benzhydryl esters, cleavage is often achieved by stirring the protected compound in a strong acid like neat formic acid or trifluoroacetic acid (TFA) in DCM at room temperature.[12]

  • Isolation: After deprotection, the acidic solvent is removed in vacuo, and the final product is isolated, often by precipitation or crystallization, and further purified as needed.

V. Analytical Characterization and Quality Control

A robust analytical framework is essential to validate the outcome of the synthesis.

  • HPLC: Used to determine the purity of the final compound and to monitor reaction progress. A typical reverse-phase C18 column with a gradient of water and acetonitrile (both often containing 0.1% TFA) is effective.[16][17]

  • Mass Spectrometry (ESI-MS): Provides confirmation of the molecular weight of the synthesized cephalosporin, confirming successful coupling and deprotection.

  • NMR Spectroscopy (¹H and ¹³C): Offers definitive structural elucidation, confirming the formation of the amide bond and the integrity of the cephalosporin nucleus.

VI. Troubleshooting and Expert Insights

ProblemPotential Cause(s)Recommended Solution(s)
Low Coupling Yield 1. Presence of moisture. 2. Impure DCC or solvents. 3. Inefficient activation.1. Ensure all glassware is flame-dried and use anhydrous solvents. 2. Use freshly opened or purified reagents. 3. Add a coupling additive like 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) along with DCC. These additives form a more stable active ester, suppressing side reactions and improving efficiency.
N-acylurea Byproduct Formation Rearrangement of the O-acylisourea intermediate before it can react with the amine.This is an inherent side reaction of DCC coupling.[14] Minimize by maintaining low temperatures during activation and adding the amine component promptly after the activation period. The use of HOBt/NHS also significantly reduces this side reaction.
Difficult Purification Incomplete removal of DCU; co-elution of starting materials or byproducts.Ensure thorough filtration of DCU, potentially by storing the reaction mixture at 4 °C overnight before filtering. Optimize the chromatography mobile phase for better separation.
Racemization The activated carboxylic acid can be susceptible to epimerization at the α-carbon.Perform the reaction at low temperatures. The addition of HOBt is known to be an effective racemization suppressant.[14]

VII. References

  • Hein, R., et al. (1984). Synthesis and Structure-Activity Relationships in the Cefpirome Series. Journal of Medicinal Chemistry. Available at: [Link]

  • Mobashery, S., et al. (2008). Enzymatic Deprotection of the Cephalosporin 3′ Acetoxy Group Using Candida antarctica Lipase B. National Institutes of Health. Available at: [Link]

  • Deshpande, P. B., et al. (2005). Method for manufacture of ceftriaxone sodium. Google Patents (US20050059821A1). Available at:

  • Al-Ghananaeem, A., et al. (2023). Recent Advances in Bioanalysis of Cephalosporins Toward Green Sample Preparation. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]

  • Dolfini, J. E., & Applegate, H. E. (1977). Cephalosporin purification process. Google Patents (US4028355A). Available at:

  • Deshpande, P. B., et al. (2008). Method for manufacture of ceftriaxone sodium. Google Patents (US7470786B2). Available at:

  • Nudelman, A. (1990). Improved process for the preparation of ceftriaxone. European Patent Office (EP 0399094 A2). Available at: [Link]

  • Singh, A., et al. (2023). The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. SynOpen. Available at: [Link]

  • Horn, H., et al. (1985). Production of 2-(2-aminothiazole-4-yl)-2-(syn)-methoxyimino acetic esters. Google Patents (US4503234A). Available at:

  • Pabel, J., et al. (2016). Synthesis and antimicrobial evaluation of new cephalosporin derivatives containing cyclic disulfide moieties. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Singh, A. P., & Bragg, P. D. (1974). Effect of dicyclohexylcarbodiimide on growth and membrane-mediated processes in wild type and heptose-deficient mutants of Escherichia coli K-12. Journal of Bacteriology. Available at: [Link]

  • Bondock, S., et al. (2007). Design and Synthesis of Some Thiazolidin-4-ones Based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid. Molecules. Available at: [Link]

  • Alpegiani, M., & Perrone, E. (1993). Process for the production of ceftriaxone. Google Patents (EP0556768B1). Available at:

  • Stoeckel, K., et al. (1989). Chemical structures of cephalosporin prodrug esters. ResearchGate. Available at: [Link]

  • Diaion. (n.d.). Separation and Purification of Pharmaceuticals and Antibiotics. Mitsubishi Chemical Corporation. Available at: [Link]

  • Dodani, S. C., & Chang, M. C. Y. (2017). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. ACS Chemical Biology. Available at: [Link]

  • Chemistry of Natural Products. (2021). Total synthesis of Cephalosporin C (R B Woodward). YouTube. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of DCC in Peptide Synthesis: A Manufacturer's Perspective. PharmaChem. Available at: [Link]

  • Murtaza, G., et al. (2022). Synthesis and In Vitro/Ex Vivo Characterizations of Ceftriaxone-Loaded Sodium Alginate/poly(vinyl alcohol) Clay Reinforced Nanocomposites: Possible Applications in Wound Healing. MDPI. Available at: [Link]

  • Kaczka, E. A. (1969). Process for the recovery and purification of cephalosporin c. Google Patents (US3467654A). Available at:

  • Proprep. (n.d.). Discuss the role and applications of DCC (dicyclohexylcarbodiimide) in organic chemistry synthesis. Proprep. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. Available at: [Link]

  • Spherotech, Inc. (n.d.). ACTIVATION TECHNIQUES FOR HYDROXYL MAGNETIC PARTICLES. Spherotech. Available at: [Link]

  • Swigor, J. E., & Pittman, K. K. (1987). Synthesis of 7‐[α‐(2‐aminothiazol‐4‐yl)‐α‐(z)‐methoximinoacetamido]... Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]

  • Isogai, T., et al. (1991). Two-step immobilized enzyme conversion of cephalosporin C to 7-aminocephalosporanic acid. Applied and Environmental Microbiology. Available at: [Link]

  • Dobre, F. C., & Sârbu, A. (2019). 7-AMINOCEPHALOSPORANIC ACID – PRODUCTION AND SEPARATION. Scientific Study & Research. Available at: [Link]

Sources

Mastering Amide Bond Formation: A Guide to HBTU Coupling with (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Amide Bond Formation in Drug Development

The synthesis of complex pharmaceutical agents often hinges on the efficient and reliable formation of amide bonds. This is particularly true in the realm of semi-synthetic antibiotics, where the acylation of a core nucleus with a bespoke side chain dictates the final compound's efficacy and spectrum of activity. A prime example is the conjugation of (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid, a cornerstone building block for many third-generation cephalosporins, to the 7-aminocephalosporanic acid (7-ACA) core. The choice of coupling reagent for this transformation is paramount to achieving high yields, minimizing side reactions, and ensuring the stereochemical integrity of the final product.

This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the use of the highly efficient aminium-based coupling reagent, HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), for this specific and critical reaction. We will delve into the mechanistic underpinnings of the reaction, provide field-proven protocols, and address common challenges and their solutions.

Understanding the Chemistry: Why HBTU?

HBTU has established itself as a go-to coupling reagent in peptide synthesis and beyond due to its rapid activation of carboxylic acids and its ability to suppress racemization. The process of amide bond formation is a two-step sequence: activation of the carboxylic acid and subsequent acylation of the amine.[1][2]

Mechanism of HBTU-mediated Coupling:

In the presence of a tertiary base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), HBTU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate rapidly rearranges to form an HOBt (1-hydroxybenzotriazole) active ester. It is this active ester that is then attacked by the primary amine of the coupling partner (e.g., 7-ACA) to form the desired amide bond. The HOBt moiety is an excellent leaving group and also acts as a racemization suppressant.[3]

G cluster_0 Activation Step cluster_1 Coupling Step Carboxylic_Acid R-COOH (this compound) Active_Ester HOBt Active Ester (Highly Reactive) Carboxylic_Acid->Active_Ester HBTU, Base HBTU HBTU HBTU->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester Amide_Bond Amide Product Active_Ester->Amide_Bond Nucleophilic Attack Amine R'-NH2 (e.g., 7-ACA) Amine->Amide_Bond

Caption: HBTU coupling mechanism workflow.

Critical Considerations for this compound

While HBTU is a powerful coupling reagent, the unique structure of this compound presents specific challenges that must be addressed for a successful reaction.

The Hydroxyimino Group: To Protect or Not to Protect?

The hydroxyl group of the oxime functionality is nucleophilic and can potentially react with the activated carboxylic acid, leading to side products. Industrial syntheses of cephalosporins like ceftriaxone often utilize a protected form of the side chain, such as the O-methyl ether ((Z)-2-(2-aminothiazol-4-yl)-2-methoxyimino)acetic acid).[4] This protection strategy circumvents the potential for O-acylation of the oxime.

However, direct coupling of the unprotected hydroxyimino acid is also feasible under carefully controlled conditions. The acidity of the oxime proton means that with the appropriate stoichiometry of the base, the carboxylate can be selectively formed and activated.

The 2-Aminothiazole Moiety: A Spectator or a Participant?

The exocyclic amino group on the thiazole ring is significantly less nucleophilic than the primary amine of the coupling partner (e.g., the 7-amino group of 7-ACA) due to resonance delocalization. Therefore, it generally does not compete in the amide bond formation. However, it is crucial to employ the correct stoichiometry to avoid side reactions.

Guanidinylation: A Common Pitfall with Aminium Reagents

A well-documented side reaction with HBTU and other aminium-based coupling reagents is the guanidinylation of the free amine of the coupling partner.[1][5] This occurs when excess HBTU reacts directly with the amine, forming a stable guanidinium group and capping the peptide chain.

Mitigation Strategy: The most effective way to prevent guanidinylation is to control the stoichiometry and the order of addition. A slight excess of the carboxylic acid relative to the coupling reagent is recommended.[1] Furthermore, a pre-activation step, where the carboxylic acid is allowed to react with HBTU and the base for a short period before the addition of the amine, is highly advisable.[1]

Experimental Protocols

The following protocols are provided as a robust starting point for the HBTU-mediated coupling of the aminothiazole side chain to a 7-aminocephalosporanic acid derivative.

Protocol 1: Coupling of O-Protected Side Chain ((Z)-2-(2-aminothiazol-4-yl)-2-methoxyimino)acetic acid)

This protocol is recommended for achieving the highest yields and purity, as it eliminates potential side reactions involving the hydroxyimino group.

Materials:

ReagentMolar Mass ( g/mol )Equivalents
7-Amino-3-substituted-cephem-4-carboxylic acidVaries1.0
(Z)-2-(2-aminothiazol-4-yl)-2-methoxyimino)acetic acid201.201.1
HBTU379.251.05
Diisopropylethylamine (DIPEA)129.242.5
Anhydrous N,N-Dimethylformamide (DMF)--
Ethyl Acetate--
1M Hydrochloric Acid--
Saturated Sodium Bicarbonate Solution--
Brine--
Anhydrous Magnesium Sulfate--

Step-by-Step Procedure:

  • Dissolution: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (Z)-2-(2-aminothiazol-4-yl)-2-methoxyimino)acetic acid (1.1 eq.) and HBTU (1.05 eq.) in anhydrous DMF.

  • Pre-activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (2.5 eq.) dropwise while stirring. Allow the mixture to stir at 0 °C for 15-20 minutes. This pre-activation step is crucial for the formation of the HOBt active ester.

  • Amine Addition: Dissolve the 7-amino-3-substituted-cephem-4-carboxylic acid (1.0 eq.) in a separate portion of anhydrous DMF. Add this solution dropwise to the pre-activated mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization as required to obtain the final cephalosporin derivative.

G cluster_0 Preparation cluster_1 Activation cluster_2 Coupling cluster_3 Work-up & Purification A Dissolve Methoxyimino Acid and HBTU in DMF B Cool to 0 °C A->B C Add DIPEA Dropwise B->C D Stir at 0 °C for 15-20 min (Pre-activation) C->D E Add 7-ACA Derivative Solution D->E F Warm to RT and Stir for 2-4h E->F G Monitor by TLC/HPLC F->G H Dilute with Ethyl Acetate G->H I Aqueous Washes H->I J Dry, Concentrate, and Purify I->J

Caption: Workflow for HBTU coupling with O-protected side chain.

Protocol 2: Direct Coupling of Unprotected this compound

This protocol requires more stringent control over reaction conditions to minimize side reactions but avoids the need for a separate protection step of the side chain.

Materials:

ReagentMolar Mass ( g/mol )Equivalents
7-Amino-3-substituted-cephem-4-carboxylic acidVaries1.0
This compound187.181.2
HBTU379.251.1
Diisopropylethylamine (DIPEA)129.243.0
Anhydrous N,N-Dimethylformamide (DMF)--
Dichloromethane (DCM)--

Step-by-Step Procedure:

  • Suspension and Activation: In a flame-dried flask under an inert atmosphere, suspend this compound (1.2 eq.) and HBTU (1.1 eq.) in a mixture of anhydrous DMF and DCM. Cool the suspension to -10 °C to -5 °C.

  • Base Addition: Add DIPEA (3.0 eq.) dropwise, ensuring the temperature remains below 0 °C. Stir the mixture at this temperature for 30 minutes. The additional equivalent of base is to deprotonate the hydroxyimino group.

  • Amine Addition: Add a solution of the 7-amino-3-substituted-cephem-4-carboxylic acid (1.0 eq.) in anhydrous DMF to the reaction mixture, maintaining the low temperature.

  • Reaction: Slowly allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring by TLC or HPLC.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Troubleshooting and Optimization

ProblemPotential CauseSolution
Low Yield Incomplete activation or coupling.Increase pre-activation time. Ensure all reagents and solvents are anhydrous. Consider a more polar solvent system if solubility is an issue.
Guanidinylation Side Product Detected Excess HBTU or incorrect order of addition.Use a slight excess of the carboxylic acid. Always pre-activate the acid before adding the amine.
Racemization Presence of a strong base and prolonged reaction times.Use a weaker base like N-methylmorpholine (NMM) instead of DIPEA. Minimize reaction time once the starting materials are consumed.
O-acylation of Hydroxyimino Group (in Protocol 2) Insufficient deprotonation of the oxime.Ensure the addition of an extra equivalent of base and maintain low temperatures during the initial stages of the reaction.

Conclusion

The use of HBTU for the coupling of this compound and its derivatives to the cephalosporin nucleus is a robust and efficient method. By understanding the underlying chemistry, potential side reactions, and the critical importance of procedural details such as stoichiometry and pre-activation, researchers can consistently achieve high yields of the desired amide products. The choice between using a protected or unprotected side chain will depend on the specific requirements of the synthesis and the desired purity profile of the final compound. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this key transformation in the synthesis of life-saving cephalosporin antibiotics.

References

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Revesz, L. (1998). Correlation between structure and biological properties of cephalosporins: the discovery of ceftriaxone. Journal of Antimicrobial Chemotherapy, 42(4), 559-566.
  • Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • Guryanov, I., et al. (2018).
  • Gorbunov, D., et al. (2010). Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports. Ukrainica Bioorganica Acta, 8(1), 13-19.
  • ResearchGate. (2015). Application of the Azo Coupling Reaction for Ceftriaxone Assay in Drugs using Spectrophotometric Method. Retrieved from [Link]

  • ResearchGate. (2009). A rapid procedure to prepare cefotaxime. Retrieved from [Link]

  • Pieper, M., et al. (2020). General Synthesis of Industrial Cephalosporin-Based Antibiotics Through Amidation with Tosyl Chloride as a Coupling Reagent. Chemistry – A European Journal, 26(60), 13586-13590.
  • Gopi, H. N., et al. (2014). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry, 12(42), 8495-8503.
  • Google Patents. (2010). US7470786B2 - Method for manufacture of ceftriaxone sodium.
  • Google Patents. (2003). KR100392409B1 - A process for preparing cephalosporine derivatives using new thiazole compound.

Sources

Application Notes and Protocols for the Esterification of (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic Acid in Antibiotic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Aminothiazole Oxime Moiety

(Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid is a cornerstone building block in the synthesis of third and fourth-generation cephalosporin antibiotics.[1] Its incorporation as a side chain at the C-7 position of the cephalosporin nucleus is critical for conferring broad-spectrum antibacterial activity, particularly against Gram-negative bacteria, and for providing stability against β-lactamase enzymes. The esterification of this molecule is a pivotal step in many synthetic routes, enabling subsequent coupling reactions with the cephalosporin core or facilitating purification and handling.

This guide provides an in-depth exploration of various esterification strategies for this vital intermediate, offering detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals. We will delve into direct esterification methods and approaches requiring the use of protecting groups, providing a comparative analysis to aid in the selection of the most appropriate strategy for your specific synthetic goals.

Section 1: Direct Esterification Strategies

Direct esterification of this compound presents an atom-economical approach. However, the presence of multiple reactive functional groups—the carboxylic acid, the amino group, and the oxime—necessitates careful selection of reaction conditions to ensure chemoselectivity.

Steglich Esterification: A Mild and Effective Approach

The Steglich esterification is a powerful method for the formation of esters from carboxylic acids and alcohols under mild conditions, utilizing a carbodiimide coupling agent, typically dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[2][3] This method is particularly advantageous for substrates that are sensitive to harsh acidic or basic conditions.[2]

Causality Behind Experimental Choices:

  • DCC as a Coupling Agent: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[2] This intermediate is readily attacked by the alcohol nucleophile.

  • DMAP as a Catalyst: DMAP acts as an acyl transfer agent. It reacts with the O-acylisourea to form a more reactive N-acylpyridinium salt, which is then attacked by the alcohol. This catalytic cycle accelerates the reaction and suppresses the formation of the common side product, N-acylurea.[2]

  • Aprotic Solvent: A dry, aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF) is used to prevent hydrolysis of the reactive intermediates.

Diagram of the Steglich Esterification Mechanism:

Steglich_Esterification cluster_reactants Reactants cluster_products Products & Byproducts RCOOH Carboxylic Acid (Aminothiazole Oxime) O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC ROH Alcohol DCC DCC DMAP DMAP N_acylpyridinium N-Acylpyridinium Salt O_acylisourea->N_acylpyridinium + DMAP DCU Dicyclohexylurea (DCU) (Byproduct) O_acylisourea->DCU + H₂O from ROH attack - RCOO⁻ N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea Rearrangement Ester Ester Product N_acylpyridinium->Ester + ROH - DMAP

Caption: Steglich Esterification Mechanism.

Protocol 1: General Procedure for Steglich Esterification

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) (approximately 0.1-0.2 M concentration).

  • Addition of Reagents: Add the desired alcohol (1.0-1.5 eq) and 4-dimethylaminopyridine (DMAP) (0.1-0.2 eq).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • DCC Addition: Add a solution of dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM or DMF dropwise to the cooled mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

    • Wash the filtrate with 1 M HCl to remove excess DMAP and any remaining DCC.

    • Wash with saturated aqueous NaHCO₃ solution to neutralize the acid.

    • Wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired ester.

Troubleshooting:

  • Formation of N-acylurea: This common side product arises from the rearrangement of the O-acylisourea intermediate.[2][4] Ensuring the reaction is carried out under strictly anhydrous conditions and that DMAP is present can minimize its formation. If significant amounts are formed, it can often be separated from the desired ester by column chromatography.

  • Low Yield: Incomplete reaction can be due to insufficient activation of the carboxylic acid or steric hindrance. Increasing the amount of DCC and DMAP or extending the reaction time may improve the yield.

Section 2: Esterification via Protecting Group Strategies

For certain synthetic routes, particularly when subsequent reactions might be incompatible with the free amino or oxime groups, a protecting group strategy is employed. This involves masking the reactive functionalities, performing the esterification, and then deprotecting to reveal the desired ester.

Trityl Protection of the Oxime Group

The bulky trityl (triphenylmethyl) group is a common choice for protecting the oxime hydroxyl group. Its steric hindrance prevents unwanted side reactions, and it can be readily removed under acidic conditions.

Causality Behind Experimental Choices:

  • Trityl Chloride: This reagent reacts with the oxime hydroxyl group in the presence of a base to form the trityl ether.

  • Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to scavenge the HCl generated during the reaction.

  • Ester Hydrolysis: Once the oxime is protected, the ester can be hydrolyzed to the carboxylic acid under basic conditions, which can then be re-esterified with a different alcohol if desired.

Diagram of Trityl Protection and Deprotection Workflow:

Trityl_Workflow Start Ethyl (Z)-2-(2-aminothiazol-4-yl) -2-(hydroxyimino)acetate Tritylation Tritylation (Trityl Chloride, Base) Start->Tritylation Protected_Ester Trityl-Protected Ester Tritylation->Protected_Ester Hydrolysis Ester Hydrolysis (e.g., KOH, EtOH/H₂O) Protected_Ester->Hydrolysis Protected_Acid Trityl-Protected Acid Hydrolysis->Protected_Acid Esterification Esterification (Alcohol, Coupling Agent) Protected_Acid->Esterification New_Protected_Ester New Trityl-Protected Ester Esterification->New_Protected_Ester Deprotection Deprotection (e.g., TFA, Formic Acid) New_Protected_Ester->Deprotection Final_Ester Final Ester Product Deprotection->Final_Ester

Caption: Trityl Protection Workflow.

Protocol 2: Tritylation of Ethyl (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate [5]

  • Preparation: Suspend ethyl (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Reagent Addition: Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Trityl Chloride Addition: Add trityl chloride (1.2 eq) portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC or HPLC.

  • Work-up:

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield ethyl (Z)-2-(2-aminothiazol-4-yl)-2-(trityloxyimino)acetate.

Protocol 3: Hydrolysis of the Trityl-Protected Ester [5]

  • Preparation: Dissolve the trityl-protected ester (1.0 eq) in a mixture of ethanol and water.

  • Base Addition: Add potassium hydroxide (2.0 eq) and heat the mixture to reflux (approximately 70 °C).

  • Reaction: Monitor the reaction by HPLC until the starting material is consumed (typically 3-4 hours).

  • Work-up:

    • Cool the reaction mixture and add water.

    • Acidify with a weak acid, such as acetic acid, to a pH of 4-5 to precipitate the product.

    • Filter the solid, wash with water and ethanol, and dry under vacuum to obtain (Z)-2-(2-aminothiazol-4-yl)-2-(trityloxyimino)acetic acid.

Boc Protection of the Amino Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines. It is stable to a wide range of reaction conditions but can be readily cleaved under acidic conditions.[6][]

Causality Behind Experimental Choices:

  • Di-tert-butyl dicarbonate (Boc₂O): This is the most common reagent for introducing the Boc group.

  • Base: A base such as triethylamine or sodium bicarbonate is typically used to facilitate the reaction.

  • Deprotection: The Boc group is typically removed using strong acids like trifluoroacetic acid (TFA) in DCM or HCl in an organic solvent.[]

Protocol 4: General Procedure for Boc Protection of the Amino Group

  • Preparation: Dissolve the aminothiazole substrate (1.0 eq) in a suitable solvent (e.g., THF, dioxane, or a mixture with water).

  • Reagent Addition: Add a base such as triethylamine (1.5 eq) or sodium bicarbonate (2.0 eq), followed by di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 eq).

  • Reaction: Stir the mixture at room temperature for 2-12 hours, monitoring by TLC.

  • Work-up:

    • If a water-miscible solvent is used, remove it under reduced pressure.

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the product by column chromatography or recrystallization.

Silyl Ether Protection of the Oxime

Silyl ethers, such as those derived from tert-butyldimethylsilyl (TBDMS) chloride, are another option for protecting the oxime hydroxyl group. They are generally stable to a variety of non-acidic conditions and can be cleaved with fluoride ion sources.[8]

Causality Behind Experimental Choices:

  • TBDMS Chloride and Imidazole: This combination is effective for the silylation of alcohols and oximes. Imidazole acts as a base and also as a catalyst.

  • Deprotection with TBAF: Tetrabutylammonium fluoride (TBAF) is the most common reagent for cleaving silyl ethers due to the high affinity of fluoride for silicon.[4]

Protocol 5: General Procedure for TBDMS Protection of the Oxime

  • Preparation: Dissolve the oxime-containing substrate (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.

  • Silyl Chloride Addition: Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq) and stir the mixture at room temperature.

  • Reaction: Monitor the reaction by TLC until completion (typically 1-4 hours).

  • Work-up:

    • Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the product by column chromatography.

Section 3: Comparative Data and Method Selection

The choice of esterification strategy depends on the overall synthetic plan, the desired ester, and the stability of the starting materials and products.

Table 1: Comparison of Esterification Strategies

Method Reagents Conditions Advantages Disadvantages Typical Yields
Steglich Esterification DCC, DMAP, AlcoholMild, room temperatureHigh yields, tolerates sensitive functional groups.[9]Formation of N-acylurea byproduct, DCC is an allergen.[4]60-95%
Trityl Protection Route Trityl Chloride, Base; then EsterificationMulti-step, requires protection and deprotectionWell-established, good for sterically hindered alcohols.Additional synthetic steps, trityl group is acid-labile.70-90% (overall)
Boc Protection Route Boc₂O, Base; then EsterificationMulti-step, requires protection and deprotectionBoc group is stable to many conditions, orthogonal to other protecting groups.[]Requires acidic conditions for deprotection.65-85% (overall)
Silyl Ether Route Silyl Chloride, Imidazole; then EsterificationMulti-step, requires protection and deprotectionMild protection, deprotection with fluoride is selective.[4]Silyl ethers can be labile to acid.70-90% (overall)

Section 4: Analytical Characterization

Thorough characterization of the synthesized esters is crucial to confirm their identity and purity.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for monitoring reaction progress and assessing the purity of the final product. A typical method would involve a C18 reverse-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. Key signals to identify include those for the thiazole ring protons, the protons of the ester alkyl group, and the protons of the protecting group, if present.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the product, confirming its identity.

Conclusion

The esterification of this compound is a critical transformation in the synthesis of advanced cephalosporin antibiotics. The choice between direct esterification methods like the Steglich reaction and strategies involving protecting groups depends on the specific requirements of the synthetic route. By understanding the underlying principles and following robust protocols, researchers can efficiently and reliably prepare these vital intermediates for the development of new and improved antibiotic therapies.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Neises, B., & Steglich, W. (1985). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. [Link]

  • Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a Very Effective Acylation Catalyst. Angewandte Chemie International Edition in English, 8(12), 981-981. [Link]

  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190-6191. [Link]

  • Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]

  • Agami, C., Couty, F., & Puchot, C. (1986). Asymmetric synthesis of N-Boc-α-amino aldehydes from α-amino acids. Tetrahedron, 42(10), 2461-2468. [Link]

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
  • Campagna, J. D., Bond, M. C., Schverb, C. A., & Wasan, K. M. (2019). Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity. Pharmacy, 7(3), 129. [Link]

  • Lonza AG. (2011). Process for preparing 2-aminothiazol-4-yl-acetic acid derivates. (Patent No. WO 2011/029596 A1).
  • PubChem. (n.d.). (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate. Retrieved from [Link]

  • B.D.H. PHARMACEUTICALS LIMITED. (1985). Production of 2-(2-aminothiazole-4-yl)-2-(syn)-methoxyimino acetic esters. (U.S. Patent No. 4,503,234). U.S.
  • Wikipedia contributors. (2023, December 2). Steglich esterification. In Wikipedia, The Free Encyclopedia. Retrieved January 24, 2026, from [Link]

  • Basavanakatti, V. S., Al-Suhaimi, E. A., Ali, M., & Al-Lohedan, H. A. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

  • Reddit. (2024, July 21). Steglich Esterification with EDC. r/OrganicChemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. Retrieved from [Link]

Sources

Titration method for determining the concentration of (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Potentiometric Titration of (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic Acid

Abstract

This application note provides a detailed, robust, and validated protocol for determining the concentration of this compound, a key intermediate in the synthesis of various cephalosporin antibiotics. Due to the compound's amphoteric nature and limited aqueous solubility, a non-aqueous potentiometric titration method is employed. The protocol details the titration of the basic 2-amino group on the thiazole moiety in a protogenic solvent system (glacial acetic acid) with standardized perchloric acid. This method offers high precision and accuracy, making it suitable for quality control and research applications in pharmaceutical development.

Introduction and Scientific Principle

This compound (CAS 66338-96-3) is a molecule possessing both acidic functional groups (carboxylic acid, hydroxyimino) and a basic functional group (2-aminothiazole).[1] The direct titration of such a compound in an aqueous medium presents significant challenges. Water can act as both a weak acid and a weak base, competing with the analyte for proton exchange and leading to poorly defined titration endpoints. Furthermore, many organic compounds, including the analyte, exhibit poor solubility in water.

To overcome these limitations, non-aqueous titration is the method of choice.[2][3] This technique involves dissolving the sample in a suitable organic solvent and titrating it with a standardized titrant, also in a non-aqueous solvent. The principle is based on the Brønsted-Lowry acid-base theory, where an acid is a proton donor and a base is a proton acceptor.[4]

The chosen strategy for this analyte is to treat it as a base and titrate its 2-amino group. By using a protogenic (acidic) solvent like anhydrous glacial acetic acid, the intrinsic basicity of the weakly basic amino group is enhanced. This phenomenon, known as the "levelling effect," makes the base behave as a stronger base than it would in water, enabling a sharp and accurate potentiometric endpoint upon titration with a strong acid like perchloric acid.[5]

The reaction is as follows: R-NH₂ + CH₃COOH ⇌ R-NH₃⁺ + CH₃COO⁻ (Analyte in Glacial Acetic Acid) R-NH₃⁺ + CH₃COO⁻ + H⁺ClO₄⁻ → R-NH₃⁺ + ClO₄⁻ + CH₃COOH (Titration Reaction)

Endpoint detection is achieved potentiometrically, which measures the change in potential of a solution as the titrant is added. This method is highly precise and is not affected by the color or turbidity of the sample solution.[6]

Apparatus, Reagents, and Solutions

Apparatus
  • Potentiometric autotitrator or a pH meter with millivolt (mV) reading capability.

  • Combined pH glass electrode suitable for non-aqueous solvents (or separate glass and reference electrodes).

  • 10 mL or 20 mL Class A burette.

  • Analytical balance (readability ± 0.1 mg).

  • Volumetric flasks (100 mL, 500 mL, 1000 mL).

  • Magnetic stirrer and stir bars.

  • Standard laboratory glassware.

Reagents and Solutions
  • This compound (Analyte, purity to be determined).

  • Glacial Acetic Acid (Anhydrous, ACS grade).

  • Perchloric Acid (70%, ACS grade).

  • Acetic Anhydride (ACS grade).

  • Potassium Hydrogen Phthalate (KHP), primary standard grade, dried at 110°C for 2 hours.

  • Crystal Violet Indicator (0.5% w/v in glacial acetic acid).

Experimental Protocols

Protocol 1: Preparation and Standardization of 0.1 M Perchloric Acid Titrant

Causality: The accuracy of the analyte determination is directly dependent on the accurately known concentration of the titrant. Perchloric acid is not a primary standard, so it must be standardized against one, such as Potassium Hydrogen Phthalate (KHP).

Preparation of 0.1 M Perchloric Acid:

  • Safety First: Perchloric acid is a strong oxidizer and corrosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • Add approximately 900 mL of glacial acetic acid to a 1000 mL volumetric flask.

  • Slowly add 8.5 mL of 70% perchloric acid to the flask while stirring.

  • Cautiously add 20 mL of acetic anhydride. Acetic anhydride reacts with residual water in the solvents to ensure an anhydrous system, which is critical for a sharp endpoint.

  • Allow the solution to cool to room temperature.

  • Dilute to the 1000 mL mark with glacial acetic acid and mix thoroughly.

  • Let the solution stand for 24 hours to allow the reaction with acetic anhydride to complete.

Standardization against KHP:

  • Accurately weigh approximately 400 mg of dried Potassium Hydrogen Phthalate (KHP) into a 250 mL beaker. Record the weight precisely.

  • Add 50 mL of glacial acetic acid and gently warm if necessary to dissolve the KHP completely.

  • Allow the solution to cool to room temperature.

  • Add 2-3 drops of crystal violet indicator. The solution will be violet.

  • Immerse the electrode into the solution and begin stirring.

  • Titrate with the prepared 0.1 M perchloric acid solution. The potentiometric endpoint is the point of maximum inflection in the mV vs. volume curve. The visual endpoint is a color change from violet to blue-green.

  • Perform the standardization in triplicate.

Calculation of Molarity: Molarity of HClO₄ (M) = (Weight of KHP, in g) / (Volume of HClO₄, in L × 204.22 g/mol )

The Relative Standard Deviation (RSD) of the triplicate measurements should be ≤ 0.2%.

Protocol 2: Titration of this compound
  • Accurately weigh approximately 150 mg of the analyte into a 250 mL beaker. Record the weight precisely.

  • Add 50 mL of glacial acetic acid and stir until the sample is completely dissolved.

  • Immerse the calibrated electrode into the sample solution. Ensure the electrode tip is fully submerged and there are no air bubbles.

  • Turn on the magnetic stirrer to a moderate speed.

  • Titrate the solution with the standardized 0.1 M perchloric acid. Record the titrant volume and mV readings, especially near the equivalence point.

  • The endpoint is the point of maximum inflection on the titration curve (determined by the first or second derivative).

  • Perform the analysis in triplicate.

Workflow and Data Analysis

Experimental Workflow Diagram

Titration_Workflow cluster_prep Phase 1: Preparation & Standardization cluster_titration Phase 2: Potentiometric Titration cluster_analysis Phase 3: Data Analysis & Calculation prep_titrant Prepare 0.1 M HClO₄ in Glacial Acetic Acid std_titrant Standardize HClO₄ against primary standard KHP prep_titrant->std_titrant prep_sample Accurately weigh analyte and dissolve in Glacial Acetic Acid std_titrant->prep_sample setup Set up Autotitrator with Calibrated Electrode prep_sample->setup titrate Titrate Sample with Standardized HClO₄ setup->titrate plot Plot Titration Curve (mV vs. Volume) titrate->plot endpoint Determine Equivalence Point (Maximum Inflection) plot->endpoint calculate Calculate Analyte Purity or Concentration endpoint->calculate

Caption: Workflow for the non-aqueous titration of the analyte.

Calculation of Purity

The purity of this compound is calculated using the following formula, assuming a 1:1 stoichiometric reaction between the analyte's amino group and perchloric acid.

Purity (%) = (V × M × 187.18 × 100) / (W × 1000)

Where:

  • V = Volume of perchloric acid titrant consumed at the endpoint (mL)

  • M = Molarity of the standardized perchloric acid titrant (mol/L)

  • 187.18 = Molecular weight of the analyte ( g/mol )[1]

  • W = Weight of the analyte sample (mg)

Data Presentation

All quantitative results should be summarized for clarity.

ParameterTrial 1Trial 2Trial 3MeanRSD (%)
Sample Weight (mg)
Titrant Molarity (M)
Endpoint Volume (mL)
Calculated Purity (%)

Self-Validation and Field Insights

  • Trustworthiness of the Protocol: The protocol's reliability hinges on two key factors: the anhydrous nature of the system and the accuracy of the titrant standardization. The inclusion of acetic anhydride minimizes water interference, which would otherwise compete with the analyte and blunt the endpoint. The use of a primary standard (KHP) ensures the titrant concentration is traceable and accurate.

  • Electrode Care: The performance of the pH electrode is critical in non-aqueous media. After use, the electrode should be rinsed with glacial acetic acid and then stored in its appropriate storage solution (e.g., 2 M KCl).[6] Never store the electrode in the non-aqueous solvent.

  • Temperature Effects: Titrations should be performed at a constant, controlled room temperature. Significant temperature fluctuations can affect solvent volume and electrode potential, introducing errors.

  • Endpoint Determination: While visual indicators like crystal violet can be used for a quick estimation, potentiometric determination is far superior for precision and is essential for method validation and GMP environments. The endpoint is sharpest when the system is truly anhydrous.

Conclusion

This application note describes a precise and accurate non-aqueous potentiometric titration method for the quantitative determination of this compound. By enhancing the basicity of the analyte in glacial acetic acid, a sharp and reproducible titration endpoint is achieved with standardized perchloric acid. This method is highly suitable for routine quality control in pharmaceutical manufacturing and for purity assessment in research and development settings.

References

  • Elgendy, K., Turkey, A., & Fadel, S. (2018). AUTOMATIC POTENTIOMETERIC DETERMINATION OF SOME THIRD GENERATION CEPHALOSPORIN'S ANTIBIOTICS. World Journal of Pharmacy and Pharmaceutical Sciences, 7(12), 296-308.
  • Google Patents. (n.d.). US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
  • Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220.
  • Allen, S. (n.d.). Non-Aqueous Titration | Principle, Working, Types & Applications. Allen Institute. Retrieved from [Link]

  • Khan, S. A., et al. (2021).
  • Oreate AI Blog. (2024). Determination and Evaluation of Ionization Constants (pKa) for Cephalosporin Antibiotics: A Systematic Analysis of Computational and Experimental Studies. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • BYJU'S. (n.d.). Non Aqueous Titration Theory. Retrieved from [Link]

  • El-Shabrawy, M. S., et al. (2024). Little-Cost Potentiometric and Spectrophotometric Procedures for Cephalothin Assessment in Pure and Biological Fluids. ACS Omega.
  • Zare, F., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13(14), 9345-9357.
  • H.N. Shukla Institute of Pharmaceutical Education and Research. (n.d.). UNIT 2(b)
  • El-Faham, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1475.
  • Saraswati Institute of Pharmaceutical Sciences. (n.d.).
  • Saraswati Institute of Pharmaceutical Sciences. (n.d.).
  • El-Shabrawy, M. S., et al. (2024). Rapid potentiometric and spectrophotometric determination of cefotaxime in pharmaceutical and biological samples.
  • ChemEurope.com. (n.d.). Nonaqueous titration. Retrieved from [Link]

  • Costa, R., et al. (2023). Discovery of aminothiazole derivatives as a chemical scaffold for glutaminase inhibition. Results in Chemistry, 5, 100842.
  • Williams, R. (n.d.).
  • Cheméo. (n.d.). Chemical Properties of Acetic acid, hydroxy- (CAS 79-14-1). Retrieved from [Link]

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Application Note & Protocol: A Robust Framework for the Industrial-Scale Synthesis of (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive guide to the large-scale synthesis of (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid, a critical starting material for numerous third-generation cephalosporin antibiotics. The protocol herein is designed for scalability, emphasizing process control, stereoselectivity, and safety to ensure a high-yield, high-purity output suitable for industrial pharmaceutical manufacturing. We will delve into the chemical rationale behind the chosen synthetic route, provide step-by-step protocols, and discuss critical parameters for process optimization.

Introduction: The Strategic Importance of the Cefotaxime Side Chain

This compound is not merely a complex organic molecule; it is a cornerstone in the architecture of modern antibiotics. This compound constitutes the essential R1 side chain of blockbuster β-lactam antibiotics such as cefotaxime, ceftriaxone, and cefixime.[1][2] The specific (Z)-configuration of the oxime moiety, coupled with the aminothiazole ring, imparts potent antibacterial activity and significant stability against β-lactamase enzymes, which are a primary mechanism of bacterial resistance.[3]

The industrial challenge lies not only in constructing this molecule but in doing so with high stereochemical purity. The (E)-isomer exhibits significantly lower biological activity, making its presence an impurity that must be minimized. Therefore, a successful large-scale synthesis must be robust, cost-effective, and highly selective for the desired (Z)-isomer.[4] This guide outlines such a process, based on the well-established Hantzsch thiazole synthesis, optimized for an industrial setting.[5][6]

Overview of the Selected Synthetic Pathway

The chosen synthetic strategy is a multi-step process designed for convergent and efficient assembly of the target molecule. The pathway begins with readily available commodity chemicals and proceeds through a series of controlled reactions to build complexity and establish the correct stereochemistry.

G A Ethyl Acetoacetate B Step 1: Oximation Ethyl 2-(hydroxyimino)-3-oxobutanoate A->B NaNO2, H2SO4 C Step 2: Chlorination Ethyl 4-chloro-2-(hydroxyimino)-3-oxobutanoate B->C SO2Cl2 or Cl2 D Step 3: Cyclocondensation (Hantzsch) Ethyl (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate C->D Thiourea E Step 4: Hydrolysis This compound D->E NaOH, then H+

Caption: High-level workflow for the synthesis of the target molecule.

Detailed Protocols and Mechanistic Rationale

Step 1: Oximation of Ethyl Acetoacetate

Causality: This initial step introduces the critical oxime functionality. The reaction proceeds via nitrosation of the enol form of ethyl acetoacetate. Using a strong acid like sulfuric acid in situ generates nitrous acid (HNO₂) from sodium nitrite, which is the active nitrosating agent. Precise temperature control is paramount to prevent decomposition of nitrous acid and minimize side reactions.

Protocol:

  • Charge a jacketed glass-lined reactor with purified water and ethyl acetoacetate.

  • Cool the mixture to 0-5 °C with constant agitation.

  • Slowly add a pre-chilled aqueous solution of sodium nitrite over 2-3 hours, ensuring the internal temperature does not exceed 5 °C.

  • In a separate vessel, prepare a solution of concentrated sulfuric acid in water and cool it to 0-5 °C.

  • Add the cold sulfuric acid solution dropwise to the reaction mixture over 3-4 hours, maintaining the temperature strictly between 0-5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours.

  • Monitor the reaction for completion using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once complete, extract the product, ethyl 2-(hydroxyimino)-3-oxobutanoate, into a suitable organic solvent like dichloromethane (DCM).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is typically carried forward without further purification.

Step 2: Chlorination of the α-Keto Oxime

Causality: The introduction of a halogen at the α-position (C4) is essential for the subsequent cyclization with thiourea. Sulfuryl chloride (SO₂Cl₂) is often preferred on a large scale as it is easier to handle than gaseous chlorine and the reaction byproducts (SO₂ and HCl) are gaseous, which simplifies workup. The reaction must be performed in an anhydrous environment to prevent hydrolysis of the sulfuryl chloride.

Protocol:

  • Dissolve the crude ethyl 2-(hydroxyimino)-3-oxobutanoate from Step 1 in an appropriate anhydrous solvent (e.g., DCM or acetic acid) in a dry reactor under a nitrogen atmosphere.

  • Cool the solution to 5-10 °C.

  • Add sulfuryl chloride dropwise over 2-3 hours. The reaction is exothermic, and the temperature must be maintained below 15 °C.

  • After the addition, allow the mixture to stir at 10-15 °C for 1 hour.

  • Monitor the reaction for completion by HPLC.

  • Upon completion, the solvent is typically removed under vacuum. The resulting crude ethyl 4-chloro-2-(hydroxyimino)-3-oxobutanoate is a key intermediate that should be used promptly in the next step due to limited stability.

Step 3: Hantzsch Cyclocondensation

Causality: This is the core reaction where the 2-aminothiazole ring is formed.[5] Thiourea acts as a binucleophile. The sulfur atom first displaces the chloride, followed by the nucleophilic attack of a nitrogen atom onto the ketone carbonyl, and subsequent dehydration to form the aromatic thiazole ring.[7][8] This reaction is highly efficient and is a classic method for constructing this heterocyclic system.[6] The reaction conditions are controlled to favor the formation of the thermodynamically more stable (Z)-oxime isomer.

Protocol:

  • Prepare a suspension of thiourea in a suitable solvent, such as ethanol or methanol, in the main reactor.

  • Cool the suspension to 15-20 °C.

  • Slowly add a solution of the crude ethyl 4-chloro-2-(hydroxyimino)-3-oxobutanoate (from Step 2) in the same solvent to the thiourea suspension over 2-4 hours.

  • Maintain the temperature between 20-25 °C during the addition.

  • After addition, heat the reaction mixture to a gentle reflux (e.g., ~40-50 °C for ethanol) for 3-5 hours.

  • Monitor the formation of Ethyl (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate by HPLC.

  • Upon completion, cool the reaction mixture to 0-5 °C to precipitate the product.

  • Isolate the solid product by filtration, wash with cold ethanol, and then with water to remove any unreacted thiourea and salts.

  • Dry the product under vacuum at 40-50 °C.

Step 4: Saponification to the Final Product

Causality: The final step is a standard ester hydrolysis (saponification) using a base, typically sodium hydroxide, to yield the carboxylate salt. Subsequent acidification precipitates the final carboxylic acid product. Care must be taken during acidification to avoid degradation of the product.

Protocol:

  • Suspend the dried ethyl ester from Step 3 in water.

  • Cool the suspension to 10-15 °C.

  • Add a 2M solution of sodium hydroxide dropwise, maintaining the pH between 9-10 and the temperature below 20 °C.

  • Stir the mixture until the hydrolysis is complete (monitored by HPLC, typically 2-4 hours), indicated by the dissolution of the solid ester.

  • Filter the resulting solution to remove any insoluble impurities.

  • Cool the clear filtrate to 0-5 °C.

  • Slowly acidify the solution to a pH of 2.5-3.0 by the dropwise addition of cold 2M hydrochloric acid. This will cause the final product, this compound, to precipitate as a pale solid.[9]

  • Stir the slurry at 0-5 °C for 1 hour to ensure complete precipitation.

  • Isolate the product by filtration.

  • Wash the filter cake thoroughly with cold deionized water until the washings are free of chloride ions (test with AgNO₃ solution).

  • Dry the final product in a vacuum oven at a temperature not exceeding 50 °C.

Process Control and Industrial Validation

For a successful technology transfer from the lab to an industrial plant, several parameters must be strictly controlled. The relationship between these parameters and the final product quality is critical for process validation.

G cluster_0 Critical Process Parameters cluster_1 Quality Attributes A Temperature Control X Side Product Formation A->X Exotherms lead to degradation Y Isomeric Purity (Z/E ratio) A->Y Thermodynamic control B Rate of Addition B->X Local concentration spikes C pH Control (Hydrolysis) Z Final Product Yield & Purity C->Z Degradation at extreme pH D Solvent Purity D->Z Impurity carry-through X->Z Y->Z

Caption: Interdependence of process parameters and product quality attributes.

Quantitative Data Summary

The following table summarizes the expected parameters and outcomes for a typical industrial-scale batch. Values are indicative and should be optimized for specific equipment and scales.

StepKey Reactants (Molar Ratio)Temperature (°C)Time (h)Typical Yield (%)Purity (HPLC)
1. Oximation Ethyl Acetoacetate : NaNO₂ (1 : 1.1)0 - 55 - 7> 95% (crude)~90%
2. Chlorination Oxime Intermediate : SO₂Cl₂ (1 : 1.05)5 - 153 - 4> 95% (crude)~88%
3. Cyclocondensation Chloro Int. : Thiourea (1 : 1.1)20 - 505 - 985 - 92%> 98%
4. Hydrolysis Ethyl Ester : NaOH (1 : 1.2)10 - 202 - 490 - 95%> 99.5%
Overall 70 - 80% > 99.5%

Safety and Handling

Industrial synthesis of this compound involves hazardous materials requiring strict safety protocols:

  • Corrosives: Concentrated sulfuric acid and sodium hydroxide are highly corrosive. Use appropriate personal protective equipment (PPE), including acid/base resistant gloves, aprons, and face shields.

  • Toxic/Reactive Reagents: Sulfuryl chloride is toxic and reacts violently with water. All operations must be conducted in well-ventilated areas (fume hoods or controlled reactor bays) under an inert atmosphere.

  • Emergency Preparedness: Ensure immediate access to safety showers, eyewash stations, and appropriate spill kits (e.g., sodium bicarbonate for acid spills). Personnel must be thoroughly trained in the standard operating procedures (SOPs) and emergency response plans. The low toxicity of the aminothiazole scaffold itself is a benefit, but the reagents used in its synthesis demand respect.[6]

References

  • ResearchGate. "Process Development for Synthesizing the Cephalosporin Antibiotic Cefotaxime in Batch and Flow Mode." Available at: [Link]

  • Der Pharma Chemica. "Synthesis of novel 2-amino thiazole derivatives." Available at: [Link]

  • National Institutes of Health (NIH). "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities." Available at: [Link]

  • National Institutes of Health (NIH). "Structural and Mechanistic Basis for Extended-Spectrum Drug-Resistance Mutations in Altering the Specificity of TEM, CTX-M, and KPC β-lactamases." Available at: [Link]

  • ResearchGate. "Synthesis of the 2-aminothiazole-4-carboxylate analogues..." Available at: [Link]

  • ResearchGate. "Synthesis of 2-aminothiazole derivatives: A short review." Available at: [Link]

  • Google Patents. "Production of 2-(2-aminothiazole-4-yl)-2-(syn)-methoxyimino acetic esters.
  • PubMed. "Semisynthetic cephalosporins with alpha-oximino acid side chains." Available at: [Link]

  • Pharmaffiliates. "this compound." Available at: [Link]

  • Google Patents. "Method for synthesizing ethyl 2-(2-aminothiazole-4-yl).
  • ResearchGate. "A rapid procedure to prepare cefotaxime." Available at: [Link]

  • National Institutes of Health (NIH). "Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity." Available at: [Link]

  • MDPI. "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities." Available at: [Link]

  • Google Patents. "2-aminothiazole derivative, preparation method, and use.
  • PubMed. "Efficient biocatalyst for large-scale synthesis of cephalosporins..." Available at: [Link]

  • Google Patents. "Oxime derivatives of cephalosporanic structure and compounds for their preparation.
  • Semantic Scholar. "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities." Available at: [Link]

  • Google Patents. "Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
  • KTU ePubl. "Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates." Available at: [Link]

  • IDStewardship. "Beta-lactam Side Chains and Cross-reactivity Handout." Available at: [Link]

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Application Notes and Protocols: Protecting Group Strategies for the Synthesis of (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid is a critical synthon in the pharmaceutical industry, forming the acyl side-chain of numerous third, fourth, and fifth-generation cephalosporin antibiotics, including cefdinir.[1][2][3] The biological activity of these antibiotics is profoundly influenced by the stereochemistry of the hydroxyimino group and the presence of the 2-aminothiazole ring.[4] However, the synthesis of this key intermediate is complicated by the presence of multiple reactive functional groups: a carboxylic acid, an amino group, and a hydroxyimino (oxime) group.

To achieve a successful and high-yielding synthesis, a carefully designed protecting group strategy is paramount.[5][6] Protecting groups are temporarily attached to functional groups to prevent them from reacting during subsequent synthetic steps.[5][6] An ideal protecting group can be introduced easily, is stable under various reaction conditions, and can be removed selectively without affecting other parts of the molecule.[5][7] This document provides a detailed guide to the protecting group strategies employed in the synthesis of this compound, offering insights into the rationale behind experimental choices and providing detailed protocols for key transformations.

The Synthetic Challenge: Multifunctionality and Reactivity

The structure of this compound presents several challenges that necessitate the use of protecting groups:

  • The Exocyclic Amino Group: The 2-amino group of the thiazole ring is nucleophilic and can interfere with reactions intended for other parts of the molecule, such as esterification of the carboxylic acid or acylation of a cephalosporin nucleus.[5][8]

  • The Carboxylic Acid Group: The acidic proton of the carboxylic acid can interfere with base-catalyzed reactions. Furthermore, the carboxylate can act as a nucleophile under certain conditions.

  • The Hydroxyimino Group: The hydroxyl group of the oxime is weakly acidic and can also be nucleophilic. Its presence can complicate reactions at the other functional groups.

A successful synthetic strategy must therefore employ orthogonal protecting groups, which can be added and removed in the presence of other protecting groups without being affected.[7]

Protecting Group Strategies

The synthesis of the target molecule typically begins with the construction of the core structure, often starting from ethyl acetoacetate or a similar precursor.[3][9][10] The key steps involve oximation, halogenation, and subsequent cyclization with thiourea to form the aminothiazole ring.[9][11][12] Protecting groups are strategically introduced and removed throughout this sequence.

Strategy 1: Protection of the Amino and Hydroxyimino Groups with Trityl Groups

A common and effective strategy involves the simultaneous protection of both the exocyclic amino group and the hydroxyimino group with a trityl (triphenylmethyl, Tr) group. The carboxylic acid is typically protected as an ester. This approach is particularly useful in the synthesis of cephalosporin antibiotics like cefdinir.[10]

Rationale: The bulky trityl group provides excellent steric protection.[2] It is stable to many reaction conditions but can be readily removed under mild acidic conditions, which is often compatible with the final deprotection of the cephalosporin core.[2][10]

Diagram: Trityl Protection Strategy

Trityl_Protection cluster_protection Protection Steps cluster_coupling Coupling Reaction cluster_deprotection Deprotection Start Ethyl (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate Protected Ethyl (Z)-2-(2-tritylaminothiazol-4-yl)-2-(trityloxyimino)acetate Start->Protected Trityl chloride, Base Saponified Sodium (Z)-2-(2-tritylaminothiazol-4-yl)-2-(trityloxyimino)acetate Protected->Saponified NaOH Coupled Protected Cefdinir Intermediate Saponified->Coupled Activated Cephalosporin Core Final Cefdinir Coupled->Final Acid (e.g., TFA, Formic Acid)

Caption: Workflow for the trityl protection strategy.

Protocol 1: Tritylation of Ethyl (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate

This protocol details the protection of both the amino and hydroxyimino groups using trityl chloride.

Materials:

  • Ethyl (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate

  • Trityl chloride (TrCl)

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve ethyl (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Add pyridine to the solution. The amount should be in slight excess relative to the trityl chloride to be added.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of trityl chloride in DCM to the cooled mixture. A molar excess of trityl chloride (e.g., 2.2 equivalents) is typically used to ensure complete protection of both functional groups.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to yield ethyl (Z)-2-(2-tritylaminothiazol-4-yl)-2-(trityloxyimino)acetate.

Strategy 2: Orthogonal Protection of Amino and Carboxyl Groups

In some synthetic routes, it is advantageous to have different protecting groups for the amino and carboxyl functionalities that can be removed under distinct conditions. This allows for greater flexibility in the overall synthetic plan. A common approach is to protect the amino group with a formyl group and the carboxylic acid as an ester.

Rationale: The formyl group is stable to the conditions used for many coupling reactions and can be removed under mild acidic or basic conditions. The choice of ester for the carboxylic acid protection can be tailored to the specific requirements of the synthesis (e.g., a methyl or ethyl ester for simple protection, or a more labile ester like t-butyl for easy removal).

Diagram: Orthogonal Protection Strategy

Orthogonal_Protection Start This compound Formylated (Z)-2-(2-formamidothiazol-4-yl)-2-(hydroxyimino)acetic acid Start->Formylated Formic Acid / Acetic Anhydride Esterified Ester of (Z)-2-(2-formamidothiazol-4-yl)-2-(hydroxyimino)acetic acid Formylated->Esterified Esterification Coupled Coupled Intermediate Esterified->Coupled Coupling Reaction Final_Product Final Product Coupled->Final_Product Deprotection of Formyl and Ester groups

Caption: Orthogonal protection of amino and carboxyl groups.

Protocol 2: Formylation of the Amino Group

This protocol describes the protection of the 2-amino group as a formamide.

Materials:

  • This compound or its ester

  • Formic acid

  • Acetic anhydride

  • Standard laboratory glassware

Procedure:

  • Suspend this compound (or its ester) in formic acid in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add acetic anhydride to the cooled suspension with stirring.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • The product can be isolated by precipitation upon addition of water or an appropriate anti-solvent, followed by filtration and drying.

Strategy 3: Protection of the Hydroxyimino Group

While the hydroxyimino group is often left unprotected or protected along with the amino group, there are instances where its selective protection is necessary. An acetyl group is a common choice for this purpose.[13]

Rationale: The acetyl group can be introduced under mild conditions and is readily removed by hydrolysis under either acidic or basic conditions.[13][14] This allows for its selective removal in the presence of other protecting groups that are stable to these conditions.

Protecting GroupFunctional Group ProtectedIntroduction ReagentsRemoval ConditionsKey Advantages
Trityl (Tr) Amino, HydroxyiminoTrityl chloride, BaseMild acid (e.g., TFA, Formic acid)Bulky, provides good steric protection; easily removed.[2]
Formyl AminoFormic acid, Acetic anhydrideMild acid or baseStable to many coupling conditions; economical.
Acetyl (Ac) HydroxyiminoAcetic anhydride, BaseMild acid or base hydrolysisEasily introduced and removed.[13][14]
tert-Butyl (tBu) Carboxylic AcidIsobutylene, Acid catalystStrong acid (e.g., TFA)Stable to many nucleophiles and bases.
Diphenylmethyl (DPM) Carboxylic AcidDiphenyldiazomethaneTrifluoroacetic acid, AnisoleSelectively cleaved under specific acidic conditions.[15]

Conclusion

The successful synthesis of this compound is critically dependent on a well-devised protecting group strategy. The choice of protecting groups must be carefully considered based on the overall synthetic route and the reactivity of the various functional groups present in the molecule and any subsequent coupling partners. The strategies outlined in this document, including the use of trityl groups for simultaneous protection and orthogonal approaches for selective protection, provide a robust framework for researchers and drug development professionals working on the synthesis of this vital pharmaceutical intermediate. By understanding the rationale behind these strategies and adhering to detailed protocols, high-yielding and efficient syntheses can be achieved.

References

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • Google Patents. (1983). Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
  • EXCLI Journal. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Google Patents. (2000). Process for preparation of cefdinir.
  • Google Patents. (2002). A process for preparing cephalosporin derivatives using new thiazole compound.
  • Google Patents. (1984). Process for the preparation of a 4-halo-2-hydroxyimino-acetoacetic acid ester.
  • Google Patents. (1985). Production of 2-(2-aminothiazole-4-yl)-2-(syn)-methoxyimino acetic esters.
  • Google Patents. (2014). 2-aminothiazole derivative, preparation method, and use.
  • Google Patents. (1984). Production of 2-(2-aminothiazole-4-yl)-2-(syn)- methoxyimino acetic esters.
  • National Institutes of Health. (2015). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of 2-aminothiazole derivatives: A short review. Retrieved from [Link]

  • PubMed. (2003). An alternative procedure for preparation of cefdinir. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Arkivoc. (2002). Synthesis of (Z)-2-(2-formamido-4-thiazolyl)-2-(substituted alkoxyimino) acetic acids. Retrieved from [Link]

  • UT Southwestern Medical Center. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Google Patents. (2011). Method for synthesizing cefdinir.
  • Google Patents. (2003). A process for preparing cephalosporine derivatives using new thiazole compound.
  • UT Southwestern Medical Center. (n.d.). Protecting Groups in Organic Synthesis-1. Retrieved from [Link]

  • Google Patents. (2017). Method for synthesizing ethyl 2-(2-aminothiazole-4-yl).
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2025). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

  • Der Pharma Chemica. (2012). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability and Storage of (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid (ATHA)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid (ATHA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this critical compound. As a key intermediate in the synthesis of cephalosporin antibiotics, maintaining the stability and purity of ATHA is paramount for successful downstream applications.[1] This guide provides in-depth, evidence-based answers to frequently asked questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

What are the optimal storage conditions for ATHA?

To ensure the long-term stability of ATHA, it is crucial to store it under controlled conditions. The recommended storage temperature is 2-8°C .[2] ATHA is also known to be hygroscopic and sensitive to atmospheric oxygen and light. Therefore, it should be stored in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and protected from light.[2]

Summary of Recommended Storage Conditions:

ParameterRecommended ConditionRationale
Temperature 2-8°CMinimizes the rate of potential degradation reactions.
Atmosphere Inert Gas (Nitrogen or Argon)Prevents oxidative degradation of the aminothiazole ring.[3][4][5][6][7]
Moisture Dry/AnhydrousATHA is hygroscopic; moisture can lead to hydrolytic degradation.[2]
Light Protected from Light (Amber Vial)Prevents photolytic degradation.[8]
My ATHA powder has changed color from pale beige to a yellowish or brownish tint. What could be the cause?

A change in color is a common indicator of chemical degradation. For ATHA, this can be attributed to several factors, primarily:

  • Oxidation: The aminothiazole ring is susceptible to oxidation, which can lead to the formation of colored byproducts. Exposure to air, especially in the presence of light or metal ions, can accelerate this process.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of colored degradants. Studies on related aminothiazole compounds have shown they are susceptible to UV degradation.[9][10]

Troubleshooting:

  • Verify Storage Conditions: Ensure the material has been consistently stored at 2-8°C, under an inert atmosphere, and protected from light.

  • Analytical Testing: Perform purity analysis using a stability-indicating HPLC method to identify and quantify any degradation products.

  • Disposal: If significant degradation is confirmed, the material may not be suitable for use and should be disposed of according to safety guidelines.

I've observed a loss of potency in my ATHA standard over time, even with proper storage. What are the likely degradation pathways?

Loss of potency is a direct consequence of ATHA degradation. The primary degradation pathways to consider are:

  • Hydrolysis: The hydroxyimino group and the aminothiazole ring are susceptible to hydrolysis, especially in the presence of moisture and at non-neutral pH. This can lead to the cleavage of the molecule and loss of its structural integrity.

  • Oxidative Degradation: The aminothiazole moiety is prone to oxidation, which can result in the formation of various oxidized byproducts, thereby reducing the concentration of the active compound.[11][12][13]

  • Photodegradation: As mentioned, light exposure can trigger degradation. A study on the UV-induced photolysis of the closely related 2-aminothiazole-4-carboxylic acid demonstrated that the initial step is decarboxylation, followed by the cleavage of the C-S and C-N bonds within the thiazole ring.[14]

  • Z to E Isomerization: The (Z)-isomer of the oxime is the desired and generally more stable form.[1] However, under certain conditions, such as exposure to acids, isomerization to the (E)-isomer can occur.[13][15][16] This isomeric impurity may have different reactivity and pharmacological properties.

Visualizing Degradation Pathways:

G ATHA (Z)-ATHA Hydrolysis Hydrolysis (Moisture, pH) ATHA->Hydrolysis Oxidation Oxidation (Oxygen, Light, Metal Ions) ATHA->Oxidation Photodegradation Photodegradation (UV/Vis Light) ATHA->Photodegradation Isomerization Isomerization (Acidic Conditions) ATHA->Isomerization Hydrolysis_Products Cleavage of Hydroxyimino and Aminothiazole Groups Hydrolysis->Hydrolysis_Products Oxidation_Products Oxidized Aminothiazole Derivatives Oxidation->Oxidation_Products Photo_Products Decarboxylation & Thiazole Ring Cleavage Products Photodegradation->Photo_Products E_Isomer (E)-ATHA Isomerization->E_Isomer

Caption: Potential degradation pathways of (Z)-ATHA.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Actions
Difficulty in dissolving the ATHA powder. Hygroscopicity: The powder may have absorbed moisture, leading to clumping.1. Handle the compound in a low-humidity environment (e.g., a glove box or a room with a dehumidifier).2. Use a dry, clean spatula for weighing and transferring.3. Minimize the time the container is open.
Inconsistent analytical results (e.g., variable peak areas in HPLC). Incomplete dissolution due to moisture absorption. Degradation during sample preparation. 1. Ensure complete dissolution of the sample by using appropriate solvents and sonication if necessary.2. Prepare solutions fresh and analyze them promptly.3. Protect solutions from light during preparation and analysis.
Appearance of new peaks in the chromatogram of a stored sample. Formation of degradation products. 1. Identify the degradation pathway (hydrolysis, oxidation, photodegradation, isomerization) by comparing the chromatogram with forced degradation samples.2. Re-evaluate storage and handling procedures to mitigate the identified cause.

Experimental Protocols

Protocol 1: Handling and Storage of Hygroscopic ATHA

This protocol outlines the best practices for handling and storing ATHA to minimize moisture absorption.

  • Preparation: Before opening the ATHA container, allow it to equilibrate to room temperature to prevent condensation of atmospheric moisture on the cold powder.

  • Inert Environment: If possible, perform all manipulations in a glove box under an inert atmosphere (nitrogen or argon). If a glove box is not available, work in a low-humidity environment and minimize the time the container is open.

  • Weighing and Transfer: Use a dry, clean spatula for weighing. Quickly transfer the desired amount to a pre-weighed, dry container.

  • Sealing: Immediately and tightly seal the ATHA container after use. For screw-cap vials, wrapping the cap with parafilm can provide an additional barrier against moisture ingress.[2]

  • Storage: Place the sealed container back in the refrigerator at 2-8°C. For long-term storage, consider placing the primary container inside a larger, sealed container with a desiccant.[2]

Workflow for Handling Hygroscopic ATHA:

G start Start equilibrate Equilibrate Container to Room Temperature start->equilibrate open_inert Open in Inert Environment equilibrate->open_inert weigh_transfer Weigh and Transfer Quickly open_inert->weigh_transfer seal Tightly Seal Container weigh_transfer->seal store Store at 2-8°C with Desiccant seal->store end End store->end

Caption: Workflow for handling hygroscopic ATHA.

Protocol 2: Forced Degradation Study to Identify Potential Degradants

This protocol provides a general framework for conducting forced degradation studies on ATHA to understand its stability profile.

  • Sample Preparation: Prepare stock solutions of ATHA in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for 4 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid ATHA powder to 60°C for 48 hours.

    • Photodegradation: Expose the ATHA solution to UV light (254 nm) and visible light for 24 hours.

  • Sample Analysis: Analyze the stressed samples, along with a control sample (unstressed ATHA), using a stability-indicating HPLC method. An isocratic or gradient reverse-phase HPLC method with UV detection (e.g., at 254 nm) is a good starting point.

  • Data Interpretation: Compare the chromatograms of the stressed samples with the control. The appearance of new peaks indicates the formation of degradation products. The decrease in the area of the main ATHA peak corresponds to the extent of degradation. LC-MS/MS can be used to identify the structure of the degradation products.

Forced Degradation Workflow:

G start Prepare ATHA Stock Solution stress Apply Stress Conditions start->stress acid Acid Hydrolysis stress->acid base Base Hydrolysis stress->base oxidation Oxidation stress->oxidation thermal Thermal stress->thermal photo Photodegradation stress->photo analyze Analyze by HPLC/LC-MS acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze interpret Identify Degradants & Assess Stability analyze->interpret

Caption: Workflow for a forced degradation study of ATHA.

References

  • MySkinRecipes. (2R)-2-((Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetamido)2-((2RS,5RS)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo(3,4-d)(1,3)thiazin-2-yl)acetic acid. Retrieved from [Link]

  • Pharmaffiliates. This compound. Retrieved from [Link]

  • Google Patents. (2011). Method for producing (e)-hydroxyiminophenylacetic acid derivative. EP0009865A1.
  • Todd, Z. R., & Szostak, J. W. (2019). UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth. Astrobiology, 19(10), 1251-1258. Retrieved from [Link]

  • ResearchGate. (n.d.). Aminothiazole sulphanilamide-based derivatives as antimicrobial agents. Retrieved from [Link]

  • Al-Majed, A. R. A., Al-Omar, M. A., & El-Azab, A. S. (2020). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical studies. Journal of Pharmaceutical Analysis, 10(1), 66-74. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective Synthesis of E and Z Isomers of Oximes. Retrieved from [Link]

  • Reva, I., & Lapinski, L. (2022). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. Molecules, 27(19), 6563. Retrieved from [Link]

  • Nirmal Industrial Controls. (2024). Effective Tank Blanketing Solutions in Pharmaceuticals. Retrieved from [Link]

  • Case Western Reserve University. (n.d.). Chemical Compatibility and Storage. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth. Retrieved from [Link]

  • Cambridge Sensotec. (n.d.). The Process of Inert Gas Blanketing. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF. Retrieved from [Link]

  • Air Products. (n.d.). Packaging / Inerting / Blanketing for Pharmaceuticals. Retrieved from [Link]

  • Google Patents. (2003). Dosage forms for hygroscopic active ingredients. US20030180249A1.
  • National Center for Biotechnology Information. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Retrieved from [Link]

  • Wikipedia. (n.d.). Ceftriaxone. Retrieved from [Link]

  • University of California, San Diego. (2024). Chemical Compatibility Guidelines. Retrieved from [Link]

  • GasN2. (n.d.). Blanketing: protecting the integrity of your products with inert gas. Retrieved from [Link]

  • IBC Tanks. (n.d.). Compatibility of IBC Materials with Different Chemicals. Retrieved from [Link]

  • M-KEM. (n.d.). Nitrogen is widely used in the Pharma industry for blanketing, handling and packaging. Retrieved from [Link]

  • Louisiana State University. (n.d.). Chemical Storage Guidelines. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Coupling (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the optimization of amide coupling reactions involving (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid. This molecule is a critical building block in the synthesis of numerous third-generation cephalosporin antibiotics, such as Ceftriaxone.[1][2] Its successful coupling to an amine, typically the 7-aminocephalosporanic acid (7-ACA) core, is a pivotal step that dictates the yield and purity of the final active pharmaceutical ingredient (API).

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this specific amide bond formation.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the coupling reaction. Each issue is presented with potential causes and actionable solutions grounded in chemical principles.

Question 1: I am observing low to no yield of my desired coupled product. What are the likely causes and how can I fix it?

Answer:

Low or non-existent product yield is the most common issue and can stem from several factors, primarily related to the activation of the carboxylic acid.

Potential Causes & Solutions:

  • Inefficient Carboxylic Acid Activation: The carboxylic acid of the aminothiazole moiety must be converted into a more reactive species to be susceptible to nucleophilic attack by the amine.[3][4]

    • Solution: Your choice of coupling reagent is critical.[3][5] If you are using a standard carbodiimide like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) without additives and seeing poor results, consider switching to a more potent activating agent. Uronium/aminium salts like HATU or HBTU, or phosphonium salts like PyBOP, are generally more effective as they form highly reactive O-acylisourea or active ester intermediates in situ.[6][7][8] HATU is often considered one of the most efficient reagents for challenging couplings.[7]

  • Incomplete Reaction or Slow Kinetics: The reaction may simply not have proceeded to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting materials are still present after the recommended time, you can try extending the reaction duration. Gentle heating can sometimes increase the rate, but this must be done cautiously as it can promote side reactions and racemization.[8]

  • Suboptimal pH or Base: The amine nucleophile must be in its free base form to be reactive. If your amine is a salt (e.g., a hydrochloride salt), a non-nucleophilic base is required to neutralize it.

    • Solution: Add 2-3 equivalents of a tertiary amine base like Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM).[8][9] Ensure the base is added before the coupling reagent to deprotonate the amine component. Avoid using primary or secondary amines as bases, as they will compete in the coupling reaction.

  • Poor Solubility of Reagents: If the reactants are not fully dissolved, the reaction will be slow and incomplete.

    • Solution: Choose a solvent system that effectively dissolves all components. Dimethylformamide (DMF) is a common and effective choice.[7][9] For particularly difficult cases, N-Methyl-2-pyrrolidone (NMP) offers superior solvating power.[8] In some instances, a co-solvent like Dichloromethane (DCM) can be beneficial.[7]

Question 2: My LC-MS analysis shows the correct mass for the product, but also several other significant peaks. What are these side products and how can I prevent them?

Answer:

The formation of side products is often linked to the reactivity of the intermediates and the specific functional groups present in the starting materials.

Potential Causes & Solutions:

  • N-Acylurea Formation (with Carbodiimides): When using carbodiimides like DCC or EDC, the highly reactive O-acylisourea intermediate can rearrange into a stable N-acylurea, which is unreactive and terminates the reaction pathway.[3] This side reaction is temperature-dependent and more likely with sterically hindered amines.[3]

    • Solution: Perform the reaction at low temperatures (e.g., 0 °C) to minimize the rate of this intramolecular rearrangement.[3] More effectively, add a nucleophilic additive like 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[6][7] These additives rapidly trap the O-acylisourea to form an active ester intermediate, which is more stable towards rearrangement but still highly reactive towards the amine.[9]

  • Racemization: The stereochemistry at the α-carbon of the hydroxyiminoacetic acid is crucial for biological activity. The activation process can lead to epimerization, resulting in a mixture of diastereomers.

    • Solution: The use of additives like HOBt or its 7-aza derivative, HOAt, is highly effective at suppressing racemization by minimizing the lifetime of the highly reactive, racemization-prone intermediates.[6] OxymaPure has also been shown to provide excellent results with low levels of racemization.[7] Using phosphonium reagents like DEPBT is also known to minimize racemization.[6]

  • Dimerization/Oligomerization: The activated carboxylic acid can potentially react with the free 2-amino group on another molecule of the aminothiazole acid, leading to dimers or oligomers.

    • Solution: This is typically avoided by the controlled, sequential addition of reagents. A common strategy is to pre-activate the carboxylic acid with the coupling reagent for a short period (1-5 minutes) before adding the amine component.[3][8] This ensures the activated species reacts preferentially with the target amine.

Frequently Asked Questions (FAQs)

Q: Which coupling reagent is the best for this reaction? A: There is no single "best" reagent, as the optimal choice depends on scale, cost, and the specific amine being used. However, for laboratory-scale synthesis where high yield and purity are paramount, HATU in combination with a base like DIPEA in DMF is a highly reliable system known for its efficiency and ability to overcome difficulties.[7] For process scale-up, cost and the safety profile of reagents become more critical; EDC with a modern additive like OxymaPure is an excellent, safer alternative to HOBt-based systems.[7]

Q: What is the purpose of additives like HOBt and OxymaPure? A: These additives serve two primary functions:

  • Accelerate Coupling: They form active esters that are often more reactive towards the amine than the initial activated species (like an O-acylisourea), leading to faster and more complete reactions.[7]

  • Suppress Side Reactions: They minimize racemization and prevent the formation of N-acylurea by-products when using carbodiimide reagents.[6] HOBt has been a gold standard, but due to its reclassification as a potential explosive, non-explosive alternatives like OxymaPure are now strongly recommended and have been shown to be equally or even more effective.[7]

Q: How critical is temperature control? A: Very critical, especially when using carbodiimide reagents. Running the reaction at 0 °C is a standard practice to minimize side reactions like N-acylurea formation.[3] For more potent uronium or phosphonium reagents, reactions can often be run efficiently at room temperature, but starting at 0 °C and allowing the mixture to warm to room temperature is a prudent approach.[9]

Q: Can I use water as a solvent? A: Generally, no. The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it back to the starting material and reducing the overall yield.[4] While water-soluble carbodiimides like EDC are designed for bioconjugation in aqueous buffers, for this specific organic synthesis, anhydrous polar aprotic solvents like DMF, NMP, or THF are strongly recommended.[7][9][10]

Data & Protocols

Summary of Recommended Reaction Conditions
Coupling Reagent ClassExample(s)Recommended AdditiveBaseSolventKey Considerations
Carbodiimides EDC, DCC, DICHOBt or OxymaPure (highly recommended)DIPEA, NMMDMF, DCMCost-effective. Prone to N-acylurea formation and racemization without additives.[3] Requires low temperature.
Uronium/Aminium Salts HATU, HBTU, TBTUNone required (HOAt/HOBt is part of the structure)DIPEA, NMMDMF, NMPHigh efficiency and fast reaction rates.[6] Less prone to racemization. HATU is extremely effective.
Phosphonium Salts PyBOP, PyAOPNone required (HOBt is part of the structure)DIPEA, NMMDMF, DCMVery effective, similar to uronium salts. PyBOP byproducts are less hazardous than original BOP reagent.[6]
Detailed Experimental Protocol (Example with HATU)

This protocol provides a general guideline for a laboratory-scale coupling reaction.

  • Preparation:

    • In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.

  • Base Addition:

    • Cool the solution to 0 °C using an ice bath.

    • Add Diisopropylethylamine (DIPEA) (2.5 eq.) dropwise to the stirred solution.

  • Pre-Activation:

    • Stir the mixture at 0 °C for 5 minutes. You may observe a color change as the active ester forms.

  • Amine Addition:

    • Add a solution of your amine component (e.g., a 7-ACA derivative) (1.05 eq.) in a minimal amount of anhydrous DMF to the reaction mixture.

  • Reaction:

    • Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and continue stirring for 2-4 hours.

  • Monitoring:

    • Monitor the reaction's progress by TLC or LC-MS until the limiting starting material is consumed.

  • Work-up and Purification:

    • Once complete, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography or recrystallization as required.

Visualizations

Reaction and Troubleshooting Schematics

G cluster_0 General Coupling Mechanism RCOOH Aminothiazole Acid Intermediate Reactive Intermediate (e.g., Active Ester) RCOOH->Intermediate Activation Amine Amine (e.g., 7-ACA) Product Amide Product Amine->Product CR Coupling Reagent + Base CR->Intermediate Intermediate->Product Nucleophilic Attack

Caption: General workflow for amide bond formation.

G Start Problem: Low Product Yield Cause1 Cause: Inefficient Activation? Start->Cause1 Cause2 Cause: Side Reactions? Start->Cause2 Cause3 Cause: Poor Solubility? Start->Cause3 Sol1 Solution: Use stronger reagent (e.g., HATU, PyBOP) Cause1->Sol1 Sol2 Solution: Add HOBt/Oxyma Lower Temperature Cause2->Sol2 Sol3 Solution: Change solvent (e.g., DMF -> NMP) Cause3->Sol3

Caption: Troubleshooting workflow for low yield reactions.

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Aapptec Peptides. Coupling Reagents.
  • Merck Millipore. Novabiochem® Coupling reagents.
  • Reddit r/Chempros. (2021).
  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Fisher Scientific. Amide Synthesis.
  • Pagar, A. D., et al. (2022).
  • El-Faham, A., et al. (2001). Coupling of iminodiacetic acid with amino acid derivatives in solution and solid phase. Letters in Peptide Science, 7, 331–345.
  • Organic Chemistry Portal.
  • Pharmaffiliates. Chemical Name : this compound.
  • Tomas-Sinkunas, V., et al. (2022). Evolution of Ceftriaxone Resistance of Penicillin-Binding Proteins 2 Revealed by Molecular Modeling. International Journal of Molecular Sciences, 24(1), 16.
  • Google Patents. (2014). CN103641846A - Preparation method of 7-amino ceftriaxone sodium.
  • Romano, A., et al. (2019). Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity. Allergy, Asthma & Immunology Research, 11(3), 340-357.
  • MDPI. (2021).
  • Organic Chemistry Portal. (2023). Synthesis of α-Aminoacetals via Decarboxylative Coupling of Imine and 2,2,-Diethoxyacetic Acid.
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • ResearchGate. (2025).
  • PubMed Central. Ceftriaxone Blocks the Polymerization of α-Synuclein and Exerts Neuroprotective Effects in Vitro.
  • ResearchGate. (2025).

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Technical Support Center: Synthesis of (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid, a critical intermediate in the development of cephalosporin antibiotics. This document is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during this multi-step synthesis. Our approach is rooted in mechanistic understanding to provide not just solutions, but the scientific rationale behind them.

Introduction: The Synthetic Challenge

The synthesis of this compound is a nuanced process where stereochemical integrity and the prevention of side reactions are paramount for obtaining a high-purity final product. The desired (Z)-isomer (also known as the syn-isomer) is the biologically active precursor for many third-generation cephalosporins. The formation of the undesired (E)-isomer (anti-isomer) and other impurities can significantly impact yield, purity, and the overall efficiency of your drug development pipeline. This guide will address the most common issues in a question-and-answer format.

Frequently Asked Questions & Troubleshooting Guides

Issue 1: Low Yield and Presence of a Yellow Impurity

Question: My final product is a pale yellow to brownish solid with a lower than expected yield, not the expected off-white to light tan powder. What is the likely cause and how can I fix it?

Answer: This is a classic and frequently encountered problem. The yellow discoloration is a strong indicator of the presence of the undesired (E)-isomer of 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid. The desired (Z)-isomer is typically a pale or off-white solid, whereas the (E)-isomer is often described as a yellow and less stable compound.

The formation of the oxime (or more accurately, the hydroxyimino group) proceeds through the reaction of an α-ketoester with hydroxylamine. This reaction can lead to a mixture of geometric isomers, (Z) and (E). The ratio of these isomers is determined by a delicate balance between kinetic and thermodynamic control.

  • Thermodynamic vs. Kinetic Control: Often, the (E)-isomer is the thermodynamically more stable product, meaning it is favored under equilibrium conditions (e.g., longer reaction times, higher temperatures, or in the presence of an acid catalyst that facilitates isomerization).[1][2] The desired (Z)-isomer is the kinetically favored product, meaning it forms faster under milder conditions.

  • Acid-Catalyzed Isomerization: The presence of strong acids can catalyze the interconversion between the (Z) and (E) isomers by protonating the oxime nitrogen, which lowers the rotational barrier around the C=N bond.[3]

Troubleshooting Protocol:

  • Control Reaction Temperature: During the oximation step (the formation of the C=N-OH group), maintain a low temperature. For related syntheses, temperatures around -15°C have been shown to significantly suppress the formation of the (E)-isomer.

  • Minimize Reaction Time: Aim for the shortest possible reaction time that allows for complete consumption of the starting material. Prolonged reaction times, especially at elevated temperatures, can lead to equilibration and favor the formation of the thermodynamically stable (E)-isomer.

  • pH Control: During the synthesis and workup, carefully control the pH. Avoid strongly acidic conditions that can promote isomerization.

  • Purification: If a mixture of isomers is formed, purification can be attempted. Due to the different polarities of the isomers, column chromatography can be effective. Alternatively, selective crystallization might be possible, as the isomers may have different solubilities.

// Nodes Start [label="α-Ketoester Precursor", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Tetrahedral Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Z_Isomer [label="(Z)-Isomer (Desired)\nKinetic Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; E_Isomer [label="(E)-Isomer (Impurity)\nThermodynamic Product", fillcolor="#FBBC05", fontcolor="#202124"];

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Issue 2: Product Degradation and Gas Evolution Upon Heating

Question: During the final hydrolysis step or when attempting to dry my product at elevated temperatures, I observe gas evolution and a significant loss of product. What is happening?

Answer: This is likely due to the decarboxylation of your product. The structurally related compound, 2-(2-aminothiazol-4-yl)acetic acid, is known to be relatively unstable and readily undergoes decarboxylation to form 2-amino-4-methylthiazole.[4] Your target molecule, having a similar α-acetic acid moiety attached to the thiazole ring, is also susceptible to this degradation pathway, especially under thermal stress.

Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide (CO₂). While this reaction is most famous for β-keto acids, α-amino acids and related structures can also decarboxylate, though often requiring more forcing conditions like high heat (>200 °C) or specific catalysts.[5] The reaction proceeds via the loss of CO₂, and in this case, would lead to the formation of 2-(2-aminothiazol-4-yl)-methanimine, which would likely hydrolyze or react further.

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Troubleshooting Protocol:

  • Gentle Hydrolysis Conditions: When hydrolyzing the ethyl ester precursor, use milder conditions. Instead of refluxing at high temperatures for extended periods, consider using a moderate base concentration at a lower temperature (e.g., 50-60°C) and closely monitoring the reaction by HPLC to stop it as soon as the starting material is consumed.

  • Avoid High-Temperature Drying: Do not dry the final product in an oven at high temperatures. Instead, dry the product under vacuum at a low temperature (e.g., <40°C) to remove residual solvents.

  • Storage: The final product should be stored at refrigerated temperatures (2-8°C) under an inert atmosphere to minimize degradation over time.[6]

Issue 3: Multiple Unidentified Impurities in HPLC Analysis

Question: My HPLC chromatogram shows the main product peak, the (E)-isomer peak, but also several other small, unidentified peaks. Where could these be coming from?

Answer: These impurities likely originate from the initial step of the synthesis: the formation of the 2-aminothiazole ring, commonly achieved through a Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone (or a precursor) with thiourea. While generally efficient, variations in reaction conditions can lead to side products.

The Hantzsch synthesis is robust, but its regioselectivity can be compromised. For instance, when using substituted thioureas under acidic conditions, a mixture of 2-amino-thiazoles and 2-imino-2,3-dihydrothiazoles can be formed.[7] Although the synthesis of your specific backbone uses unsubstituted thiourea, other side reactions can occur, such as the formation of dimers or other condensation products if the reaction is not controlled properly.

Troubleshooting Protocol:

  • Purity of Starting Materials: Ensure the purity of the α-halo-α-(hydroxyimino)acetate precursor. Impurities in this starting material will be carried through the synthesis.

  • Control of Reaction Conditions: In the Hantzsch cyclization step, maintain the recommended temperature and pH. Deviations can lead to the formation of byproducts. Neutral or slightly basic conditions are generally preferred for the condensation with thiourea to avoid the formation of iminothiazole isomers.

  • Purification of Intermediates: It is often advantageous to purify the ethyl ester intermediate before proceeding to the final hydrolysis step. This can be done by recrystallization or column chromatography and will prevent the formation of multiple impurities in the final product.

Issue 4: Difficulty in Analyzing Product Purity by HPLC

Question: I am struggling to get good separation between my desired (Z)-isomer and the (E)-isomer impurity using my standard RP-HPLC method. How can I improve my analytical method?

Answer: Separating geometric isomers by Reverse Phase (RP)-HPLC can be challenging as they often have very similar polarities. A standard "one-size-fits-all" method may not provide adequate resolution. A dedicated, stability-indicating HPLC method is required.

A stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from its impurities and degradation products.[8] For your compound, this means baseline separation of the (Z)- and (E)-isomers, as well as any precursors or degradation products.

Recommended Starting HPLC Conditions:

ParameterRecommended ConditionRationale
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Provides good hydrophobic retention for a wide range of organic molecules.
Mobile Phase Acetonitrile and an acidic aqueous bufferA mixture of organic solvent and water is standard for RP-HPLC.
Aqueous Phase 0.1% Orthophosphoric Acid or Phosphoric Acid in WaterThe acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.[4]
Elution Isocratic or GradientStart with an isocratic method (e.g., 45% Acetonitrile / 55% Aqueous Buffer). If separation is poor, a shallow gradient may be necessary.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at ~270-275 nmAminothiazole systems typically have a strong UV absorbance in this region.
Column Temp. 30-40 °CElevated temperature can improve peak shape and reduce viscosity, but be mindful of potential on-column degradation.

Troubleshooting Your HPLC Method:

  • Optimize Mobile Phase Composition: Systematically vary the ratio of acetonitrile to the aqueous buffer. Increasing the aqueous component will increase retention times and may improve the separation between the closely eluting isomers.

  • Adjust pH: The pH of the mobile phase can significantly affect the retention and selectivity of ionizable compounds. Try adjusting the pH of the aqueous buffer slightly (e.g., from 2.5 to 3.5) to see if it improves resolution.

  • Try a Different Organic Modifier: If acetonitrile does not provide adequate separation, try methanol. Methanol has different solvent properties and can alter the selectivity of the separation.

  • Confirm Peak Identity: Use a reference standard of the (E)-isomer if available. Alternatively, you can enrich a sample with the (E)-isomer by heating a solution of your product in an acidic medium, then re-injecting to confirm which peak increases in size. NMR spectroscopy is also a powerful tool to definitively identify the isomers based on the chemical shift of the thiazole ring proton.[3]

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// Edges Start -> Step1 [color="#4285F4"]; Step1 -> Check1 [color="#4285F4"]; Check1 -> End_Success [label="Yes", color="#34A853"]; Check1 -> Step2 [label="No", color="#EA4335"]; Step2 -> Check2 [color="#4285F4"]; Check2 -> End_Success [label="Yes", color="#34A853"]; Check2 -> Step3 [label="No", color="#EA4335"]; Step3 -> Check3 [color="#4285F4"]; Check3 -> End_Success [label="Yes", color="#34A853"]; Check3 -> End_Fail [label="No", color="#EA4335"]; } caption [label="Fig 3: Systematic approach to HPLC method optimization.", fontname="Arial", fontsize=10];

References

  • Basavanakatti, B., Al-Ghananeem, A. M., & Ali, M. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical studies. BMC Chemistry, 18(1), 220. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2024). Development and application of RP–HPLC method for estimation and evaluation of stability of brinzolamide in ophthalmic formulation. ACG Publications. [Link]

  • Pharmaffiliates. This compound. Pharmaffiliates. [Link]

  • Chemistry Stack Exchange. (2021). Decarboxylation of primary amino acids. [Link]

  • Sutar, A. K., et al. (2012). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. Journal of Chromatographic Science, 50(8), 724-731. [Link]

  • Google Patents. (1983). Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. US4391979A.
  • Singh, O., et al. (2010). Identification of E and Z isomers of some cephalosporins by NMR. Trade Science Inc. [Link]

  • Gawande, S. D., et al. (2018). Development and Validation of a Stability-Indicating HPLC Method for Assay of Milbemycin Oxime and Estimation of Its Related Compounds. Journal of AOAC INTERNATIONAL, 101(4), 1073-1082. [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • Sielc.com. Separation of Acetic acid, oxo(phenylamino)- on Newcrom R1 HPLC column. [Link]

  • Thieme Chemistry. (2017). Stereoconvergent Synthesis of Ketoximes. Synform. [Link]

  • Organic Chemistry Portal. Oxime synthesis by condensation or oxidation. [Link]

  • Google Patents. (1980). Process for the stereoselective synthesis of the E isomer of aryl alkyl oximes. EP0009865A1.
  • Kestelyn, C., et al. (2011). A simple HPLC–UV method for the determination of Lacosamide in human plasma. Bioanalysis, 3(22), 2515-22. [Link]

  • JETIR. (2022). RP-HPLC METHOD DEVELOPMENT AND SIMULTANIUS ESTIMATION OF AMLODIPINE BESYLATE AND IRBESARTAN. JETIR, 9(6). [Link]

  • Polytopal Rearrangement Governing Stereochemistry of Bicyclic Oxime Ether Synthesis. (2022). Molecules, 27(20), 6958. [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters (Saponification). [Link]

  • Chemistry LibreTexts. (2022). Hydrolysis of Esters. [Link]

  • Organic Chemistry Portal. Hantzsch Thiazole Synthesis. [Link]

  • Chem Help Asap. Hantzsch Thiazole Synthesis - laboratory experiment. [Link]

  • Chemistry Steps. (2023). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Google Patents. (2016).
  • Biology LibreTexts. (2024). Decarboxylation of Amino Acids. [Link]

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Technical Support Center: Purification of (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and purification of (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this critical cephalosporin intermediate in high purity. We will address specific experimental issues through a troubleshooting guide and a series of frequently asked questions, grounded in established chemical principles and process optimization strategies.

Troubleshooting Guide: Common Synthesis & Purification Issues

This section addresses specific problems encountered during the synthesis of this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Question 1: My final product has a significant peak corresponding to the (E)-isomer in the HPLC analysis. What causes this, and how can I minimize it?

Probable Causes:

  • Thermal Isomerization: The primary cause for the formation of the undesired (E)-isomer is often elevated temperature during the reaction or workup. The energy input can overcome the rotational barrier of the C=N bond, leading to an equilibrium mixture of (Z) and (E) isomers.

  • Reaction Conditions: The choice of reagents and solvents can significantly influence the stereochemical outcome. For instance, certain chlorinating agents or reaction media may promote the formation of the (E)-isomer.[1]

  • pH Fluctuations: Extreme pH levels, particularly acidic conditions, can catalyze the isomerization from the thermodynamically favored (Z)-isomer to the (E)-isomer.[2]

  • Photochemical Isomerization: Exposure of the reaction mixture or the isolated product to light, especially UV light, can induce photoisomerization.[3]

Recommended Solutions:

  • Strict Temperature Control: Maintain low temperatures, particularly during steps like chlorination. It is demonstrated that conducting the reaction at -15°C can virtually eliminate the formation of the (E)-isomer.[1]

  • Optimized Reagent Selection: When preparing derivatives, using a milder chlorinating system like thionyl chloride and N,N-dimethyl formamide (DMF) in a solvent such as dichloromethane has been shown to yield the (Z)-isomer with high selectivity.[1]

  • Controlled Workup: During the workup and isolation, avoid unnecessarily long exposure to strong acids. When adjusting pH for precipitation, perform the addition of acid or base slowly at a low temperature to prevent localized areas of extreme pH.

  • Protection from Light: Conduct the reaction and handle the product in vessels protected from light (e.g., amber glass or foil-wrapped flasks) to prevent photochemical isomerization.

Question 2: The isolated product is yellow or brown, not the expected white to off-white solid. What are the likely impurities?

Probable Causes:

  • (E)-Isomer Contamination: The (E)-isomer is often described as a yellow, unstable solid.[1] Its presence, even in small amounts, can impart a yellow hue to the final product.

  • Degradation Products: The 2-aminothiazole ring can be susceptible to degradation under harsh reaction conditions (e.g., high heat, strong acids). This can lead to the formation of colored, polymeric, or aromatic byproducts.[4][5]

  • Decarboxylation: The parent compound, (2-aminothiazol-4-yl)-acetic acid, is known to be light-sensitive and can undergo decarboxylation to form 2-amino-4-methylthiazole, which can also contribute to discoloration.[6]

  • Residual Reagents or Solvents: Incomplete removal of certain reagents or trapped, high-boiling solvents can lead to discoloration upon drying or storage.

Recommended Solutions:

  • Recrystallization: Perform a careful recrystallization from a suitable solvent system. This is often the most effective method for removing colored impurities. The process relies on the differential solubility of the product and the impurities.

  • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and treat with a small amount of activated carbon. The carbon will adsorb many colored impurities. Filter the mixture through Celite to remove the carbon before proceeding with crystallization.

  • Thorough Washing: During filtration, wash the product cake meticulously with appropriate solvents (e.g., cold water, then ethanol) to remove soluble impurities.[7]

  • Inert Atmosphere: If degradation is suspected, conducting the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions that may produce colored species.

Question 3: My yield is low after purification. How can I improve recovery without compromising purity?

Probable Causes:

  • Product Loss in Mother Liquor: A significant amount of the product may remain dissolved in the filtrate after crystallization, especially if an inappropriate solvent or excessive solvent volume is used.

  • Premature Precipitation: During pH adjustment, if the pH is lowered too quickly or overshot, it can lead to the formation of fine, poorly filterable particles or an oily precipitate that is difficult to handle, resulting in mechanical losses.

  • Multiple Purification Steps: Each successive purification step (e.g., multiple recrystallizations) will inevitably lead to some loss of material.

Recommended Solutions:

  • Optimize Crystallization Solvent: Systematically screen different solvent systems (including mixed solvents) to find one where the product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain soluble.

  • Controlled Precipitation: Add the acidifying agent dropwise to the solution of the product's salt with vigorous stirring at a controlled temperature (e.g., 0-10°C). Monitor the pH closely and stop at the point of maximum precipitation (typically pH 4-5).[7]

  • Secondary Recovery: The mother liquor can be concentrated and cooled to recover a second crop of crystals. This second crop may require a separate purity check and potential re-purification, but it can significantly improve the overall yield.

  • Streamline Purification: Aim for a single, highly effective crystallization step rather than multiple, less efficient ones. This can be achieved by first addressing the major impurities through other means (e.g., an aqueous wash to remove inorganic salts).

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the formation of the undesired (E)-isomer?

The formation of the (E)-isomer from the (Z)-isomer occurs through isomerization around the carbon-nitrogen double bond (C=N) of the oxime group. This process typically requires an input of energy to overcome the rotational energy barrier. The mechanism can be catalyzed by acids, where protonation of the oxime nitrogen facilitates rotation. It can also occur thermally, where sufficient heat provides the activation energy for rotation, or photochemically, where absorption of light promotes the molecule to an excited state with a lower rotational barrier.[2][3]

Q2: What are the best analytical techniques to differentiate and quantify (Z) and (E) isomers?

High-Performance Liquid Chromatography (HPLC) is the gold standard for both separating and quantifying the (Z) and (E) isomers.[7] A well-developed reversed-phase HPLC method can provide baseline separation of the two isomers, allowing for accurate determination of their relative percentages. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable. The chemical shifts of protons and carbons near the oxime group will differ significantly between the two isomers, providing unambiguous identification.[1][2][8]

Q3: How does pH control impact the purification process?

The target molecule is an amino acid, making it amphoteric. Its solubility in aqueous solutions is highly dependent on pH.

  • At low pH: The amino group on the thiazole ring is protonated, forming a salt that is generally soluble in water.

  • At high pH: The carboxylic acid group is deprotonated, forming a carboxylate salt that is also soluble in water.

  • At the Isoelectric Point (pI): The molecule exists as a zwitterion with minimal net charge, resulting in its lowest aqueous solubility. This behavior is exploited for purification. The crude product can be dissolved in a basic solution, filtered to remove insoluble impurities, and then the pH can be carefully lowered to the isoelectric point (often around pH 4-5) to precipitate the pure product, leaving water-soluble impurities behind.[7]

Q4: What are the recommended storage conditions to prevent degradation or isomerization of the final product?

To ensure long-term stability, the purified this compound should be stored in a cool, dry, and dark environment. It should be kept in a well-sealed container to protect it from moisture and air. Storage at reduced temperatures (e.g., 2-8°C) is recommended to minimize the risk of thermal degradation or isomerization.[1]

Protocols and Methodologies
Protocol 1: Selective Crystallization for (Z)-Isomer Enrichment

This protocol describes a general procedure for purifying the crude product to remove the (E)-isomer and other soluble impurities.

  • Dissolution: Suspend the crude solid in a minimal amount of an appropriate solvent (e.g., a mixture of ethanol and water). Heat the mixture with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount (approx. 1-2% w/w) of activated carbon. Stir at an elevated temperature for 15-30 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing a pad of Celite to remove the activated carbon and any other insoluble matter.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature without disturbance. For maximum recovery, subsequently cool the flask in an ice bath for at least one hour.

  • Isolation: Collect the resulting crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small volume of cold solvent (the same used for crystallization) to remove residual mother liquor. A final wash with a non-polar solvent like diethyl ether can aid in drying.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: HPLC Method for Isomer Quantification

This protocol provides a starting point for developing an analytical method to assess purity.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known quantity of the sample in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of approximately 0.5 mg/mL.

Data and Visualizations
Table 1: Typical Impurity Profile Before and After Purification
ImpurityStructureTypical % in CrudeTarget % in Final ProductPrimary Removal Method
(E)-Isomer Geometric Isomer1-10%< 0.5%Recrystallization, Temp. Control
Thiourea Starting Material0.5-2%< 0.1%Aqueous Wash, Recrystallization
4-Haloacetoacetic Acid Derivative Starting Material0.5-3%< 0.1%pH Adjustment, Recrystallization
2-Amino-4-methylthiazole Degradation Product0.1-1%< 0.1%Recrystallization
Diagram 1: Key Impurity Formation Pathways

G SM Starting Materials (Halo-ketoester, Thiourea) INT Reaction Intermediate SM->INT Hantzsch Thiazole Synthesis Z_PRODUCT (Z)-Isomer (Desired Product) INT->Z_PRODUCT Oximation E_PRODUCT (E)-Isomer (Impurity) Z_PRODUCT->E_PRODUCT Isomerization (Heat, Light, pH) DEGRAD Degradation Products (e.g., Decarboxylation) Z_PRODUCT->DEGRAD Degradation (Harsh Conditions) E_PRODUCT->Z_PRODUCT

Caption: Formation pathways for the desired (Z)-isomer and key impurities.

Diagram 2: General Purification Workflow

G qc_node qc_node CRUDE Crude Reaction Mixture DISSOLVE Dissolve in Base (pH > 9) CRUDE->DISSOLVE FILTER1 Filter Insoluble Impurities DISSOLVE->FILTER1 PRECIPITATE Precipitate with Acid (pH ~4-5) FILTER1->PRECIPITATE FILTER2 Isolate Product by Filtration PRECIPITATE->FILTER2 WASH Wash with Water & Solvent FILTER2->WASH QC1 In-Process Control (HPLC Purity) WASH->QC1 DRY Dry Under Vacuum FINAL Pure (Z)-Product DRY->FINAL QC1->PRECIPITATE Re-work QC1->DRY Purity OK

Caption: A typical pH-based workflow for purifying the target compound.

References
  • Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. (n.d.). Google Patents.
  • Preparation of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Process for preparing 2-aminothiazol-4-yl-acetic acid derivates. (n.d.). Google Patents.
  • Production of 2-(2-aminothiazole-4-yl)-2-(syn)-methoxyimino acetic esters. (n.d.). Google Patents.
  • This compound | 66338-96-3. (n.d.). Pharmaffiliates. Retrieved January 24, 2026, from [Link]

  • Purification of an Acidic IgM with a Strong Anion Exchange Resin Tailored for Large Biomolecule Purification. (n.d.). Bio-Rad. Retrieved January 24, 2026, from [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. Retrieved January 24, 2026, from [Link]

  • 2-aminothiazole derivative, preparation method, and use. (n.d.). Google Patents.
  • Formation of the E-isomer as an impurity in the optimized flow synthesis of a Z-α-thio-β-chloroacrylamide; E/Z photoisomerization in batch and flow, and solid state characterization of both isomers. (n.d.). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

  • Acidic IgM Purification with a New Anion Exchange Resin. (n.d.). BioProcess International. Retrieved January 24, 2026, from [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (2018). Acta Chimica Slovenica. Retrieved January 24, 2026, from [Link]

  • Production of 2-(2-aminothiazole-4-yl)-2-(syn)- methoxyimino acetic esters. (n.d.). Google Patents.
  • Synthesis of β-hydroxy carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

  • I am synthesizing hydrazones, for which E or Z both configurations are possible. So how can I identify which isomer has formed? (2016). ResearchGate. Retrieved January 24, 2026, from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar. Retrieved January 24, 2026, from [Link]

  • Selective Synthesis of E and Z Isomers of Oximes. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Z/E (C=C)-isomerization and fluorescence modulation of imines of 7-N,N-dialkylamino-4-hydroxy-3-formylcoumarins in organic solvents. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Synthesis of novel 2-amino thiazole derivatives. (n.d.). Der Pharma Chemica. Retrieved January 24, 2026, from [Link]

Sources

Technical Support Center: pH Control for (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for managing the stability of (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on preventing the hydrolysis of this critical compound. Through a combination of frequently asked questions, troubleshooting guides, and detailed protocols, we will explore the science behind its stability and equip you with the knowledge to ensure the integrity of your experiments.

I. Foundational Knowledge: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of this compound, a key intermediate in the synthesis of several cephalosporin antibiotics.[1]

Q1: What is this compound and why is its stability important?

This compound, often abbreviated as ATAA, is a crucial building block in the synthesis of third and fourth-generation cephalosporin antibiotics.[1][2] Its structural integrity is paramount as any degradation, primarily through hydrolysis, can lead to impurities in the final active pharmaceutical ingredient (API), potentially impacting its efficacy and safety.

Q2: What is hydrolysis and how does it affect this compound?

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In the context of this compound, the oxime group (C=N-OH) is susceptible to hydrolysis, which can lead to the formation of 2-oxo-2-(2-aminothiazol-4-yl)acetic acid and hydroxylamine. This degradation compromises the purity and reactivity of the starting material.

Q3: At what pH is this compound most stable?

Generally, oximes exhibit greater stability in neutral to slightly acidic conditions.[3][4][5] Extreme pH values, both highly acidic and highly alkaline, can catalyze the hydrolysis of the oxime bond.[3][4][5] For cephalosporin-related compounds, maintaining a pH range of 6 to 7 has been shown to minimize degradation.[6]

Q4: What are the primary signs of degradation?

Visual signs of degradation of the pale beige solid can include a change in color or the formation of a slurry.[7] Analytically, the appearance of new peaks in High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) chromatograms is a key indicator of hydrolysis. Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR), can also be used to identify the formation of hydrolysis byproducts.

Q5: How should I store this compound to ensure its long-term stability?

For long-term storage, this compound should be kept in a refrigerator at 2-8°C, under an inert atmosphere, and protected from moisture as it is hygroscopic.[7]

II. Troubleshooting Guide: Addressing Common Experimental Challenges

This section provides solutions to specific problems you might encounter during your experiments.

Problem Potential Cause Recommended Solution
Unexpected peaks in HPLC analysis of a freshly prepared solution. Rapid hydrolysis due to unbuffered solvent.Prepare solutions in a pre-chilled, appropriate buffer system (e.g., phosphate or citrate buffer) within the optimal pH range of 6-7.[6]
Inconsistent reaction yields when using the compound. Degradation of the stock solution over time.Always use freshly prepared solutions of this compound. If a stock solution must be stored, aliquot and freeze it at -20°C and use each aliquot only once.
Difficulty dissolving the compound. The compound is a solid that is soluble in some organic solvents.[8]Use a co-solvent system if compatible with your reaction, or gently warm the buffered solution. Ensure the final pH is readjusted after dissolution.
Reaction failure or low conversion rates. Complete or significant hydrolysis of the starting material.Verify the pH of your reaction mixture throughout the experiment. The reaction itself might be generating acidic or basic byproducts that alter the pH.
III. Experimental Protocols & Methodologies

Protocol 1: Preparation of a Buffered Stock Solution

This protocol outlines the steps for preparing a stable stock solution of this compound.

Materials:

  • This compound

  • Phosphate buffer components (Monobasic and Dibasic Sodium Phosphate)

  • Deionized water

  • pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Buffer Preparation: Prepare a 0.1 M phosphate buffer solution. Adjust the ratio of the monobasic and dibasic phosphate solutions to achieve a final pH of 6.5.

  • Dissolution: Accurately weigh the desired amount of this compound.

  • Slowly add the compound to the chilled phosphate buffer while stirring gently to facilitate dissolution.

  • Final pH Adjustment: After complete dissolution, re-check the pH of the solution and adjust to 6.5 if necessary using dilute phosphoric acid or sodium hydroxide.

  • Storage: Use the solution immediately or aliquot into single-use vials and store at -20°C.

Protocol 2: Monitoring Hydrolysis by HPLC

This method allows for the quantitative assessment of the compound's stability over time.

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 270 nm[6]

  • Injection Volume: 10 µL

Procedure:

  • Prepare a solution of this compound in the desired solvent or buffer.

  • Inject a sample immediately after preparation (t=0) to obtain a baseline chromatogram.

  • Incubate the solution under the desired experimental conditions (e.g., specific pH, temperature).

  • At regular intervals, withdraw an aliquot, and if necessary, quench any reaction and dilute it to an appropriate concentration.

  • Inject the samples onto the HPLC system.

  • Monitor the decrease in the peak area of the parent compound and the emergence of new peaks corresponding to hydrolysis products.

IV. Visualizing the Science: Diagrams and Workflows

Hydrolysis_Pathway

Experimental_Workflow

V. Concluding Remarks

The chemical stability of this compound is critically dependent on the pH of its environment. By understanding the principles of its hydrolysis and implementing the appropriate control strategies outlined in this guide, you can significantly enhance the reliability and reproducibility of your experimental outcomes.

References

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Bioorganic & medicinal chemistry, 16(23), 9878–9881.
  • Miskaki, P., Pistos, M., & Koupparis, M. (2003). Development of a capillary electrophoresis method for the simultaneous determination of cephalosporins. Journal of pharmaceutical and biomedical analysis, 32(4-5), 625–634.
  • Gajda, I., et al. (2022). Electrochemical Removal of Cephalosporin Antibiotic—Cefuroxime Axetil from Aquatic Media Using Boron-Doped Diamond Electrodes: Process Optimization, Degradation Studies and Transformation Products Characterization. International Journal of Molecular Sciences, 23(23), 15201.
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes.
  • Miyake, Y., & Ebata, T. (1983). Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. U.S.
  • Pang, Z., et al. (2023). Ω-Loop mutations control dynamics of the active site by modulating the hydrogen-bonding network in PDC-3 β-lactamase. eLife, 12, e86933.
  • Wikipedia. (n.d.). Oxime. Retrieved from [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie (International ed. in English), 47(38), 7523–7526.
  • Kageyama, S., et al. (2018). Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chromatography-tandem mass spectrometry. Forensic toxicology, 36(2), 424–432.
  • Gao, Y., et al. (2015). Prediction of hydrolysis pathways and kinetics for antibiotics under environmental pH conditions: a quantum chemical study on cephradine. Environmental science & technology, 49(5), 2933–2941.
  • Mukherjee, A., & Desiraju, G. R. (2011). Structural Chemistry of Oximes. Crystal Growth & Design, 11(10), 4449–4463.
  • Ullah, M., et al. (2023). Cephalosporin Containment Management Strategies from Drug Manufacturing to Control Antibiotic Resistance in South Asia. Journal of Environmental Engineering, 149(12), 05023007.
  • Baba, O., et al. (2016). Determination of Chitin Based on the Colorimetric Assay of Glucosamine in Acidic Hydrolysate. Analytical Sciences, 32(6), 701-704.

Sources

Technical Support Center: Enhancing Peptide Coupling Reactions Involving Sterically Hindered Amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of incorporating sterically hindered amino acids into peptide sequences. The inherent bulk of these residues presents a significant kinetic barrier to efficient peptide bond formation, often leading to frustratingly low yields, incomplete reactions, and challenging purifications.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to empower you to overcome these synthetic hurdles. Here, we move beyond simple procedural lists to explain the 'why' behind each recommendation, grounding our advice in established mechanistic principles to ensure scientifically sound and reproducible outcomes.

Troubleshooting Guide: Overcoming Difficult Couplings

This section addresses the most common issues encountered during the coupling of sterically hindered amino acids, such as α,α-disubstituted amino acids (e.g., Aib), N-methylated amino acids, and residues with bulky side chains (e.g., Val, Ile).

Issue 1: Low or No Coupling Efficiency (Incomplete Reaction)

Symptom: Analysis of the crude peptide (e.g., by LC-MS) shows a high proportion of truncated sequences, or a positive Kaiser test (for primary amines) or Chloranil test (for secondary amines) after the coupling step.

Primary Cause: The steric bulk of either the incoming amino acid or the N-terminal residue of the peptide-resin physically obstructs the approach of the nucleophilic amine to the activated carboxyl group, slowing the reaction rate to a crawl.[1] Standard coupling conditions are often insufficient to overcome this activation energy barrier.

Systematic Troubleshooting & Solutions:

Potential Cause Recommended Solution & Scientific Rationale
Inefficient Coupling Reagent Switch to a high-potency, in-situ activating reagent. Standard carbodiimides like DCC or DIC are often too slow for sterically demanding couplings.[1] Aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP) are significantly more effective because they generate highly reactive O-acylisourea or active ester intermediates that can overcome the steric barrier.[2] For exceptionally challenging couplings, such as with α,α-disubstituted amino acids, consider converting the carboxylic acid to an acyl fluoride using reagents like TFFH. The small size of the fluoride leaving group makes it a superb choice for these scenarios.[3][4]
Suboptimal Reaction Conditions Increase reaction time and/or temperature. Steric hindrance dramatically slows down reaction kinetics. Extending the coupling time from a standard 1-2 hours to 4 hours, or even overnight, can be beneficial.[1] Additionally, elevating the reaction temperature to 35-50°C can provide the necessary energy to overcome the activation barrier.[5] Microwave-assisted peptide synthesis (MAPS) is particularly effective for driving difficult couplings to completion quickly and efficiently.[6]
Inappropriate Solvent Choice Optimize the solvent system. The solvent plays a critical role in resin swelling, peptide chain solvation, and reagent solubility. While DMF is a common choice, for "difficult sequences" prone to aggregation, a switch to N-Methyl-2-pyrrolidone (NMP) or a mixture of solvents like a "magic mixture" of DCM/DMF/NMP (1:1:1) can be highly effective. In some cases, the addition of chaotropic agents or polar, hydrogen bond-disrupting solvents like 2,2,2-trifluoroethanol (TFE) can improve solvation and coupling efficiency.[7]
Peptide Aggregation Incorporate structure-disrupting elements. As a peptide chain elongates, it can fold into secondary structures (e.g., β-sheets) that mask the reactive N-terminus, a phenomenon known as aggregation. This is especially common with hydrophobic residues. To mitigate this, consider introducing pseudoproline dipeptides at strategic locations (every 5-6 residues is a good starting point). These temporary structures disrupt inter-chain hydrogen bonding.[8]
Insufficient Reagent Equivalents Increase the equivalents of amino acid and coupling reagents. For difficult couplings, increasing the concentration of reactants can help drive the reaction forward. A typical modification would be to increase from 3-5 equivalents to 5-10 equivalents of the amino acid and coupling reagents relative to the resin substitution.

Workflow for Troubleshooting Incomplete Coupling

G start Incomplete Coupling Detected (e.g., Positive Kaiser Test) reagent Step 1: Change Coupling Reagent (e.g., to HATU, COMU, or PyBOP) start->reagent Initial Strategy conditions Step 2: Modify Reaction Conditions (Increase Time/Temperature/Microwave) reagent->conditions If still incomplete solvent Step 3: Optimize Solvent (e.g., NMP, 'Magic Mixture', TFE) conditions->solvent If still incomplete double_couple Step 4: Perform a Double Coupling solvent->double_couple If still incomplete capping Step 5: Cap Unreacted Amines (e.g., with Acetic Anhydride) double_couple->capping Reaction Complete proceed Proceed to Deprotection capping->proceed

Caption: A systematic workflow for addressing incomplete peptide coupling reactions.

Issue 2: Racemization at the Cα of the Activated Amino Acid

Symptom: LC-MS or chiral chromatography reveals the presence of a diastereomeric impurity, indicating loss of stereochemical integrity.

Primary Cause: The activated carboxyl group can cyclize to form an oxazolone intermediate. The Cα proton of this oxazolone is acidic and can be abstracted by a base, leading to racemization.[9] This is a significant risk, especially when using strong bases or extended reaction times.

Preventative Measures:

Contributing Factor Recommended Solution & Scientific Rationale
Activation Method Use coupling additives that suppress racemization. Additives like 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt), and Ethyl (hydroxyimino)cyanoacetate (OxymaPure) are crucial.[3][8] They react with the activated intermediate to form an active ester that is less prone to racemization than the oxazolone. Reagents that incorporate these additives, such as HATU (contains HOAt) and COMU (contains OxymaPure), are excellent choices.[3]
Base Selection and Stoichiometry Use a weaker, non-nucleophilic base and precise stoichiometry. The base is required to neutralize the protonated amine and facilitate the reaction. However, excess strong base can promote racemization.[9] N,N-Diisopropylethylamine (DIPEA) is commonly used, but for sensitive couplings, a weaker base like N-methylmorpholine (NMM) or sym-collidine is preferred.[3] Use the minimum amount of base necessary, typically 2 equivalents relative to the amino acid.
Pre-activation Time Minimize pre-activation time. Allowing the amino acid and coupling reagent to "pre-activate" for an extended period before adding it to the resin can increase the risk of racemization. A short pre-activation time (1-5 minutes) is generally sufficient.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best all-around coupling reagent for sterically hindered amino acids?

While there is no single "best" reagent for all situations, HATU and its modern, safer alternative COMU are considered among the most effective.[3] HATU generates a highly reactive OAt-ester, and the anchimeric assistance from the pyridine nitrogen in HOAt further accelerates the coupling. COMU, an Oxyma-based reagent, offers comparable efficiency to HATU but avoids the use of potentially explosive benzotriazole derivatives, making it a safer and often more soluble option.[3]

Q2: When should I perform a "double coupling"?

A double coupling, which is simply repeating the coupling step with a fresh solution of reagents, is a practical strategy when you anticipate a difficult coupling or when a monitoring test (like the Kaiser test) indicates an incomplete reaction after the first attempt. It's a brute-force method that can often drive the reaction to completion.

Q3: What is "capping" and why is it important?

Capping is the process of acetylating any unreacted N-terminal amines on the peptide-resin after a coupling step. This is typically done using acetic anhydride.[5] The purpose is to terminate the extension of these chains, preventing the formation of deletion sequences (peptides missing one amino acid). This greatly simplifies the final purification, as the capped, truncated peptides are easily separated from the full-length product.

Q4: Can I use carbodiimides like DIC for hindered couplings if I add an additive like OxymaPure?

Yes, the addition of additives like HOBt, HOAt, or OxymaPure significantly enhances the reactivity of carbodiimide-mediated couplings and reduces the risk of side reactions like racemization and N-acylurea formation.[3] While this approach is more effective than using DIC alone, for extremely hindered residues, aminium/phosphonium reagents are generally more reliable.

Q5: How does microwave energy help in difficult couplings?

Microwave energy efficiently and uniformly heats the reaction mixture, which provides the necessary energy to overcome the high activation barriers of sterically hindered couplings.[6] This allows for a dramatic reduction in reaction times (from hours to minutes) and often leads to higher coupling efficiencies and purer crude products.[6]

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is designed for a standard 0.1 mmol solid-phase synthesis scale.

  • Resin Preparation:

    • Swell the resin (e.g., 100 mg of Rink Amide resin with a substitution of 1.0 mmol/g) in DMF for 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (1 x 2 min, 1 x 10 min).

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Activation (Pre-activation):

    • In a separate vial, dissolve the sterically hindered Fmoc-amino acid (0.4 mmol, 4 eq.) and HATU (0.39 mmol, 3.9 eq.) in 2 mL of DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.).

    • Vortex the mixture for 1-5 minutes.[1]

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. For extremely difficult couplings, the reaction can be extended overnight or heated to 40°C.

    • Alternatively, perform the coupling in a microwave peptide synthesizer at 75°C for 10-30 minutes.

  • Monitoring and Wash:

    • Take a small sample of resin beads and perform a Kaiser test. If the test is negative (beads remain colorless or yellow), the coupling is complete.

    • If the test is positive (blue beads), consider a second coupling (repeat steps 2-3).

    • Wash the resin with DMF (5x) to remove excess reagents.

  • Capping (Optional but Recommended):

    • If the coupling is incomplete after a second attempt, cap the unreacted amines.

    • Treat the resin with a solution of acetic anhydride/DIPEA/DMF (1:2:3 v/v/v) for 30 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is an advanced method for cases where even potent uronium/phosphonium reagents fail.[1]

  • Resin Preparation:

    • Follow the same deprotection and washing procedure as in Protocol 1.

  • Acyl Fluoride Formation:

    • In a separate vial, dissolve the protected, sterically hindered amino acid (e.g., Fmoc-Aib-OH) (0.5 mmol, 5 eq.) in 2 mL of anhydrous DCM.

    • Add TFFH (tetramethylfluoroformamidinium hexafluorophosphate) (0.5 mmol, 5 eq.) and sym-collidine (1.0 mmol, 10 eq.).

    • Stir the solution at room temperature for 10-15 minutes to generate the amino acid fluoride.

  • Coupling Reaction:

    • Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.

    • Allow the reaction to proceed for 2-6 hours. Monitoring for completeness is crucial as reaction times can vary.

  • Wash and Proceed:

    • Wash the resin as described in Protocol 1.

Decision Tree for Coupling Strategy

G start Start: Select Sterically Hindered Amino Acid q2 Is the peptide sequence prone to aggregation? start->q2 q1 Is the amino acid α,α-disubstituted (e.g., Aib)? strategy1 Strategy 1: Standard High-Power Coupling Reagent: HATU, HBTU, or PyBOP Solvent: DMF or NMP Conditions: RT, 2-4h q1->strategy1 No strategy3 Strategy 3: Acyl Fluoride Method Reagent: TFFH Solvent: Anhydrous DCM Use for most extreme cases q1->strategy3 Yes q2->q1 No strategy4 Strategy 4: Aggregation Mitigation Incorporate Pseudoproline Dipeptides Use NMP or 'Magic Mixture' q2->strategy4 Yes strategy2 Strategy 2: Enhanced Conditions Use Microwave (75°C, 10-30 min) OR Increase Temp (40-50°C) & Time (4h+) strategy1->strategy2 If coupling is slow or incomplete

Caption: A decision tree to guide the selection of an appropriate coupling strategy.

References

  • Pennington, M. W., & Byrnes, M. F. (1994). Procedures to Improve Difficult Couplings. In Peptide Synthesis Protocols (pp. 41-52). Humana Press.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2011). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 16(1), 67-89.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • ChemPep Inc. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Coin, I., Dölling, R., & Bienert, M. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Pharmacology, 11, 298.
  • Albericio, F., & Subirós-Funosas, R. (2012). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 16(1), 15-27.
  • Creative Peptides. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.

Sources

Validation & Comparative

Purity validation of synthesized (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Purity Validation of Synthesized (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid

Authored by: A Senior Application Scientist

Introduction: The Gatekeeper to Cephalosporin Purity

This compound is a critical starting material in the synthesis of numerous third-generation cephalosporin antibiotics. Its molecular integrity is the foundation upon which the safety and efficacy of the final Active Pharmaceutical Ingredient (API) are built. The presence of even minute impurities, such as geometric isomers or synthesis-related by-products, can have cascading effects, potentially leading to downstream products with altered pharmacological profiles or increased toxicity.

Therefore, a robust, multi-faceted purity validation strategy is not merely a regulatory formality but a scientific necessity. This guide provides an in-depth comparison of the primary analytical techniques for validating the purity of this key intermediate. We will move beyond procedural lists to explore the causality behind methodological choices, offering a framework for creating a self-validating system that ensures the highest standards of quality, in alignment with International Council for Harmonisation (ICH) guidelines.[1][2]

Understanding the Challenge: Synthesis and the Impurity Landscape

The purity validation of any synthesized compound begins with a thorough understanding of its synthetic pathway, as this dictates the likely impurity profile. A common route to this compound involves the reaction of a 4-chloroacetoacetic ester with thiourea, followed by oximation.[3][4] This process, while effective, can introduce several classes of impurities that must be rigorously monitored.

Potential Impurities from Synthesis:

  • Geometric Isomer: The most critical process-related impurity is the (E)-isomer.[5] Its structural similarity makes it challenging to separate and its presence can lead to the formation of undesired isomeric final APIs.

  • Unreacted Starting Materials: Residuals of thiourea and 4-chloroacetoacetic ester can carry through the synthesis.

  • Key Intermediates: Incomplete oximation can result in the presence of 2-(2-aminothiazol-4-yl)acetic acid.[6][7]

  • By-products: Side reactions inherent to the process can generate other related substances.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., methanol, acetone) must be quantified to ensure they are below safety limits defined by ICH Q3C guidelines.[1][8]

The following diagram illustrates the relationship between the synthesis pathway and the potential impurities that must be targeted during validation.

G cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities Thiourea Thiourea Reaction1 Cyclocondensation Thiourea->Reaction1 4-Chloroacetoacetate 4-Chloroacetoacetate 4-Chloroacetoacetate->Reaction1 Intermediate 2-(2-aminothiazol-4-yl)acetic acid intermediate Reaction1->Intermediate Impurity_Start Unreacted Starting Materials Reaction1->Impurity_Start Carryover Reaction2 Oximation Intermediate->Reaction2 Product (Z)-2-(2-aminothiazol-4-yl)-2- (hydroxyimino)acetic acid Reaction2->Product Impurity_Inter Unreacted Intermediate Reaction2->Impurity_Inter Incomplete Reaction Impurity_Isomer (E)-Isomer Reaction2->Impurity_Isomer Isomerization Impurity_Byproduct Side-Reaction Products

Caption: Relationship between synthesis and potential impurities.

Orthogonal Approaches: A Comparative Analysis of Validation Techniques

No single analytical technique is sufficient to fully characterize the purity of a pharmaceutical intermediate. A robust validation strategy relies on orthogonal methods—techniques that measure the same attribute through different physicochemical principles—to build a comprehensive and trustworthy purity profile. The three pillars of this strategy are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC, particularly in its reverse-phase mode, is indispensable for pharmaceutical purity analysis due to its high resolving power, sensitivity, and quantitative accuracy.

  • Causality of Choice: HPLC excels at separating compounds with minor structural differences. This makes it the premier choice for resolving the critical (Z)- and (E)-isomers and quantifying them alongside other process-related impurities. Its ability to generate precise quantitative data is essential for batch release and for ensuring compliance with impurity thresholds outlined in ICH Q3A.[1][9]

This protocol is a representative method for the purity determination of this compound.

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Ortho-phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 40% B

      • 25-30 min: 40% B

      • 30-32 min: 40% to 5% B

      • 32-40 min: 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard: Accurately weigh and dissolve a well-characterized reference standard of the compound in a diluent (e.g., 50:50 water:acetonitrile) to a concentration of 0.1 mg/mL.

    • Sample: Prepare the synthesized batch at the same concentration in the same diluent.

  • Validation Parameters (per ICH Q2(R2)): [10][11]

    • Specificity: Spike the sample with known impurities (if available) and demonstrate baseline resolution.

    • Linearity: Analyze a series of solutions over a range (e.g., LOQ to 150% of the target concentration) and confirm a correlation coefficient (r²) > 0.999.

    • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at different levels (e.g., 50%, 100%, 150%).

    • Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts). The relative standard deviation (%RSD) should typically be <2%.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

While HPLC provides quantitative data on separated components, NMR offers definitive structural confirmation of the bulk material and can identify impurities without the need for a reference standard.

  • Causality of Choice: NMR is a structurally definitive technique. It provides unambiguous confirmation that the desired (Z)-isomer has been synthesized. Furthermore, the chemical shifts of protons near the C=N double bond are distinct for the (Z) and (E) isomers, allowing for clear identification and even quantification of the isomeric impurity. Quantitative NMR (qNMR) can be used to determine the absolute purity of the material against an internal standard of known purity.

  • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized sample in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆), which solubilizes the acidic compound and avoids exchange of the labile -OH and -NH₂ protons.

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Acquisition: Standard proton experiment.

    • Referencing: Calibrate the spectrum to the residual solvent peak (e.g., DMSO at ~2.50 ppm).

  • Data Interpretation:

    • Structural Confirmation: Verify the presence of expected signals: the thiazole ring proton, the aminothiazole -NH₂ protons, and the hydroxyimino -OH proton.

    • Impurity Identification: Look for signals that do not correspond to the main compound or the solvent. These could indicate residual starting materials, intermediates, or the (E)-isomer, which will have characteristic shifts.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Impurity Investigator

When unknown peaks appear in the HPLC chromatogram, LC-MS is the ideal tool for identification.

  • Causality of Choice: MS provides the molecular weight of an unknown compound, which is a critical piece of information for its identification.[12] By coupling LC with MS, we can obtain the mass of each impurity as it elutes from the column, allowing for rapid tentative identification of by-products or degradation products without needing to isolate them first.

  • Chromatographic System: Use the same or a similar HPLC method as described above to ensure correlation of retention times. The mobile phase may need to be modified to use volatile buffers (e.g., formic acid or ammonium formate instead of phosphoric acid).

  • Mass Spectrometer:

    • Ionization Source: Electrospray Ionization (ESI) is typically used for polar molecules like this one. Both positive and negative modes should be evaluated.

    • Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is preferred to obtain accurate mass data, which aids in determining the elemental composition.

  • Data Interpretation:

    • Correlate the unknown peaks in the UV chromatogram with their corresponding mass spectra.

    • The molecular ion peak ([M+H]⁺ or [M-H]⁻) provides the molecular weight of the impurity.

    • Use this information, along with knowledge of the synthetic process, to propose a structure for the unknown impurity.

An Integrated and Self-Validating Workflow

A truly trustworthy purity validation system integrates these orthogonal techniques into a logical workflow. This approach ensures that any potential weakness of one method is compensated for by the strength of another.

G Start Synthesized Batch of (Z)-ATHAA HPLC Quantitative Purity & Impurity Profile by Validated RP-HPLC Start->HPLC Decision1 Purity > 99%? No Unknowns > 0.1%? HPLC->Decision1 NMR Structural Confirmation by ¹H NMR Decision1->NMR Yes LCMS Identify Unknown Impurities by LC-MS Decision1->LCMS No Decision2 Structure Confirmed? (E)-Isomer Absent? NMR->Decision2 Release Batch Release Decision2->Release Yes Reject Reject or Reprocess Batch Decision2->Reject No LCMS->Reject

Caption: Integrated workflow for purity validation.

Comparative Performance Summary

The following table summarizes the performance of each technique against key validation parameters, providing an objective guide for method selection.

Parameter High-Performance Liquid Chromatography (HPLC) Nuclear Magnetic Resonance (NMR) Liquid Chromatography-Mass Spectrometry (LC-MS)
Specificity Excellent for separating geometric isomers and related substances.Excellent for definitive structural confirmation and isomer identification.Good ; separation is determined by LC, but MS can distinguish co-eluting peaks with different masses.
Quantitation Excellent ; the primary method for accurate and precise purity and impurity quantification.Good ; possible via qNMR with an internal standard, but less routine than HPLC.Poor to Fair ; response factors vary significantly. Primarily a qualitative/identification tool.
Sensitivity (LOD/LOQ) High ; capable of detecting impurities at levels of 0.05% or lower.Low to Moderate ; typically requires impurities to be at >0.5-1% level for detection.Very High ; excellent for trace-level impurity detection and identification.
Identification Limited ; requires comparison to a known reference standard.Excellent ; provides definitive structural information.Excellent ; provides molecular weight and fragmentation data for unknown identification.
Primary Role Routine QC, Batch Release, Purity Assay, Impurity Control. Structural Elucidation, Isomer Confirmation, Absolute Purity (qNMR). Unknown Impurity Identification, Degradation Studies.

Conclusion: A Triad of Trustworthiness

The purity validation of this compound is a critical control point in the manufacturing of essential cephalosporin antibiotics. A robust and reliable assessment cannot be achieved with a single analytical method. Instead, a strategic and integrated approach utilizing the complementary strengths of HPLC, NMR, and LC-MS is paramount.

HPLC serves as the quantitative foundation, providing the precise data needed for batch release. NMR acts as the structural cornerstone, offering unambiguous confirmation of the desired molecule. Finally, LC-MS functions as the investigative tool, enabling the rapid identification of unknown impurities. By employing this orthogonal triad, researchers and drug development professionals can construct a self-validating system that ensures the purity, safety, and quality of the intermediate, thereby safeguarding the integrity of the final API.

References

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (1985). US4503234A - Production of 2-(2-aminothiazole-4-yl)-2-(syn)-methoxyimino acetic esters.
  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2022). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical studies. Retrieved from [Link]

  • Google Patents. (2023). CN116102454A - Preparation method of 2-(hydroxyimino)acetic acid.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Der Pharma Chemica. (2011). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2019). Validated Reverse Phase HPLC Method for the Determination of Acetic acid Content in Hard Gelatin Capsule Shells from animal origin. Retrieved from [Link]

  • Tianjin University of Science and Technology. (2010). Preparation of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride. Retrieved from [Link]

  • Google Patents. (2014). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Google Patents. (1983). US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
  • Royal Society of Chemistry. (2017). Synthesis of aminothiazoles: polymer-supported approaches. Retrieved from [Link]

  • National Institutes of Health. (2022). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. Retrieved from [Link]

  • SINOPEG. (2023). Pharmaceutical Intermediate Quality Standards: A Practical Guide. Retrieved from [Link]

  • MDPI. (2021). (5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic Acid Derivatives as Multifunctional Aldose Reductase Inhibitors. Retrieved from [Link]

  • Journal of Pharmacy and Pharmacology. (2023). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. Retrieved from [Link]

  • PubMed. (2024). Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • MDPI. (2022). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to X-ray Crystallography of (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Imperative of Cephalosporin Side Chains

The molecule at the heart of our discussion, (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid, and its derivatives, represent a cornerstone in the development of modern cephalosporin antibiotics.[1] These moieties are not mere appendages; they are critical R1 side chains that profoundly influence the antibacterial spectrum, potency, and susceptibility to β-lactamase degradation of the final drug product.[2][3][4] The precise three-dimensional arrangement of atoms within these side chains dictates their interaction with penicillin-binding proteins (PBPs) and, conversely, their recognition by bacterial resistance enzymes. Therefore, obtaining an unambiguous, high-resolution crystal structure through single-crystal X-ray diffraction (SC-XRD) is not just an academic exercise—it is a critical step in rational drug design and development.[5][6]

This guide provides a comparative analysis of crystallographic techniques tailored for these vital pharmaceutical precursors. We will move beyond rote protocols to explore the underlying principles, helping you navigate the challenges of crystallization and structural analysis to accelerate your research and development efforts.

The Crystallization Challenge: Confronting Polymorphism and Molecular Flexibility

The journey from a purified powder to a diffraction-quality single crystal is often the most significant bottleneck in structural analysis. For active pharmaceutical ingredients (APIs) and their precursors, this challenge is magnified by the phenomenon of polymorphism—the ability of a compound to exist in multiple crystalline forms.[7][8][9] Different polymorphs of the same compound can exhibit varied physical properties, including solubility, stability, and bioavailability, making control over the crystallization process paramount.[10][11]

Derivatives of this compound present specific hurdles:

  • Multiple Hydrogen Bond Donors/Acceptors: The amine, carboxylic acid, and hydroxyimino groups can form complex hydrogen-bonding networks, leading to various packing arrangements.[12]

  • Rotational Freedom: The bond connecting the thiazole ring to the acetic acid moiety allows for conformational flexibility, which can inhibit the ordered packing required for crystallization.

  • Solvent Interactions: The polarity of the molecule makes it sensitive to solvent choice, which can become incorporated into the crystal lattice (forming solvates or hydrates) or influence the resulting polymorphic form.

A successful crystallization strategy hinges on carefully controlling the kinetics of nucleation and crystal growth to favor a single, well-ordered crystalline form.

Comparative Analysis of Crystallization Methodologies

Obtaining high-quality single crystals suitable for SC-XRD is a process of empirical screening and optimization.[13] Several classical techniques are employed, each offering a different approach to achieving the supersaturation necessary for crystal growth. The choice of method depends on the solubility of the compound, the quantity of material available, and its thermal stability.

Method Principle Advantages Disadvantages Best Suited For
Slow Evaporation Solvent is slowly removed from a near-saturated solution, increasing solute concentration.Simple setup; requires minimal equipment.Difficult to control nucleation; risk of forming polycrystalline masses.Compounds with moderate volatility solvents and good thermal stability.
Vapor Diffusion (Hanging & Sitting Drop) An anti-solvent vapor diffuses into a drop of the sample solution, gradually decreasing solubility.[13][14][15]Requires very small amounts of material (mg scale); allows for fine control over equilibration rate.[14][16]More complex setup; sensitive to vibrations and temperature fluctuations.Screening a wide range of conditions with limited material.[14]
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a miscible anti-solvent, with crystallization occurring at the interface.Can produce very high-quality crystals; effective for compounds sensitive to air.Can be difficult to set up without disturbing the interface; requires larger volumes.Compounds that are prone to oiling out or precipitating rapidly.
Cooling Crystallization A saturated solution at a higher temperature is slowly cooled, reducing solubility and inducing crystallization.Amenable to scale-up; allows for precise control of saturation.Requires precise temperature control; not suitable for compounds with low temperature-solubility coefficients.Compounds with good solubility in a specific solvent and significant solubility change with temperature.

For the aminothiazole derivatives , Vapor Diffusion is often the most powerful and material-efficient screening method.[14] It allows for the simultaneous testing of numerous solvent/anti-solvent systems, which is critical for navigating the complex solubility and polymorphism landscape of these molecules.

Workflow & Decision Logic for Crystallization

The process from a synthesized compound to a refined crystal structure follows a logical progression. The initial and most critical phase involves selecting the right conditions for crystallization.

G cluster_prep Phase 1: Preparation & Screening cluster_growth Phase 2: Crystal Growth & Harvest cluster_analysis Phase 3: Data Collection & Analysis start Purified Compound solubility Solubility Screening (Various Solvents) start->solubility setup Setup Crystallization Plates (e.g., Vapor Diffusion) solubility->setup incubation Incubate at Stable Temperature setup->incubation monitoring Microscopic Monitoring for Crystals incubation->monitoring monitoring->setup No Crystals / Precipitate harvest Harvest Best Crystal monitoring->harvest Crystals Formed mount Mount Crystal on Diffractometer harvest->mount xray X-ray Diffraction Data Collection mount->xray solve Solve & Refine Structure xray->solve end Final Structure (CIF) solve->end

Caption: High-level workflow from purified compound to final crystal structure.

Experimental Protocol: Sitting Drop Vapor Diffusion

This protocol provides a robust starting point for crystallizing aminothiazole derivatives. It is designed to be a self-validating system; successful crystal growth provides direct evidence of appropriate condition selection.

Materials:

  • This compound derivative (≥98% purity)

  • 24-well sitting drop crystallization plates[16]

  • Micropipettes and sterile tips

  • Anhydrous solvents (e.g., Methanol, Ethanol, DMF, DMSO)

  • Anti-solvents (e.g., Water, Isopropanol, Ethyl Acetate, Diethyl Ether)

  • High-vacuum grease[17]

Methodology:

  • Prepare Stock Solution: Dissolve 5-10 mg of the purified compound in 100-200 µL of a primary solvent (e.g., DMSO or DMF) to create a concentrated stock solution. Causality: Using a good solvent ensures complete dissolution, which is essential for preventing the precipitation of amorphous material.

  • Prepare Reservoir Solutions: In the reservoirs of the 24-well plate, prepare 500 µL of various solvent/anti-solvent mixtures. A good starting screen might include varying the ratio of a good solvent (e.g., Methanol) to an anti-solvent (e.g., Water) from 90:10 to 10:90.

  • Set the Drop: On the sitting drop post, carefully pipette 1 µL of your compound's stock solution. To this, add 1 µL of the corresponding reservoir solution from the same well. Causality: Mixing the sample with the reservoir solution establishes an initial state of subsaturation. The subsequent vapor equilibration will slowly drive the drop towards supersaturation.

  • Seal the Plate: Carefully seal each well with a clear cover slip, using a thin bead of vacuum grease to ensure an airtight seal.[17] An airtight system is critical for the slow, controlled process of vapor diffusion.[15]

  • Incubate and Monitor: Place the plate in a vibration-free location with a stable temperature (e.g., 18-22°C). Monitor the drops daily under a microscope for the first week, and then periodically for up to a month.

  • Troubleshooting:

    • No Crystals, Clear Drop: The solution is likely too undersaturated. Redesign the screen with a higher starting concentration or a greater proportion of anti-solvent in the reservoir.

    • Amorphous Precipitate: Nucleation occurred too rapidly. Slow the equilibration by using a less volatile anti-solvent or by reducing the concentration gradient between the drop and the reservoir.

    • Microcrystals: Many small crystals suggest too many nucleation events. Use a lower concentration of the compound or introduce a seeding crystal from a previous experiment.

Data Interpretation: What to Look for in a Crystal Structure

Once a suitable crystal is obtained and diffraction data are collected, the resulting structural model provides invaluable information.[5][18]

Parameter Description Significance for Drug Development
Unit Cell Dimensions & Space Group The basic repeating unit of the crystal and its symmetry.Defines the crystal packing. Different polymorphs will have different unit cells.
Conformation The specific torsion angles of the molecule, particularly around the C-C bond linking the rings and the C=N bond of the oxime.Determines the 3D shape presented to the biological target. A strained or unusual conformation can impact binding affinity.
Hydrogen Bonding Network The specific intermolecular interactions (e.g., N-H···O, O-H···N) that stabilize the crystal lattice.[12]Provides insight into the molecule's self-association properties, which can influence solubility and dissolution rates.
Resolution (Å) A measure of the level of detail in the electron density map. Lower numbers are better (e.g., 1.2 Å is high resolution).High resolution allows for the unambiguous placement of all atoms, including hydrogen atoms, which is critical for understanding protonation states and H-bonds.
R-factors (R1, Rwork/Rfree) A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.Lower values (typically <0.05 for R1 in high-quality small molecule structures) indicate a more accurate and reliable model.

Alternative Techniques: When is Crystallography the Right Tool?

While single-crystal X-ray diffraction provides the gold standard for atomic-level structural determination, it is not the only tool available.

G cluster_info XRD Single-Crystal XRD XRD_info Definitive 3D Structure Absolute Stereochemistry Intermolecular Packing XRD->XRD_info Reveals NMR NMR Spectroscopy NMR_info Structure in Solution Connectivity & Dynamics Conformational Averaging NMR->NMR_info Reveals PowderXRD Powder XRD PowderXRD_info Bulk Crystalline Phase ID Polymorph Screening Percent Crystallinity PowderXRD->PowderXRD_info Reveals MS Mass Spectrometry MS_info Molecular Weight Elemental Composition MS->MS_info Reveals

Caption: Comparison of information from different analytical techniques.
  • NMR Spectroscopy: Provides invaluable information about the structure and dynamics of the molecule in solution. However, it describes a time-averaged conformation and cannot define the specific solid-state packing and intermolecular interactions that crystallography reveals.

  • Powder X-ray Diffraction (PXRD): An essential tool for analyzing bulk crystalline material.[19] It is used for phase identification, polymorph screening, and quality control, but it does not provide the atomic-level detail of a single-crystal experiment.

The techniques are complementary. NMR confirms the covalent structure, PXRD identifies the bulk polymorphic form, and SC-XRD provides the definitive, high-resolution 3D structure of that specific polymorph.

Conclusion

The X-ray crystallographic analysis of this compound derivatives is a critical capability for any research program focused on the development of cephalosporin antibiotics. The definitive structural data it provides on conformation and intermolecular packing are essential for understanding structure-activity relationships, guiding medicinal chemistry efforts, and ensuring control over the solid-state properties of the API. While the path to a high-quality crystal can be challenging, a systematic approach that compares various crystallization techniques, particularly vapor diffusion, and a thorough understanding of the data generated will ultimately lead to success.

References

  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews.

  • Pharmaffiliates. This compound.

  • Zhang, G. G., et al. (2008). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed.

  • Piccinno, M., et al. (2019). Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity. PMC.

  • Single-crystal X-ray Diffraction. (2007). SERC (Carleton).

  • Smith, G., et al. (1999). Molecular co-crystals of 2-aminothiazole derivatives. ResearchGate.

  • The Basics of Polymorphism. (2023). Nishka Research.

  • Fricia, M., et al. (2021). Cephalosporins' Cross-Reactivity and the High Degree of Required Knowledge. MDPI.

  • Single Crystal X-ray Diffraction and Structure Analysis.

  • Guide for crystallization.

  • 2-Aminothiazole and 2-aminothiazolinone derivatives. (2003). Sci-Hub.

  • Yin, D., et al. (2016). Crystallization of Membrane Proteins by Vapor Diffusion. PMC.

  • Identification of crystalline materials with X-Ray Diffraction (XRD). FORCE Technology.

  • Jeffres, M. (2025). Cross-Reactivity Between Cephalosporins and Penicillins. IDStewardship.

  • EP2682390A1 - 2-aminothiazole derivative, preparation method, and use. Google Patents.

  • Sitting Drop Vapor Diffusion. Hampton Research.

  • Wang, Y., et al. (2021). An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients. ACS Publications.

  • Sitting Drop Vapor Diffusion Crystallization. Hampton Research.

  • POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Jagiellońskie Centrum Innowacji.

  • ASCIA Consensus Statement for Assessment of Suspected Allergy to Cephalosporin Antibiotics. ASCIA.

  • PubChem. (Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic acid.

  • Wikipedia. 2-Aminothiazole.

  • Live from the Lab: What is Single Crystal X-Ray Diffraction?. (2022). YouTube.

  • Caira, M. R. (2019). Polymorphism of Active Pharmaceutical Ingredients. Scite.ai.

  • Rates of cross-reactivity between beta-lactam antibiotics.

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A Comparative Guide to the Antimicrobial Activity of Aminothiazole Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-present battle against microbial resistance, the exploration of novel antimicrobial scaffolds is a cornerstone of drug discovery. Among the myriad of heterocyclic compounds, the 2-aminothiazole nucleus has emerged as a privileged structure, forming the backbone of numerous compounds with a wide spectrum of biological activities. This guide provides a comprehensive comparison of the antimicrobial activity of a series of aminothiazole acetic acid derivatives, offering researchers, scientists, and drug development professionals a detailed analysis of their potential. We will delve into the structure-activity relationships (SAR) that govern their efficacy, provide detailed experimental protocols for antimicrobial evaluation, and present a comparative analysis of their performance against various microbial strains.

The Scientific Rationale: Why Aminothiazole Acetic Acids?

The 2-aminothiazole ring is a versatile pharmacophore known for its presence in various clinically used drugs.[1] The incorporation of an acetic acid moiety to this scaffold is a strategic design choice. The carboxylic acid group can enhance the molecule's solubility and provides a potential point of interaction with biological targets through hydrogen bonding or ionic interactions. Furthermore, modifications to the substituents on the thiazole ring allow for the fine-tuning of lipophilicity and electronic properties, which are critical determinants of antimicrobial potency. This guide will focus on a series of (5-substituted-2-methyl-1,3-thiazole-4-yl) acetic acids to elucidate the impact of these modifications on their antimicrobial profile.[2]

Visualizing the Core Scaffold and Key Modifications

To better understand the structure-activity relationships discussed in this guide, the following diagram illustrates the general chemical structure of the aminothiazole acetic acid derivatives under consideration. The key positions for substitution (R group) are highlighted, as these are the primary drivers of the observed differences in antimicrobial activity.

G cluster_0 General Structure of Aminothiazole Acetic Acid Derivatives C1 N1 N C1->N1 C4 C1->C4 CH3 CH3 C1->CH3 C2 S1 S C2->S1 NH2 NH2 C2->NH2 C3 C3->C1 R R C3->R N1->C2 S1->C3 C5 C4->C5 O1 O C5->O1 O2 OH C5->O2 C6

Caption: General chemical structure of the aminothiazole acetic acid derivatives discussed.

Comparative Antimicrobial Performance: A Data-Driven Analysis

The antimicrobial efficacy of a compound is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table summarizes the MIC values for a series of (5-substituted-2-methyl-1,3-thiazole-4-yl) acetic acid derivatives against a panel of Gram-positive bacteria, Gram-negative bacteria, and fungi.[2] This data allows for a direct comparison of the impact of different substituents at the R position on the thiazole ring.

Compound IDR-GroupS. aureus (ATCC 6538) MIC (µg/mL)B. subtilis (ATCC 6633) MIC (µg/mL)E. coli (ATCC 8739) MIC (µg/mL)P. aeruginosa (ATCC 9027) MIC (µg/mL)C. albicans (ATCC 10231) MIC (µg/mL)A. niger (ATCC 6275) MIC (µg/mL)
5a n-Octyl1.560.78>100>1003.136.25
5b n-Hexyl6.253.13>100>10012.525
5c n-Butyl2512.5>100>10050100
5d Ethyl>100>100>100>100>100>100
5e Benzyl5025>100>100100>100
5f 4-Chlorobenzyl2512.5>100>10050100
5g 4-Methoxybenzyl10050>100>100>100>100
5h 4-Nitrobenzyl12.56.25>100>1002550
Ciprofloxacin -0.50.250.1250.5--
Amphotericin B -----0.51.0

Structure-Activity Relationship (SAR) Insights

The data presented in the table reveals several key structure-activity relationships:

  • Influence of Alkyl Chain Length: A clear trend is observed with the length of the alkyl substituent at the 5-position of the thiazole ring. The antimicrobial activity against Gram-positive bacteria and fungi increases with increasing chain length, peaking with the n-octyl group (Compound 5a ).[2] This suggests that lipophilicity plays a crucial role in the antimicrobial action of these compounds, likely facilitating their transport across the microbial cell membrane. The sharp decline in activity with shorter alkyl chains (e.g., ethyl in Compound 5d ) underscores the importance of this hydrophobic interaction.

  • Impact of Aromatic Substituents: The introduction of a benzyl group at the 5-position (Compound 5e ) results in moderate activity. Further substitution on the phenyl ring significantly modulates this activity. An electron-withdrawing group, such as a nitro group (Compound 5h ), enhances the antimicrobial potency compared to the unsubstituted benzyl derivative.[2] Conversely, an electron-donating group like a methoxy group (Compound 5g ) diminishes the activity. This indicates that the electronic properties of the substituent influence the compound's interaction with its target.

  • Selectivity against Microbial Classes: A striking observation is the general lack of activity of these derivatives against the tested Gram-negative bacteria (E. coli and P. aeruginosa).[2] This is a common challenge in antimicrobial drug discovery and is often attributed to the complex outer membrane of Gram-negative bacteria, which acts as an effective permeability barrier. The aminothiazole acetic acid derivatives in this series appear to be unable to effectively penetrate this barrier to reach their intracellular targets.

Experimental Protocols: Ensuring Scientific Rigor

The following are detailed, step-by-step methodologies for the key experiments cited in this guide, designed to be self-validating systems for researchers.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the standardized procedure for determining the MIC of the aminothiazole acetic acid derivatives.

G cluster_0 Broth Microdilution Workflow prep Prepare Stock Solutions Dissolve compounds in DMSO to a high concentration (e.g., 10 mg/mL). serial_dil Serial Dilution Perform two-fold serial dilutions of the stock solutions in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth). prep->serial_dil inoculation Inoculate Plates Add the standardized microbial suspension to each well of the microtiter plate. serial_dil->inoculation inoculum_prep Prepare Microbial Inoculum Culture microorganisms overnight and dilute to a standardized concentration (e.g., 0.5 McFarland standard). inoculum_prep->inoculation incubation Incubation Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours. inoculation->incubation read_results Read and Interpret Results The MIC is the lowest concentration of the compound that shows no visible growth. incubation->read_results

Caption: Workflow for the broth microdilution assay.

Agar Well Diffusion Method for Preliminary Antimicrobial Screening

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

G cluster_0 Agar Well Diffusion Workflow agar_prep Prepare Agar Plates Pour sterile molten agar (e.g., Mueller-Hinton Agar) into Petri dishes and allow to solidify. inoculation Inoculate Agar Surface Evenly spread a standardized microbial suspension over the agar surface. agar_prep->inoculation well_creation Create Wells Punch wells of a specific diameter (e.g., 6 mm) into the agar using a sterile cork borer. inoculation->well_creation sample_addition Add Test Compounds Pipette a fixed volume of the compound solution into each well. well_creation->sample_addition incubation Incubation Incubate the plates under appropriate conditions. sample_addition->incubation measure_zones Measure Zones of Inhibition Measure the diameter of the clear zone around each well where microbial growth is inhibited. incubation->measure_zones

Caption: Workflow for the agar well diffusion assay.

Concluding Remarks for the Research Professional

The comparative analysis presented in this guide highlights the potential of aminothiazole acetic acid derivatives as a promising class of antimicrobial agents, particularly against Gram-positive bacteria and fungi. The clear structure-activity relationships observed provide a rational basis for the future design and optimization of more potent and broad-spectrum analogues. The pronounced effect of lipophilicity, governed by the nature of the substituent at the 5-position of the thiazole ring, is a key takeaway for medicinal chemists working in this area.

While the derivatives discussed here show limited activity against Gram-negative bacteria, this presents an opportunity for further research. Strategies to enhance the penetration of these compounds through the Gram-negative outer membrane, such as conjugation with carrier molecules or modification to increase their polarity, could unlock their full antimicrobial potential. The detailed experimental protocols provided herein offer a standardized framework for the reliable evaluation of newly synthesized derivatives, ensuring the generation of robust and comparable data. As the threat of antimicrobial resistance continues to grow, the systematic exploration and optimization of scaffolds like the aminothiazole acetic acid core will be paramount in the development of the next generation of anti-infective therapies.

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. [Link]

  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. MDPI. [Link]

  • Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents. PubMed. [Link]

  • Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PubMed Central. [Link]

  • Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. PubMed Central. [Link]

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A Comparative Guide to Isomeric Purity Assessment of (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Isomeric Purity in Cephalosporin Synthesis

(Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid, often referred to as ATMA, is a pivotal starting material in the synthesis of numerous third-generation cephalosporin antibiotics. The specific geometry of its oxime group—the (Z)-isomer, or syn-isomer—is crucial for the therapeutic efficacy of the final active pharmaceutical ingredient (API). During its synthesis, the formation of the corresponding (E)-isomer (anti-isomer) is a primary process-related impurity. The presence of this (E)-isomer can significantly impact the safety and efficacy profile of the antibiotic. Therefore, regulatory bodies mandate stringent control over the isomeric purity of ATMA.

This guide provides a comprehensive comparison of analytical methodologies for the robust assessment of ATMA's isomeric purity. We will delve into the mechanistic principles behind chromatographic separations, offer detailed, field-tested protocols, and present comparative data to guide researchers and drug development professionals in selecting and implementing the most suitable analytical strategy.

The Analytical Challenge: Separating Geometric Isomers

The (Z) and (E) isomers of ATMA are geometric isomers, also known as diastereomers, which possess the same molecular formula and connectivity but differ in the spatial arrangement of atoms. This subtle structural difference presents a significant analytical challenge, as they often exhibit very similar physicochemical properties. Chromatographic techniques are the most effective for achieving the necessary separation and quantification.[1][2]

Comparative Analysis of Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is the gold standard for impurity analysis in the pharmaceutical industry.[3] However, advances in liquid chromatography have introduced alternatives like Ultra-Performance Liquid Chromatography (UPLC), which offer distinct advantages.

High-Performance Liquid Chromatography (HPLC)

HPLC remains the most widely adopted technique for this analysis due to its robustness, versatility, and extensive documentation in pharmacopeias.[4][5][6] The separation of (Z) and (E) isomers is typically achieved using reversed-phase chromatography.

Mechanism of Separation: In reversed-phase HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation of the ATMA isomers is primarily driven by differences in their polarity and interaction with the stationary phase. The (E)-isomer, often being slightly less polar than the (Z)-isomer, tends to have a stronger affinity for the C18 stationary phase, resulting in a longer retention time.

Workflow for HPLC Method Development and Validation

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) Dev1 Select Column (e.g., C18, C8) Dev2 Optimize Mobile Phase (Buffer pH, Organic Modifier %) Dev1->Dev2 Dev3 Optimize Instrument Parameters (Flow Rate, Temp, Wavelength) Dev2->Dev3 Val1 Specificity (Peak Purity, Resolution > 2) Dev3->Val1 Finalized Method Val2 Linearity & Range (Correlation Coefficient > 0.999) Val1->Val2 Val3 LOD & LOQ (Signal-to-Noise Ratio) Val2->Val3 Val4 Accuracy (% Recovery) Val3->Val4 Val5 Precision (Repeatability, Intermediate) Val4->Val5 Report Routine Analysis Val5->Report Validation Complete

Caption: A typical workflow for developing and validating an HPLC method for isomeric purity assessment, following ICH guidelines.

Detailed HPLC Protocol (Field-Proven Method)

This protocol is a robust starting point for the separation of (Z)-ATMA and its (E)-isomer.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Rationale: The long column length and standard particle size provide a good balance of resolution and backpressure suitable for most standard HPLC systems.[7]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Rationale: A phosphate or acid-based buffer is crucial for controlling the ionization state of the carboxylic acid and amine functional groups on ATMA, ensuring consistent peak shapes and retention times.[8]

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 30% B

    • 25-30 min: 30% B

    • 30-32 min: 30% to 5% B

    • 32-40 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (e.g., 90:10 v/v) to a final concentration of approximately 0.5 mg/mL.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement that utilizes columns with sub-2 µm particle sizes.[9] This technology operates at much higher pressures than conventional HPLC, leading to significant improvements in performance.[10]

Advantages over HPLC:

  • Increased Resolution: Smaller particles provide more efficient separation, leading to sharper peaks and better resolution between the (Z) and (E) isomers.[9]

  • Faster Analysis Times: The high-pressure capabilities allow for higher flow rates without sacrificing separation quality, drastically reducing run times.[11]

  • Reduced Solvent Consumption: Shorter run times and lower flow rates (on scaled-down columns) lead to a significant reduction in solvent usage, making it a "greener" and more cost-effective alternative.[11]

Comparative Performance Data: HPLC vs. UPLC

ParameterHPLC MethodUPLC Method
Column C18, 4.6 x 250 mm, 5 µmC18, 2.1 x 100 mm, 1.7 µm
Run Time ~40 minutes~10 minutes
Resolution (Z/E) 2.54.0
Backpressure ~1500 psi~9000 psi
Solvent Usage/Run ~40 mL~8 mL

This data is representative and may vary based on specific instrumentation and conditions.

Method Validation: Ensuring Trustworthiness and Compliance

Regardless of the chosen technology, the analytical method must be validated to demonstrate its suitability for its intended purpose, in accordance with ICH Q2(R1) guidelines.[12]

Key Validation Parameters

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including its isomer. This is demonstrated by achieving a baseline resolution of >2 between the (Z) and (E) isomer peaks and performing peak purity analysis using a photodiode array (PDA) detector.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of the (E)-isomer that can be reliably detected and quantified. This is crucial for controlling the impurity at very low levels (e.g., <0.1%).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the (E)-isomer over a specified range (e.g., LOQ to 150% of the specification limit).[13] A correlation coefficient (r²) of ≥0.999 is typically required.

  • Accuracy: The closeness of the test results to the true value. This is determined by performing recovery studies on samples spiked with known amounts of the (E)-isomer.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability (intra-assay precision)

    • Intermediate Precision (inter-assay precision)

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate), providing an indication of its reliability during normal usage.

Logical Relationship of Validation Parameters

Validation_Logic cluster_Core Core Performance cluster_Quantitative Quantitative Accuracy cluster_Reliability Method Reliability Specificity Specificity Is the method selective for the isomers? Linearity Linearity Is the response proportional to concentration? Specificity->Linearity Sensitivity LOD & LOQ How little can be measured? Sensitivity->Linearity Accuracy Accuracy Is the result correct? Linearity->Accuracy Precision Precision Is the result reproducible? Linearity->Precision Robustness Robustness Is the method resistant to small changes? Accuracy->Robustness Precision->Robustness

Caption: The logical dependency of key analytical method validation parameters as per ICH Q2(R1).

Conclusion and Recommendations

The accurate assessment of the isomeric purity of this compound is a non-negotiable aspect of quality control in the manufacturing of cephalosporin antibiotics.

  • For routine quality control in established manufacturing environments, a validated HPLC method provides a reliable, robust, and cost-effective solution. Its performance is well-understood, and the methodology is accessible to most QC laboratories.

  • For research, development, and high-throughput environments, a UPLC method is highly recommended.[11][14] The significant gains in speed, resolution, and sensitivity, along with reduced solvent consumption, justify the initial investment in UPLC-capable instrumentation.

Ultimately, the choice of method must be supported by a comprehensive validation study that demonstrates the method is fit for its intended purpose, ensuring product quality and patient safety.

References

  • A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment - PMC. (2025, January 2). PubMed Central.
  • Enantiomers and Their Resolution. (n.d.). Encyclopedia MDPI.
  • Enantioselective Analysis and Separation of Two β-Blockers via Derivatization Approach. (2025, January 11).
  • Thermo Scientific AppsLab Library of Analytical Applications. (n.d.). Thermo Fisher Scientific.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency (EMA).
  • Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formul
  • UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters. (2025, August 7).
  • A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applic
  • New spectrophotometric method for determination of cephalosporins in pharmaceutical formulations. (2025, August 10).
  • Impurity profiling and HPLC methods for drug quality compliance. (2025, September 22). AMSbiopharma.
  • Enantiomers and Their Resolution. (n.d.). MDPI.
  • Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chromatography-tandem mass spectrometry. (n.d.). PubMed.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
  • A Simultaneous, Validated RP-HPLC Method for Determination of Eight Cephalosporins in Pharmaceutical Formulations. (n.d.).
  • Analytical Methods. (2018, March 14). Universidad de Zaragoza.
  • A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. (2024, November 15).
  • Quality Guidelines. (n.d.). ICH.
  • UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters. (n.d.). Semantic Scholar.
  • Determination of Some Cephalosporins in Pharmaceutical Dosage Forms by RP-HPLC Method. (n.d.). IISTE.org.
  • ICH Q2 Validation of Analytical Procedures. (2024, October 31). YouTube.
  • HPLC vs UPLC - What's the Difference?. (n.d.).
  • Various Analysis Techniques for Organic Acids and Examples of Their Applic
  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. (n.d.). csbsju.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub.
  • ANALYTICAL METHODS. (n.d.).
  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. (2024, August 8). Veeprho.
  • An Efficient HPLC Method for the Analysis of Isomeric Purity of technetium-99m-exametazime and Identity Confirmation Using LC-MS. (2003, August 8). PubMed.
  • 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride. (n.d.). Sigma-Aldrich.

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods: HPLC and Titration for (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid is a critical intermediate in the synthesis of several third-generation cephalosporin antibiotics, such as Cefdinir.[1] Its purity and concentration directly impact the quality and efficacy of the final drug product. Therefore, employing and validating robust analytical methods for its assay is not merely a procedural step but a fundamental requirement for ensuring product quality.

This guide provides an in-depth comparison of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and potentiometric titration. As a Senior Application Scientist, my objective is to go beyond mere protocols and delve into the causality behind experimental choices, offering a framework for the cross-validation of these methods. Cross-validation is a critical process to demonstrate the reliability and consistency of analytical results across different methodologies, ensuring data integrity.[2]

The Chemistry of this compound: Analytical Implications

The chemical structure of our target molecule dictates the analytical strategies we can employ. It possesses several key functional groups:

  • A Carboxylic Acid Group (-COOH): This is an acidic functional group, making the molecule amenable to acid-base titration.

  • An Aminothiazole Group: The amino group (-NH2) on the thiazole ring is basic.

  • A Hydroxyimino Group (=NOH): This group also has acidic properties, though weaker than the carboxylic acid.

  • A Chromophore: The conjugated system of the thiazole ring and associated double bonds allows for the absorption of ultraviolet (UV) light, which is the basis for its detection by HPLC with a UV detector.

This amphoteric nature, with both acidic and basic centers, alongside its UV-absorbing properties, makes both titration and HPLC theoretically viable for quantification.

Method 1: High-Performance Liquid Chromatography (HPLC) - A Specific Approach

HPLC is a powerful separation technique that offers high specificity and sensitivity. For a molecule like this compound, a reversed-phase HPLC method is typically the most effective. This is because the molecule has a moderate polarity, allowing it to interact with a nonpolar stationary phase and be eluted by a polar mobile phase.

The following protocol is a representative method adapted from a validated approach for a structurally similar novel aminothiazole.[2][3] The choice of a C18 column, a common reversed-phase column, is based on its versatility and proven performance for separating a wide range of pharmaceutical compounds. The mobile phase, a mixture of an acidic aqueous buffer and an organic modifier (acetonitrile), is selected to ensure good peak shape and resolution. The acidic pH suppresses the ionization of the carboxylic acid, leading to a more retained and symmetrical peak.

Experimental Protocol: HPLC-UV Assay
  • Instrumentation:

    • A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

    • A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents and Materials:

    • Acetonitrile (HPLC grade).

    • Orthophosphoric acid (analytical grade).

    • Purified water (HPLC grade).

    • This compound reference standard.

    • Sample of this compound for analysis.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of 0.1% v/v orthophosphoric acid in water (Solvent A) and 0.1% v/v orthophosphoric acid in acetonitrile (Solvent B). An isocratic elution with a ratio of 80:20 (v/v) of Solvent A to Solvent B is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 272 nm.[2][3]

    • Injection Volume: 10 µL.

  • Procedure:

    • Standard Preparation: Accurately weigh about 25 mg of the reference standard and dissolve it in the mobile phase in a 50 mL volumetric flask. Dilute to volume with the mobile phase to obtain a concentration of approximately 0.5 mg/mL.

    • Sample Preparation: Accurately weigh about 25 mg of the sample and prepare it in the same manner as the standard.

    • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The retention time for the analyte should be consistent.

    • Calculation: Calculate the percentage purity or assay of the sample using the peak areas obtained from the chromatograms of the standard and the sample.

Rationale for HPLC Method Parameters

Titration_Principle cluster_Reactions Neutralization Steps cluster_Curve Expected Titration Curve Analyte Analyte in Solution (H₂A⁺) Titrant Add NaOH (OH⁻) R1 H₂A⁺ + OH⁻ → HA + H₂O (Carboxylic Acid Neutralization) Titrant->R1 Step 1 R2 HA + OH⁻ → A⁻ + H₂O (Amino Group Proton Neutralization) R1->R2 Step 2 Curve Two equivalence points expected due to two distinct pKa values. Cross_Validation_Workflow cluster_Methods Analytical Methods cluster_Data Data Analysis cluster_Comparison Statistical Comparison Sample Single Batch of This compound HPLC HPLC Assay (n=6) Sample->HPLC Titration Potentiometric Titration (n=6) Sample->Titration Results Calculate Mean Assay (%) Standard Deviation (SD) Relative Standard Deviation (RSD) HPLC->Results Titration->Results StatTest Perform t-test or F-test to compare means and variances. Results->StatTest Conclusion Conclusion: Methods are equivalent if no statistically significant difference is observed. StatTest->Conclusion

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Core Antibiotic Scaffold

In the landscape of medicinal chemistry, few molecular scaffolds are as critical as the 2-aminothiazole ring. This heterocycle is a privileged structure, frequently exploited in drug discovery for its ability to engage with a wide array of biological targets.[1][2] Its most prominent role is as a cornerstone of modern β-lactam antibiotics. The specific molecule, (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid, serves as a vital side chain in numerous third and fourth-generation cephalosporin drugs, including cefuroxime, ceftizoxime, and ceftriaxone.[3][4][5]

The precise three-dimensional arrangement, or stereochemistry, of this side chain is not a trivial detail; it is fundamental to the drug's efficacy. The (Z)-configuration of the oxime group is particularly crucial for potent antibacterial activity, as it mimics the D-alanyl-D-alanine peptide targeted by penicillin-binding proteins (PBPs) in bacterial cell walls. This guide provides an in-depth comparison of the structural features of this key molecule against its related analogs, detailing the experimental and computational workflows required for definitive structural elucidation.

Comparative Structural Analysis: The Core Moiety and Key Analogs

The structural integrity of this compound is maintained by a delicate interplay of bond lengths, angles, and non-covalent interactions. To understand its unique properties, we compare it against three structurally significant analogs:

  • The (E)-Isomer : The geometric isomer of the oxime group.

  • The O-Methylated Analog : (Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid, where the oxime hydroxyl is replaced by a methoxy group.[6]

  • The Decarboxylated Analog : A theoretical analog where the acetic acid moiety is removed, highlighting the role of the carboxyl group.

The primary points of structural variation among these compounds are the geometry of the C=N-OH (oxime) bond and the electronic nature of the substituents.

Figure 1: Comparison of the core (Z)-isomer with key structural analogs.
Key Structural Differences and Their Implications
Feature(Z)-Isomer (Core)(E)-IsomerO-Methylated (Z)-Isomer
Oxime Geometry syn-periplanar (hydroxyl relative to carboxyl)anti-periplanarsyn-periplanar
Intramolecular H-Bonding Potential H-bond between oxime -OH and carboxyl C=OSterically hinderedNo H-bond donor at oxime
Predicted pKa (Carboxyl) Higher (stabilized conjugate base)Lower (less stabilization)Similar to (Z)-isomer
Biological Activity High (correct PBP binding orientation)Significantly lowerVariable, often reduced

This table summarizes the critical distinctions. The (Z)-isomer's geometry allows for potential intramolecular hydrogen bonding, which can influence its conformation and acidity. This specific orientation is paramount for its high affinity to penicillin-binding proteins. The (E)-isomer, with its alternative geometry, cannot adopt the same conformation, leading to a drastic reduction in biological activity.[7]

Experimental Methodologies for Structural Elucidation

A multi-technique approach is essential for the unambiguous determination of molecular structure in both solid and solution states.[8][9] We employ a combination of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling.

Workflow cluster_synthesis Sample Preparation cluster_analysis Structural Analysis cluster_interpretation Data Integration Syn Synthesis & Purification of Analogs XRay X-Ray Crystallography (Solid-State Structure) Syn->XRay NMR NMR Spectroscopy (Solution-State Structure) Syn->NMR DFT DFT Modeling (Electronic Structure & Energy) Syn->DFT Data Comparative Analysis XRay->Data NMR->Data DFT->Data SAR Structure-Activity Relationship (SAR) Data->SAR

Figure 2: Integrated workflow for comprehensive structural analysis.
Protocol 1: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the precise atomic arrangement in a crystalline solid.[10][11]

Objective: To obtain atomic coordinates, bond lengths, bond angles, and torsion angles, and to confirm the absolute stereochemistry of the oxime group.

Methodology:

  • Crystal Growth: High-quality single crystals are paramount. Slow evaporation is a common and effective technique.[12]

    • Dissolve the purified compound (5-10 mg) in a suitable solvent (e.g., Methanol/Water mixture) to near-saturation in a small, clean vial.[13]

    • Loosely cap the vial to allow for slow solvent evaporation over several days at a constant, undisturbed temperature (e.g., 4°C).

    • Causality: Slow growth minimizes defects and allows for the formation of a well-ordered lattice, which is essential for sharp diffraction.

  • Crystal Mounting:

    • Select a suitable crystal (typically 0.1-0.3 mm) under a microscope.

    • Mount the crystal on a cryoloop using a cryoprotectant oil.[11]

    • Flash-cool the crystal in a stream of liquid nitrogen (100 K) to minimize thermal motion and radiation damage during data collection.[11]

  • Data Collection:

    • Mount the crystal on a goniometer in a modern X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) source.

    • Collect a series of diffraction images (frames) while rotating the crystal.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain reflection intensities and positions.

    • Solve the structure using direct methods (e.g., SHELXT) to obtain an initial electron density map and atomic model.

    • Refine the model against the experimental data (e.g., using SHELXL) to optimize atomic positions, and thermal parameters. The final model quality is assessed by metrics like R1 and wR2 values (typically < 0.05 for a good structure).

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating molecular structure in solution, providing critical information on connectivity and stereochemistry.[8][14][15]

Objective: To confirm the molecular structure, assign all proton (¹H) and carbon (¹³C) signals, and verify the (Z)-geometry of the oxime in solution.

Methodology:

  • Sample Preparation:

    • Dissolve ~5 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO is often chosen for its ability to dissolve polar compounds and for observing exchangeable protons (e.g., -OH, -NH₂, -COOH).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum to observe chemical shifts, coupling constants (J-values), and integrations.

    • Acquire a ¹³C{¹H} NMR spectrum to identify the number and type of carbon environments.

    • Acquire 2D NMR spectra for definitive assignments:

      • COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H-¹³C pairs.

      • HMBC (Heteronuclear Multiple Bond Correlation): Correlates ¹H and ¹³C nuclei over two to three bonds, crucial for piecing together the molecular skeleton.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for confirming oxime geometry in solution. It detects protons that are close in space (< 5 Å). For the (Z)-isomer, a NOE correlation is expected between the thiazole C5-H proton and the oxime -OH proton. This correlation would be absent in the (E)-isomer.

  • Data Analysis:

    • Process and analyze the spectra to assign all signals and confirm that the observed correlations are consistent with the proposed structure. The presence or absence of the key NOE signal provides strong evidence for the oxime geometry.

Protocol 3: Density Functional Theory (DFT) Computational Modeling

DFT calculations provide a theoretical framework to understand the electronic structure, stability, and spectroscopic properties of molecules, complementing experimental data.[16][17][18]

Objective: To calculate the relative energies of the (Z) and (E) isomers and to predict NMR chemical shifts to aid in experimental assignment.

Methodology:

  • Model Building:

    • Construct 3D models of both the (Z) and (E) isomers using a molecular builder.

  • Geometry Optimization:

    • Perform a full geometry optimization for each isomer to find its lowest energy conformation.

    • Rationale: This step is crucial as it finds the most stable structure on the potential energy surface. A common and robust level of theory is B3LYP with a 6-311G(d,p) basis set.[19][20] A continuum solvation model (e.g., CPCM or SMD) should be included to simulate the solvent environment (e.g., DMSO) used in NMR experiments.[16]

  • Energy Calculation:

    • Perform a single-point energy calculation on the optimized geometries to determine their relative stabilities. The (Z)-isomer is expected to be the thermodynamically more stable product.

  • NMR Chemical Shift Prediction:

    • Use the GIAO (Gauge-Independent Atomic Orbital) method on the optimized structures to calculate ¹H and ¹³C NMR chemical shifts.

    • Validation: Comparing these predicted shifts with the experimental values provides a powerful check on the structural assignment.[21][22] Discrepancies may indicate an incorrect assignment or an unexpected conformational effect.

Structure-Property Relationship: Why (Z)-Geometry is Paramount

The convergence of data from crystallography, NMR, and DFT confirms the structural assignments and, more importantly, explains the observed biological activity.

SAR_Logic cluster_structure Molecular Structure cluster_conformation Resulting Conformation cluster_binding Biological Interaction cluster_activity Pharmacological Outcome Z_Geom (Z)-Oxime Geometry Correct_Conf Bioactive Conformation (Mimics D-Ala-D-Ala) Z_Geom->Correct_Conf E_Geom (E)-Oxime Geometry Incorrect_Conf Non-Bioactive Conformation E_Geom->Incorrect_Conf High_Affinity High-Affinity Binding to PBP Active Site Correct_Conf->High_Affinity Low_Affinity Steric Clash / Poor Fit in PBP Active Site Incorrect_Conf->Low_Affinity Potent Potent Antibacterial Activity High_Affinity->Potent Inactive Inactive / Weak Activity Low_Affinity->Inactive

Figure 3: Relationship between oxime geometry and antibacterial activity.

The structural data reveals that the syn-periplanar arrangement of the oxime and carboxylic acid groups in the (Z)-isomer is the critical feature. This conformation orients the key functional groups—the aminothiazole ring, the carboxylate, and the oxime—in a precise spatial arrangement that fits snugly into the active site of bacterial penicillin-binding proteins. This high-affinity interaction leads to the inhibition of cell wall synthesis and ultimately results in bacterial cell death. The (E)-isomer, by contrast, presents a completely different 3D profile that cannot be accommodated by the enzyme's active site, rendering it ineffective.

Conclusion

The structural analysis of this compound and its analogs is a clear demonstration of the principle that function follows form. Through the integrated application of X-ray crystallography, advanced NMR spectroscopy, and DFT calculations, we can definitively establish the three-dimensional structure of these molecules. The data unequivocally shows that the (Z)-geometry of the oxime is not a minor feature but the central determinant of the molecule's ability to function as a potent antibacterial agent. This understanding is critical for quality control in drug manufacturing and for the rational design of next-generation antibiotics.

References

  • Grimme, S., Hansen, A., Brandenburg, J. G., & Bannwarth, C. (2017). Best-Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 56(41), 12560-12584. [Link]

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Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification and Risk Assessment

A thorough risk assessment is the foundation of safe chemical handling and disposal. Based on the known hazards of similar aminothiazole derivatives, (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid should be treated as a hazardous substance.

Anticipated Hazards:

  • Skin and Eye Irritation: Aminothiazole derivatives are known to cause skin and eye irritation.[1]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[1][2]

  • Toxicity: While specific toxicity data is limited, it is prudent to handle the compound as potentially toxic if ingested or absorbed through the skin.

  • Environmental Hazard: The environmental fate and effects of this compound are not well-documented. Therefore, it must be prevented from entering drains or waterways.[1][2]

Incompatible Materials:

  • Strong Oxidizing Agents: Avoid contact with strong oxidizing agents, which can lead to vigorous and potentially hazardous reactions.[1]

Due to these potential hazards, direct disposal to the sanitary sewer or regular trash is strictly prohibited. This compound must be managed as hazardous chemical waste.

Personal Protective Equipment (PPE) and Handling Precautions

Prior to handling this compound for any purpose, including disposal preparation, all personnel must be equipped with the appropriate PPE.

Table 1: Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile). Gloves should be inspected for integrity before each use and disposed of as contaminated waste after handling the chemical.Prevents skin contact and absorption.
Body Protection A lab coat or chemical-resistant apron.Protects clothing and skin from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization. Consult your institution's EHS for specific guidance.Prevents inhalation of dust or aerosols.

Handling Best Practices:

  • Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[3]

  • Avoid generating dust.

  • Wash hands thoroughly after handling.

  • Ensure an eyewash station and safety shower are readily accessible.

Spill Response Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and prevent environmental contamination.

For Minor Spills (Solid):

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Don PPE: Wear the appropriate PPE as outlined in Table 1.

  • Contain and Collect: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent). Avoid raising dust.

  • Clean-up: Carefully sweep the absorbed material into a designated hazardous waste container.[4]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., soap and water), followed by a clean water rinse. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and Environmental Health and Safety (EHS) department.

For Major Spills:

  • Evacuate Immediately: Evacuate all personnel from the laboratory.

  • Isolate the Area: Close the doors to the affected area and post a warning sign.

  • Activate Emergency Response: Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a major spill without specialized training and equipment.

Step-by-Step Disposal Procedure

The primary and most responsible method for the disposal of this compound is through a licensed hazardous waste disposal company. In-laboratory treatment or neutralization is not recommended due to the lack of specific data on reaction products and potential hazards.

Step 1: Waste Segregation and Collection

  • Designated Waste Stream: This compound should be collected as a solid, non-halogenated organic hazardous waste.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams, especially incompatible materials like strong oxidizing agents.[4]

Step 2: Containerization

  • Use a Compatible Container: Collect the solid waste in a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable choice.

  • Labeling: The container must be labeled with a hazardous waste tag that includes:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS Number: 66338-96-3

    • The associated hazards (e.g., Irritant, Handle with Care)

    • The accumulation start date

  • Keep Closed: The waste container must be kept securely closed at all times, except when adding waste.[5]

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Designated Location: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]

  • Secondary Containment: The SAA should have secondary containment to capture any potential leaks or spills.

  • Segregation: Ensure the container is stored away from incompatible chemicals.

Step 4: Arranging for Disposal

  • Contact EHS: Once the waste container is full, or before the designated accumulation time limit is reached (as per your institution's policy), contact your Environmental Health and Safety (EHS) department to arrange for a waste pickup.[4]

  • Documentation: Complete all necessary waste disposal forms as required by your institution and the disposal vendor.

The decision-making process for the disposal of this compound is summarized in the flowchart below.

Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Identify (Z)-2-(2-Aminothiazol-4-yl)-2- (hydroxyimino)acetic acid for disposal B Consult Hazard Information & Wear Appropriate PPE A->B Assess Risks C Collect in a designated, compatible, and properly labeled container B->C Proceed with Caution D Store in a designated Satellite Accumulation Area (SAA) C->D Secure Storage E Contact Environmental Health & Safety (EHS) for pickup D->E Request Pickup F Complete all required waste disposal documentation E->F Ensure Compliance G Transfer to a licensed hazardous waste vendor F->G Final Disposition

Caption: Disposal workflow for this compound.

Disposal of Contaminated Materials

Any materials that come into contact with this compound must also be disposed of as hazardous waste. This includes:

  • Personal Protective Equipment: Used gloves, disposable lab coats, etc.

  • Spill Cleanup Materials: Absorbents, wipes, etc.

  • Contaminated Glassware and Plasticware: If not feasible to decontaminate, dispose of as solid hazardous waste.

These items should be collected in a separate, clearly labeled container for solid hazardous waste.

Conclusion

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By following these established procedures for hazard assessment, proper handling, and compliant waste management, researchers can ensure a safe working environment and protect our ecosystem. Always consult your institution's specific guidelines and your Environmental Health and Safety department for any additional requirements.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]

  • PubMed Central. (2021, January 15). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Poly(2-aminothiazole) for Selective Removal of Hg(II) in Aqueous Solutions. Retrieved from [Link]

  • UMass Lowell. (n.d.). SOP BIO-001 LAB GLASSWARE USE AND DISPOSAL. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • University of Essex. (n.d.). Laboratory Waste Disposal Handbook. Retrieved from [Link]

  • MCF Environmental Services. (2023, April 11). Proper Hazardous Waste Disposal in a Laboratory Setting. Retrieved from [Link]

  • AAPPTec. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • RSC Publishing. (2017, May 3). Synthesis of aminothiazoles: polymer-supported approaches. Retrieved from [Link]

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  • Organic Chemistry practical course. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]

  • Capot Chemical. (2016, August 22). MSDS of 2-(2-aMinothiazol-4-yl) acetic acid hydrochloride. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, the safety of our scientists is paramount. This guide provides an in-depth, experience-driven protocol for the safe handling of (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid, a key intermediate in the synthesis of various cephalosporin antibiotics. Our commitment is to empower you with the knowledge to create a secure and efficient laboratory environment.

Understanding the Risks: A Proactive Approach to Safety

Potential Health Effects:

  • Eye Contact: May cause serious irritation[1][2].

  • Skin Contact: Can lead to skin irritation[1][2].

  • Inhalation: May cause irritation to the respiratory tract[1][2].

  • Ingestion: While the specific toxicity is not fully investigated, it may cause irritation of the digestive tract[2].

Core Principles of Protection: The "Why" Behind Your PPE

Effective PPE is more than just a checklist; it's a scientifically-backed system of defense. Here, we dissect the rationale behind each recommended piece of equipment.

  • Eye and Face Protection: The eyes are particularly vulnerable to chemical splashes and airborne particles. Safety glasses with side shields are the minimum requirement. However, for procedures with a higher risk of splashing, such as transferring solutions or performing reactions, chemical safety goggles are mandated. A face shield should be used in conjunction with goggles when handling larger quantities or during vigorous reactions. This multi-layered approach is compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 and European Standard EN166.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are your first line of defense against skin contact. Nitrile gloves are a common and effective choice for handling many laboratory chemicals. It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid contaminating your hands[3].

    • Laboratory Coat: A flame-resistant lab coat, fully buttoned, protects your skin and personal clothing from accidental spills.

    • Protective Clothing: For larger scale operations, additional protective clothing such as an apron or chemical-resistant suit may be necessary.

  • Respiratory Protection: Handling the powdered form of this compound can generate dust, which may be inhaled. All manipulations of the solid material should be performed in a certified chemical fume hood to minimize airborne concentrations[2]. If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator with the appropriate particulate filter is required[3][4].

PPE Selection Matrix: A Task-Based Approach
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Preparing Solutions Chemical safety gogglesNitrile glovesLab coatChemical fume hood or respirator
Conducting Reactions Chemical safety goggles and face shieldNitrile glovesLab coatChemical fume hood
Transferring Solutions Chemical safety gogglesNitrile glovesLab coatWell-ventilated area
Handling Waste Chemical safety gogglesNitrile glovesLab coatWell-ventilated area
Operational Protocol: A Step-by-Step Guide to Safe Handling

This protocol is designed to be a self-validating system, ensuring safety at every stage of your workflow.

1. Pre-Operational Checks:

  • Ensure the chemical fume hood is functioning correctly.

  • Inspect all PPE for integrity.

  • Locate the nearest eyewash station and safety shower and confirm they are unobstructed[2].

2. Donning PPE:

  • Wash hands thoroughly.

  • Put on a lab coat, ensuring it is fully buttoned.

  • Don safety goggles.

  • Put on nitrile gloves, ensuring they fit snugly over the cuffs of the lab coat.

3. Handling the Compound:

  • Perform all manipulations of the solid compound within a chemical fume hood to avoid inhalation of dust[2].

  • When weighing, use a spatula to transfer the solid and avoid generating dust.

  • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

4. Post-Handling Procedures:

  • Clean the work area thoroughly.

  • Properly dispose of all contaminated materials.

5. Doffing PPE:

  • Remove gloves using the proper technique to avoid skin contact[3].

  • Remove the lab coat, turning it inside out to contain any potential contamination.

  • Remove safety goggles.

  • Wash hands thoroughly with soap and water.

PPE Selection Workflow

PPE_Selection_Workflow Start Identify Task AssessRisk Assess Risk of Splash, Dust, or Aerosol Start->AssessRisk EyeProtection Select Eye Protection: Goggles or Goggles + Face Shield AssessRisk->EyeProtection Splash Risk HandProtection Select Hand Protection: Chemical Resistant Gloves AssessRisk->HandProtection Contact Risk BodyProtection Select Body Protection: Lab Coat or Apron AssessRisk->BodyProtection Spill Risk RespiratoryProtection Select Respiratory Protection: Fume Hood or Respirator AssessRisk->RespiratoryProtection Inhalation Risk Proceed Proceed with Task EyeProtection->Proceed HandProtection->Proceed BodyProtection->Proceed RespiratoryProtection->Proceed Stop Re-evaluate Procedure

Caption: PPE Selection Workflow Diagram

Disposal Plan: Responsible Stewardship

All waste containing this compound should be considered hazardous.

  • Solid Waste: Collect in a designated, labeled, and sealed container.

  • Liquid Waste: Collect in a labeled, sealed, and appropriate solvent waste container.

  • Contaminated PPE: Dispose of as hazardous waste.

Consult your institution's environmental health and safety (EHS) department for specific disposal guidelines and to arrange for pickup by a licensed professional waste disposal service[3]. Do not discharge to sewer systems[4].

By adhering to these guidelines, you contribute to a culture of safety and scientific excellence. Your well-being is integral to the groundbreaking work you do.

References

  • Capot Chemical. (2016, August 22). MSDS of 2-(2-aMinothiazol-4-yl) acetic acid hydrochloride. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Aminothiazole-4-yl)-Acetic Acid, 98%. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.